Asudemotide
Description
Properties
CAS No. |
1018833-53-8 |
|---|---|
Molecular Formula |
C58H80N10O17 |
Molecular Weight |
1189.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C58H80N10O17/c1-7-32(6)49(58(84)85)68-56(82)44(29-45(60)71)66-57(83)48(31(4)5)67-55(81)43(26-33-11-9-8-10-12-33)65-52(78)40(25-30(2)3)63-51(77)39(22-24-47(74)75)61-53(79)42(28-35-15-19-37(70)20-16-35)64-54(80)41(27-34-13-17-36(69)18-14-34)62-50(76)38(59)21-23-46(72)73/h8-20,30-32,38-44,48-49,69-70H,7,21-29,59H2,1-6H3,(H2,60,71)(H,61,79)(H,62,76)(H,63,77)(H,64,80)(H,65,78)(H,66,83)(H,67,81)(H,68,82)(H,72,73)(H,74,75)(H,84,85)/t32-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI Key |
FIURBSUJWCYXNV-OXOWVKQUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asudemotide; Glu-tyr-tyr-glu-leu-phe-val-asn-ile; |
Origin of Product |
United States |
Foundational & Exploratory
Asudemotide: A Technical Deep Dive into its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide, also known as S-588410, is an investigational cancer immunotherapy designed to elicit a robust and specific anti-tumor response. This peptide vaccine is composed of five distinct HLA-A*24:02-restricted peptides derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the immunological cascade it initiates, the signaling pathways of its target antigens, and a summary of key clinical findings. Methodologies for pivotal experiments are also described to provide a practical framework for researchers in the field.
Core Mechanism of Action: Eliciting a Targeted Cytotoxic T-Lymphocyte Response
The fundamental mechanism of this compound is the induction of a potent and specific cytotoxic T-lymphocyte (CTL) response against cancer cells that express the target antigens.[2][3] The vaccine is administered subcutaneously, emulsified with the Montanide ISA 51VG adjuvant, to enhance the immune response.
The process unfolds through the following key steps:
-
Antigen Presentation: Following administration, the five synthetic peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, these peptides are loaded onto Human Leukocyte Antigen (HLA)-A*24:02 molecules, a specific major histocompatibility complex (MHC) class I allele.
-
T-Cell Priming and Activation: The peptide-HLA complexes are then presented on the surface of APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes one of the five peptide-HLA complexes become activated.
-
Clonal Expansion and Differentiation: Activated CD8+ T-cells undergo rapid clonal expansion and differentiate into effector cytotoxic T-lymphocytes (CTLs). These CTLs are now programmed to recognize and eliminate cancer cells displaying the same peptide-HLA complexes.
-
Tumor Cell Recognition and Elimination: The circulating CTLs infiltrate the tumor microenvironment. Upon recognizing the specific peptide-HLA-A*24:02 complex on the surface of cancer cells, the CTLs release cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis (programmed cell death) in the malignant cells.
This targeted approach aims to leverage the patient's own immune system to fight the cancer, potentially leading to a durable anti-tumor response.
References
- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Asudemotide: A Technical Deep Dive into its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide, also known as S-588410, is an investigational cancer immunotherapy designed to elicit a robust and specific anti-tumor response. This peptide vaccine is composed of five distinct HLA-A*24:02-restricted peptides derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the immunological cascade it initiates, the signaling pathways of its target antigens, and a summary of key clinical findings. Methodologies for pivotal experiments are also described to provide a practical framework for researchers in the field.
Core Mechanism of Action: Eliciting a Targeted Cytotoxic T-Lymphocyte Response
The fundamental mechanism of this compound is the induction of a potent and specific cytotoxic T-lymphocyte (CTL) response against cancer cells that express the target antigens.[2][3] The vaccine is administered subcutaneously, emulsified with the Montanide ISA 51VG adjuvant, to enhance the immune response.
The process unfolds through the following key steps:
-
Antigen Presentation: Following administration, the five synthetic peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, these peptides are loaded onto Human Leukocyte Antigen (HLA)-A*24:02 molecules, a specific major histocompatibility complex (MHC) class I allele.
-
T-Cell Priming and Activation: The peptide-HLA complexes are then presented on the surface of APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes one of the five peptide-HLA complexes become activated.
-
Clonal Expansion and Differentiation: Activated CD8+ T-cells undergo rapid clonal expansion and differentiate into effector cytotoxic T-lymphocytes (CTLs). These CTLs are now programmed to recognize and eliminate cancer cells displaying the same peptide-HLA complexes.
-
Tumor Cell Recognition and Elimination: The circulating CTLs infiltrate the tumor microenvironment. Upon recognizing the specific peptide-HLA-A*24:02 complex on the surface of cancer cells, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the malignant cells.
This targeted approach aims to leverage the patient's own immune system to fight the cancer, potentially leading to a durable anti-tumor response.
References
- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies on Asudemotide Peptide Vaccine: A Technical Guide
Disclaimer: Publicly available, peer-reviewed preclinical data specifically for the complete Asudemotide (S-588410) peptide vaccine is limited. This guide synthesizes the available information on its components and general preclinical methodologies for peptide vaccines to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptide antigens restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal and urothelial cancers:
-
URLC10 (Upregulated Lung Cancer 10)
-
CDCA1 (Cell Division Cycle Associated 1)
-
KOC1 (KH Domain Containing Protein Overexpressed in Cancer 1)
-
DEPDC1 (DEP Domain Containing 1)
-
MPHOSPH1 (M-Phase Phosphoprotein 1)
The vaccine is designed to elicit a robust cytotoxic T lymphocyte (CTL) response against tumor cells expressing these antigens. In clinical trials, this compound is emulsified with the adjuvant Montanide ISA51VG.
Core Components and Mechanism of Action
Peptide Antigens
The five peptides in this compound are short, synthetic sequences designed to be presented by HLA-A*24:02 molecules on the surface of cancer cells. This presentation allows for recognition and killing by peptide-specific CTLs.
Adjuvant: Montanide ISA51VG
Montanide ISA51VG is a water-in-oil emulsion adjuvant. Its proposed mechanisms of action include:
-
Depot Effect: Formation of a depot at the injection site, leading to the slow release of antigens.
-
Immune Cell Recruitment: Attraction of antigen-presenting cells (APCs) to the injection site.
-
Enhanced Antigen Presentation: Facilitation of antigen uptake and presentation by APCs, such as dendritic cells (DCs).
Preclinical and clinical studies have demonstrated that Montanide ISA51VG enhances both antibody production and CTL responses[1][2].
Proposed Mechanism of Action
The proposed immunological mechanism of this compound is illustrated in the signaling pathway below.
Preclinical Studies: Data and Methodologies
Immunogenicity Studies
Preclinical immunogenicity studies are crucial to demonstrate that a vaccine can elicit the desired immune response.
3.1.1 In Vitro and In Vivo Studies on Individual Peptides
-
DEPDC1: A study demonstrated that the DEPDC1(191-213) peptide induced a strong T helper (Th) cell response in HLA-DR4 transgenic mice[3].
-
CDCA1: Two long peptides, CDCA1(39-64)-LP and CDCA1(55-78)-LP, were shown to induce both Th cell and CTL responses in vitro and in vivo in HLA-class I transgenic mice[4]. These long peptides were capable of inducing CDCA1-specific CTLs through cross-presentation[4].
3.1.2 Typical Experimental Protocol for Immunogenicity in Mice
A generalized protocol for assessing the immunogenicity of a peptide vaccine in HLA-transgenic mice is as follows:
-
Animal Model: HLA-A*24:02 transgenic mice are used as they can present the vaccine peptides to T cells in a manner similar to humans.
-
Vaccine Formulation: The peptide or a pool of peptides is emulsified with an adjuvant such as Montanide ISA51VG.
-
Immunization Schedule: Mice are immunized subcutaneously at the base of the tail or in the flank. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Sample Collection: Spleens and lymph nodes are harvested 1-2 weeks after the final immunization.
-
Immune Response Assessment:
-
ELISpot Assay: To quantify the number of peptide-specific, interferon-gamma (IFN-γ)-secreting T cells.
-
Intracellular Cytokine Staining (ICS): To determine the phenotype of the responding T cells (e.g., CD8+, CD4+) and the profile of cytokines they produce (e.g., IFN-γ, TNF-α).
-
In Vivo Cytotoxicity Assay: To assess the ability of the induced CTLs to kill peptide-pulsed target cells in vivo.
-
Efficacy Studies
Preclinical efficacy studies aim to demonstrate the anti-tumor effect of the vaccine in a relevant animal model.
3.2.1 Typical Experimental Protocol for Efficacy in a Tumor Model
-
Animal Model: HLA-A24:02 transgenic mice are implanted with a tumor cell line that expresses the target antigens and HLA-A24:02.
-
Treatment Groups:
-
Vaccine group: Receives the peptide vaccine.
-
Control groups: May include vehicle (adjuvant only) or a non-specific peptide vaccine.
-
-
Vaccination Schedule:
-
Prophylactic model: Mice are vaccinated before tumor implantation.
-
Therapeutic model: Vaccination starts after the tumors are established and have reached a certain size.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly.
-
Survival: The overall survival of the mice is monitored.
-
Immunological Correlates: At the end of the study, tumors and spleens can be analyzed for the presence of tumor-infiltrating lymphocytes (TILs) and peptide-specific T cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Safety data of Montanide ISA 51 VG and Montanide ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of DEPDC1 in various types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
Preclinical Studies on Asudemotide Peptide Vaccine: A Technical Guide
Disclaimer: Publicly available, peer-reviewed preclinical data specifically for the complete Asudemotide (S-588410) peptide vaccine is limited. This guide synthesizes the available information on its components and general preclinical methodologies for peptide vaccines to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptide antigens restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various malignancies, including esophageal and urothelial cancers:
-
URLC10 (Upregulated Lung Cancer 10)
-
CDCA1 (Cell Division Cycle Associated 1)
-
KOC1 (KH Domain Containing Protein Overexpressed in Cancer 1)
-
DEPDC1 (DEP Domain Containing 1)
-
MPHOSPH1 (M-Phase Phosphoprotein 1)
The vaccine is designed to elicit a robust cytotoxic T lymphocyte (CTL) response against tumor cells expressing these antigens. In clinical trials, this compound is emulsified with the adjuvant Montanide ISA51VG.
Core Components and Mechanism of Action
Peptide Antigens
The five peptides in this compound are short, synthetic sequences designed to be presented by HLA-A*24:02 molecules on the surface of cancer cells. This presentation allows for recognition and killing by peptide-specific CTLs.
Adjuvant: Montanide ISA51VG
Montanide ISA51VG is a water-in-oil emulsion adjuvant. Its proposed mechanisms of action include:
-
Depot Effect: Formation of a depot at the injection site, leading to the slow release of antigens.
-
Immune Cell Recruitment: Attraction of antigen-presenting cells (APCs) to the injection site.
-
Enhanced Antigen Presentation: Facilitation of antigen uptake and presentation by APCs, such as dendritic cells (DCs).
Preclinical and clinical studies have demonstrated that Montanide ISA51VG enhances both antibody production and CTL responses[1][2].
Proposed Mechanism of Action
The proposed immunological mechanism of this compound is illustrated in the signaling pathway below.
Preclinical Studies: Data and Methodologies
Immunogenicity Studies
Preclinical immunogenicity studies are crucial to demonstrate that a vaccine can elicit the desired immune response.
3.1.1 In Vitro and In Vivo Studies on Individual Peptides
-
DEPDC1: A study demonstrated that the DEPDC1(191-213) peptide induced a strong T helper (Th) cell response in HLA-DR4 transgenic mice[3].
-
CDCA1: Two long peptides, CDCA1(39-64)-LP and CDCA1(55-78)-LP, were shown to induce both Th cell and CTL responses in vitro and in vivo in HLA-class I transgenic mice[4]. These long peptides were capable of inducing CDCA1-specific CTLs through cross-presentation[4].
3.1.2 Typical Experimental Protocol for Immunogenicity in Mice
A generalized protocol for assessing the immunogenicity of a peptide vaccine in HLA-transgenic mice is as follows:
-
Animal Model: HLA-A*24:02 transgenic mice are used as they can present the vaccine peptides to T cells in a manner similar to humans.
-
Vaccine Formulation: The peptide or a pool of peptides is emulsified with an adjuvant such as Montanide ISA51VG.
-
Immunization Schedule: Mice are immunized subcutaneously at the base of the tail or in the flank. A typical schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Sample Collection: Spleens and lymph nodes are harvested 1-2 weeks after the final immunization.
-
Immune Response Assessment:
-
ELISpot Assay: To quantify the number of peptide-specific, interferon-gamma (IFN-γ)-secreting T cells.
-
Intracellular Cytokine Staining (ICS): To determine the phenotype of the responding T cells (e.g., CD8+, CD4+) and the profile of cytokines they produce (e.g., IFN-γ, TNF-α).
-
In Vivo Cytotoxicity Assay: To assess the ability of the induced CTLs to kill peptide-pulsed target cells in vivo.
-
Efficacy Studies
Preclinical efficacy studies aim to demonstrate the anti-tumor effect of the vaccine in a relevant animal model.
3.2.1 Typical Experimental Protocol for Efficacy in a Tumor Model
-
Animal Model: HLA-A24:02 transgenic mice are implanted with a tumor cell line that expresses the target antigens and HLA-A24:02.
-
Treatment Groups:
-
Vaccine group: Receives the peptide vaccine.
-
Control groups: May include vehicle (adjuvant only) or a non-specific peptide vaccine.
-
-
Vaccination Schedule:
-
Prophylactic model: Mice are vaccinated before tumor implantation.
-
Therapeutic model: Vaccination starts after the tumors are established and have reached a certain size.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly.
-
Survival: The overall survival of the mice is monitored.
-
Immunological Correlates: At the end of the study, tumors and spleens can be analyzed for the presence of tumor-infiltrating lymphocytes (TILs) and peptide-specific T cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Safety data of Montanide ISA 51 VG and Montanide ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of DEPDC1 in various types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
Of Mice and Peptides: A Technical Guide to Assessing the Immunogenicity of Asudemotide in Murine Models
For Immediate Release
OSAKA, Japan – While clinical trials have been the primary focus of elucidating the immunogenic profile of asudemotide (S-588410), a five-peptide cancer vaccine, a comprehensive understanding of its preclinical immunogenicity in mouse models is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the current landscape of assessing peptide vaccine immunogenicity in murine systems, providing a framework for the design and interpretation of such studies in the absence of publicly available preclinical data specific to this compound.
Executive Summary
This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. Clinical studies in patients with esophageal and urothelial cancers have demonstrated its ability to induce cytotoxic T-lymphocyte (CTL) responses. However, detailed preclinical data from mouse models, which are foundational for understanding the basic immunological mechanisms and for optimizing vaccine formulations, are not extensively published. This guide outlines the standard methodologies, experimental protocols, and key considerations for evaluating the immunogenicity of peptide-based cancer vaccines like this compound in mouse models, based on established practices in the field.
I. Core Principles of Peptide Vaccine Immunogenicity Assessment in Mice
The primary goal of preclinical immunogenicity studies for a peptide vaccine is to determine its ability to elicit a robust and specific immune response, primarily a T-cell mediated response, that can translate into anti-tumor efficacy. Key parameters to be evaluated include the magnitude and quality of the CTL response, the induction of memory T-cells, and the safety profile.
II. Experimental Protocols
The following sections detail generalized protocols for assessing the immunogenicity of a multi-peptide vaccine in mouse models. These are based on common practices and can be adapted for specific research questions.
A. Mouse Models
The choice of mouse strain is critical and depends on the HLA restriction of the peptides. For this compound, which consists of HLA-A*24:02-restricted peptides, transgenic mice expressing this human HLA allele would be the most relevant model. Inbred strains such as C57BL/6 and BALB/c are also commonly used for general immunogenicity studies and for evaluating the efficacy of vaccines against transplantable tumors.
B. Immunization Protocol
A typical immunization protocol involves a prime-boost strategy to elicit a strong and durable immune response. The route of administration and the choice of adjuvant are critical variables that can significantly impact the outcome.
Table 1: Generalized Immunization Protocol for a Peptide Cancer Vaccine
| Parameter | Description | Example |
| Mouse Strain | C57BL/6 or HLA-A*24:02 transgenic | C57BL/6 |
| Vaccine Formulation | Peptides emulsified in an adjuvant | 5-peptide cocktail with Montanide ISA 51 VG |
| Peptide Dose | 10-100 µg of each peptide per mouse | 50 µg of each peptide |
| Route of Administration | Subcutaneous (s.c.) or Intravenous (i.v.) | Subcutaneous at the base of the tail |
| Immunization Schedule | Prime immunization followed by one or more boosts | Prime on Day 0, Boost on Day 14 |
| Sample Collection | Blood and spleens collected at specified time points | Blood on Day 21, Spleens on Day 21 |
C. Immunological Assays
A panel of immunological assays is employed to characterize the immune response to the peptide vaccine.
Table 2: Key Immunological Assays for Vaccine Immunogenicity
| Assay | Purpose | Readout |
| ELISpot | To enumerate antigen-specific cytokine-secreting T-cells | Number of IFN-γ or TNF-α secreting cells |
| Intracellular Cytokine Staining (ICS) | To phenotype and quantify cytokine-producing T-cells by flow cytometry | Percentage of CD8+ or CD4+ T-cells producing IFN-γ, TNF-α, IL-2 |
| Tetramer Staining | To directly visualize and quantify antigen-specific T-cells by flow cytometry | Percentage of peptide-MHC tetramer+ CD8+ T-cells |
| In vivo Cytotoxicity Assay | To assess the functional capacity of vaccine-induced CTLs to kill target cells in vivo | Percentage of specific lysis of peptide-pulsed target cells |
| ELISA | To measure peptide-specific antibody titers in the serum | Antibody concentration (e.g., µg/mL) |
III. Visualization of Workflows and Pathways
A. Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of a peptide cancer vaccine in a mouse model.
Caption: Generalized workflow for peptide vaccine immunogenicity assessment in mice.
B. T-Cell Activation Pathway
The diagram below outlines the signaling pathway leading to the activation of cytotoxic T-lymphocytes following vaccination.
Caption: Simplified pathway of CTL activation by a peptide vaccine.
IV. Conclusion
While specific preclinical immunogenicity data for this compound in mouse models remains largely proprietary, the principles and methodologies for evaluating peptide-based cancer vaccines are well-established. By employing appropriate mouse models, robust immunization protocols, and a comprehensive panel of immunological assays, researchers can effectively characterize the immunogenic potential of novel peptide vaccines. The translation of findings from such preclinical studies is instrumental in guiding the clinical development of next-generation cancer immunotherapies. Further disclosure of preclinical data for this compound would be invaluable to the scientific community for a more complete understanding of its immunological profile.
Of Mice and Peptides: A Technical Guide to Assessing the Immunogenicity of Asudemotide in Murine Models
For Immediate Release
OSAKA, Japan – While clinical trials have been the primary focus of elucidating the immunogenic profile of asudemotide (S-588410), a five-peptide cancer vaccine, a comprehensive understanding of its preclinical immunogenicity in mouse models is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the current landscape of assessing peptide vaccine immunogenicity in murine systems, providing a framework for the design and interpretation of such studies in the absence of publicly available preclinical data specific to this compound.
Executive Summary
This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. Clinical studies in patients with esophageal and urothelial cancers have demonstrated its ability to induce cytotoxic T-lymphocyte (CTL) responses. However, detailed preclinical data from mouse models, which are foundational for understanding the basic immunological mechanisms and for optimizing vaccine formulations, are not extensively published. This guide outlines the standard methodologies, experimental protocols, and key considerations for evaluating the immunogenicity of peptide-based cancer vaccines like this compound in mouse models, based on established practices in the field.
I. Core Principles of Peptide Vaccine Immunogenicity Assessment in Mice
The primary goal of preclinical immunogenicity studies for a peptide vaccine is to determine its ability to elicit a robust and specific immune response, primarily a T-cell mediated response, that can translate into anti-tumor efficacy. Key parameters to be evaluated include the magnitude and quality of the CTL response, the induction of memory T-cells, and the safety profile.
II. Experimental Protocols
The following sections detail generalized protocols for assessing the immunogenicity of a multi-peptide vaccine in mouse models. These are based on common practices and can be adapted for specific research questions.
A. Mouse Models
The choice of mouse strain is critical and depends on the HLA restriction of the peptides. For this compound, which consists of HLA-A*24:02-restricted peptides, transgenic mice expressing this human HLA allele would be the most relevant model. Inbred strains such as C57BL/6 and BALB/c are also commonly used for general immunogenicity studies and for evaluating the efficacy of vaccines against transplantable tumors.
B. Immunization Protocol
A typical immunization protocol involves a prime-boost strategy to elicit a strong and durable immune response. The route of administration and the choice of adjuvant are critical variables that can significantly impact the outcome.
Table 1: Generalized Immunization Protocol for a Peptide Cancer Vaccine
| Parameter | Description | Example |
| Mouse Strain | C57BL/6 or HLA-A*24:02 transgenic | C57BL/6 |
| Vaccine Formulation | Peptides emulsified in an adjuvant | 5-peptide cocktail with Montanide ISA 51 VG |
| Peptide Dose | 10-100 µg of each peptide per mouse | 50 µg of each peptide |
| Route of Administration | Subcutaneous (s.c.) or Intravenous (i.v.) | Subcutaneous at the base of the tail |
| Immunization Schedule | Prime immunization followed by one or more boosts | Prime on Day 0, Boost on Day 14 |
| Sample Collection | Blood and spleens collected at specified time points | Blood on Day 21, Spleens on Day 21 |
C. Immunological Assays
A panel of immunological assays is employed to characterize the immune response to the peptide vaccine.
Table 2: Key Immunological Assays for Vaccine Immunogenicity
| Assay | Purpose | Readout |
| ELISpot | To enumerate antigen-specific cytokine-secreting T-cells | Number of IFN-γ or TNF-α secreting cells |
| Intracellular Cytokine Staining (ICS) | To phenotype and quantify cytokine-producing T-cells by flow cytometry | Percentage of CD8+ or CD4+ T-cells producing IFN-γ, TNF-α, IL-2 |
| Tetramer Staining | To directly visualize and quantify antigen-specific T-cells by flow cytometry | Percentage of peptide-MHC tetramer+ CD8+ T-cells |
| In vivo Cytotoxicity Assay | To assess the functional capacity of vaccine-induced CTLs to kill target cells in vivo | Percentage of specific lysis of peptide-pulsed target cells |
| ELISA | To measure peptide-specific antibody titers in the serum | Antibody concentration (e.g., µg/mL) |
III. Visualization of Workflows and Pathways
A. Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the immunogenicity of a peptide cancer vaccine in a mouse model.
Caption: Generalized workflow for peptide vaccine immunogenicity assessment in mice.
B. T-Cell Activation Pathway
The diagram below outlines the signaling pathway leading to the activation of cytotoxic T-lymphocytes following vaccination.
Caption: Simplified pathway of CTL activation by a peptide vaccine.
IV. Conclusion
While specific preclinical immunogenicity data for this compound in mouse models remains largely proprietary, the principles and methodologies for evaluating peptide-based cancer vaccines are well-established. By employing appropriate mouse models, robust immunization protocols, and a comprehensive panel of immunological assays, researchers can effectively characterize the immunogenic potential of novel peptide vaccines. The translation of findings from such preclinical studies is instrumental in guiding the clinical development of next-generation cancer immunotherapies. Further disclosure of preclinical data for this compound would be invaluable to the scientific community for a more complete understanding of its immunological profile.
The Role of Asudemotide in Activating T-Cell Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide, also known as S-588410, is an investigational cancer peptide vaccine designed to elicit a robust and specific anti-tumor immune response. This technical guide provides an in-depth analysis of the core mechanisms by which this compound activates the T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and workflows. This compound is comprised of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, particularly esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele, focusing the vaccine's therapeutic action on patients with this specific genetic background.
Core Mechanism of Action: Activating a Targeted Cytotoxic T-Lymphocyte Response
The fundamental mechanism of this compound revolves around the presentation of its constituent peptides by antigen-presenting cells (APCs) to naive CD8+ T-cells. This interaction, when successful, triggers the differentiation of these naive cells into cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells expressing the target antigens. Clinical evidence strongly supports the capacity of this compound to induce a potent CTL response, leading to significant changes within the tumor microenvironment.
An exploratory clinical study involving 15 patients with HLA-A*24:02-positive esophageal cancer demonstrated that vaccination with this compound led to a notable increase in the density of key immune effector cells within the tumor tissue. Specifically, post-vaccination tumor samples showed higher densities of CD8+ T-cells, activated cytotoxic CD8+ Granzyme B+ T-cells, and CD8+ programmed death-1-positive (PD-1+) T-cells.[1] Furthermore, an increase in programmed death-ligand 1-positive (PD-L1+) cells was observed, suggesting a potential for synergistic effects when combined with immune checkpoint inhibitors.[1][2]
A phase 3 clinical trial further substantiated these findings, with 98.5% of patients receiving this compound demonstrating CTL induction against at least one of the five vaccine peptides within 12 weeks of treatment.[3] This high rate of CTL induction underscores the vaccine's potent immunogenicity. The same sequences of peptide-specific T-cell receptors (TCRs) were identified in T-lymphocytes from both tumor tissue and peripheral blood after vaccination, indicating that functional, peptide-specific CTLs successfully infiltrate the tumor following vaccination.[1]
Quantitative Analysis of T-Cell Response
The following tables summarize the key quantitative data from clinical studies investigating the immunomodulatory effects of this compound.
Table 1: Induction of Cytotoxic T-Lymphocyte (CTL) Response
| Parameter | Result | Study Population | Citation |
| CTL Induction Rate (any of 5 peptides) | 98.5% (132/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (URLC10 peptide) | 93.3% (125/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (CDCA1 peptide) | 53.7% (72/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (KOC1 peptide) | 29.9% (40/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (DEPDC1 peptide) | 63.2% (84/133 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (MPHOSPH1 peptide) | 65.7% (88/134 patients) | Esophageal Squamous Cell Carcinoma |
Table 2: Changes in Tumor-Infiltrating Lymphocyte Populations
| Cell Type | Change Post-Vaccination | Study Population | Citation |
| CD8+ T-cells | Increased Density | Esophageal Cancer | |
| CD8+ Granzyme B+ T-cells | Increased Density | Esophageal Cancer | |
| CD8+ PD-1+ T-cells | Increased Density | Esophageal Cancer | |
| PD-L1+ cells | Increased Density | Esophageal Cancer |
Signaling Pathways and Experimental Workflows
The activation of a T-cell response by this compound is a multi-step process involving antigen presentation, T-cell receptor engagement, and downstream signaling cascades.
The diagram above illustrates the initial step of T-cell activation where an APC presents an this compound peptide via the HLA-A*24:02 molecule to the TCR on a CD8+ T-cell. This recognition event (Signal 1) initiates a cascade of intracellular signaling events.
This workflow outlines the key steps in the clinical studies assessing the immunological impact of this compound, from patient selection to the various analytical methods employed.
Detailed Experimental Protocols
Cytotoxic T-Lymphocyte (CTL) ELISPOT Assay
The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound trials, it is employed to measure the number of peptide-specific CTLs that release interferon-gamma (IFN-γ) upon stimulation.
Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the individual peptides contained in this compound. If peptide-specific CTLs are present, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single IFN-γ-secreting cell.
Protocol Outline:
-
Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: PBMCs are isolated from patient blood samples via density gradient centrifugation.
-
Cell Stimulation: A defined number of PBMCs are added to the coated wells along with one of the five this compound peptides at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for human IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of the cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader. The number of spots in the peptide-stimulated wells is compared to the negative control to determine the frequency of peptide-specific CTLs.
Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
IHC is used to visualize the presence and distribution of specific proteins in tissue sections. In the this compound studies, IHC was performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies to identify and quantify various T-cell populations.
Principle: Thin sections of tumor tissue are incubated with primary antibodies that specifically bind to the target proteins (e.g., CD8, Granzyme B, PD-1, PD-L1). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
Protocol Outline:
-
Tissue Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on glass slides.
-
Deparaffinization and Rehydration: The paraffin (B1166041) is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves heating the slides in a buffer solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0).
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein-blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with the primary antibody (e.g., anti-CD8, anti-Granzyme B) at a specific dilution for a defined period (e.g., 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody and Detection: After washing, the sections are incubated with an enzyme-conjugated secondary antibody. This is followed by the addition of a chromogen (e.g., DAB) to produce a colored signal.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The stained slides are examined under a microscope, and the number of positively stained cells per unit area is quantified, often with the aid of digital image analysis software.
T-Cell Receptor (TCR) Sequencing
TCR sequencing is a powerful technique used to analyze the diversity and clonality of the T-cell repertoire. In the context of this compound, it is used to identify and track the expansion of T-cell clones that are specific for the vaccine peptides.
Principle: The TCR is a highly variable receptor, with its specificity determined by the sequence of its complementarity-determining region 3 (CDR3). By sequencing the RNA or DNA that encodes the TCR, it is possible to identify the unique TCR sequences present in a sample and to determine their relative frequencies.
Protocol Outline:
-
Sample Preparation: T-cells are isolated from either tumor tissue or peripheral blood. RNA or DNA is then extracted from these cells.
-
Library Preparation: A library of TCR sequences is generated using a multiplex PCR or 5' RACE (Rapid Amplification of cDNA Ends) approach. This involves amplifying the region of the TCR gene that includes the CDR3. Unique molecular identifiers (UMIs) are often incorporated during this step to allow for accurate quantification and error correction.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput NGS platform.
-
Data Analysis: The sequencing data is processed using specialized bioinformatics tools to identify the unique TCR clonotypes, determine their frequencies, and analyze the overall diversity of the T-cell repertoire. By comparing the TCR repertoires before and after vaccination, it is possible to identify the expansion of vaccine-specific T-cell clones.
Conclusion
This compound represents a targeted immunotherapeutic approach that effectively activates a specific and potent cytotoxic T-lymphocyte response in HLA-A*24:02-positive patients. The clinical data robustly demonstrate the vaccine's ability to induce CTLs and promote the infiltration of activated T-cells into the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of T-cell responses in the context of cancer vaccine development. The visualization of the core mechanism and experimental workflows provides a clear understanding of the logical and biological underpinnings of this compound's action. Further research into the downstream signaling pathways and the potential for combination therapies with immune checkpoint inhibitors will be crucial in optimizing the clinical application of this promising cancer vaccine.
References
- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Asudemotide in Activating T-Cell Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide, also known as S-588410, is an investigational cancer peptide vaccine designed to elicit a robust and specific anti-tumor immune response. This technical guide provides an in-depth analysis of the core mechanisms by which this compound activates the T-cell response, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways and workflows. This compound is comprised of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, particularly esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele, focusing the vaccine's therapeutic action on patients with this specific genetic background.
Core Mechanism of Action: Activating a Targeted Cytotoxic T-Lymphocyte Response
The fundamental mechanism of this compound revolves around the presentation of its constituent peptides by antigen-presenting cells (APCs) to naive CD8+ T-cells. This interaction, when successful, triggers the differentiation of these naive cells into cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells expressing the target antigens. Clinical evidence strongly supports the capacity of this compound to induce a potent CTL response, leading to significant changes within the tumor microenvironment.
An exploratory clinical study involving 15 patients with HLA-A*24:02-positive esophageal cancer demonstrated that vaccination with this compound led to a notable increase in the density of key immune effector cells within the tumor tissue. Specifically, post-vaccination tumor samples showed higher densities of CD8+ T-cells, activated cytotoxic CD8+ Granzyme B+ T-cells, and CD8+ programmed death-1-positive (PD-1+) T-cells.[1] Furthermore, an increase in programmed death-ligand 1-positive (PD-L1+) cells was observed, suggesting a potential for synergistic effects when combined with immune checkpoint inhibitors.[1][2]
A phase 3 clinical trial further substantiated these findings, with 98.5% of patients receiving this compound demonstrating CTL induction against at least one of the five vaccine peptides within 12 weeks of treatment.[3] This high rate of CTL induction underscores the vaccine's potent immunogenicity. The same sequences of peptide-specific T-cell receptors (TCRs) were identified in T-lymphocytes from both tumor tissue and peripheral blood after vaccination, indicating that functional, peptide-specific CTLs successfully infiltrate the tumor following vaccination.[1]
Quantitative Analysis of T-Cell Response
The following tables summarize the key quantitative data from clinical studies investigating the immunomodulatory effects of this compound.
Table 1: Induction of Cytotoxic T-Lymphocyte (CTL) Response
| Parameter | Result | Study Population | Citation |
| CTL Induction Rate (any of 5 peptides) | 98.5% (132/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (URLC10 peptide) | 93.3% (125/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (CDCA1 peptide) | 53.7% (72/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (KOC1 peptide) | 29.9% (40/134 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (DEPDC1 peptide) | 63.2% (84/133 patients) | Esophageal Squamous Cell Carcinoma | |
| CTL Induction Rate (MPHOSPH1 peptide) | 65.7% (88/134 patients) | Esophageal Squamous Cell Carcinoma |
Table 2: Changes in Tumor-Infiltrating Lymphocyte Populations
| Cell Type | Change Post-Vaccination | Study Population | Citation |
| CD8+ T-cells | Increased Density | Esophageal Cancer | |
| CD8+ Granzyme B+ T-cells | Increased Density | Esophageal Cancer | |
| CD8+ PD-1+ T-cells | Increased Density | Esophageal Cancer | |
| PD-L1+ cells | Increased Density | Esophageal Cancer |
Signaling Pathways and Experimental Workflows
The activation of a T-cell response by this compound is a multi-step process involving antigen presentation, T-cell receptor engagement, and downstream signaling cascades.
The diagram above illustrates the initial step of T-cell activation where an APC presents an this compound peptide via the HLA-A*24:02 molecule to the TCR on a CD8+ T-cell. This recognition event (Signal 1) initiates a cascade of intracellular signaling events.
This workflow outlines the key steps in the clinical studies assessing the immunological impact of this compound, from patient selection to the various analytical methods employed.
Detailed Experimental Protocols
Cytotoxic T-Lymphocyte (CTL) ELISPOT Assay
The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this compound trials, it is employed to measure the number of peptide-specific CTLs that release interferon-gamma (IFN-γ) upon stimulation.
Principle: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are stimulated in vitro with the individual peptides contained in this compound. If peptide-specific CTLs are present, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well, and a secondary detection antibody linked to an enzyme allows for the visualization of spots, where each spot represents a single IFN-γ-secreting cell.
Protocol Outline:
-
Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: PBMCs are isolated from patient blood samples via density gradient centrifugation.
-
Cell Stimulation: A defined number of PBMCs are added to the coated wells along with one of the five this compound peptides at a predetermined concentration. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for human IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a spot at the location of the cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISPOT reader. The number of spots in the peptide-stimulated wells is compared to the negative control to determine the frequency of peptide-specific CTLs.
Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
IHC is used to visualize the presence and distribution of specific proteins in tissue sections. In the this compound studies, IHC was performed on formalin-fixed, paraffin-embedded (FFPE) tumor biopsies to identify and quantify various T-cell populations.
Principle: Thin sections of tumor tissue are incubated with primary antibodies that specifically bind to the target proteins (e.g., CD8, Granzyme B, PD-1, PD-L1). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization under a microscope.
Protocol Outline:
-
Tissue Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on glass slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves heating the slides in a buffer solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0).
-
Blocking: Non-specific antibody binding is blocked by incubating the sections with a protein-blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The sections are incubated with the primary antibody (e.g., anti-CD8, anti-Granzyme B) at a specific dilution for a defined period (e.g., 1 hour at room temperature or overnight at 4°C).
-
Secondary Antibody and Detection: After washing, the sections are incubated with an enzyme-conjugated secondary antibody. This is followed by the addition of a chromogen (e.g., DAB) to produce a colored signal.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The stained slides are examined under a microscope, and the number of positively stained cells per unit area is quantified, often with the aid of digital image analysis software.
T-Cell Receptor (TCR) Sequencing
TCR sequencing is a powerful technique used to analyze the diversity and clonality of the T-cell repertoire. In the context of this compound, it is used to identify and track the expansion of T-cell clones that are specific for the vaccine peptides.
Principle: The TCR is a highly variable receptor, with its specificity determined by the sequence of its complementarity-determining region 3 (CDR3). By sequencing the RNA or DNA that encodes the TCR, it is possible to identify the unique TCR sequences present in a sample and to determine their relative frequencies.
Protocol Outline:
-
Sample Preparation: T-cells are isolated from either tumor tissue or peripheral blood. RNA or DNA is then extracted from these cells.
-
Library Preparation: A library of TCR sequences is generated using a multiplex PCR or 5' RACE (Rapid Amplification of cDNA Ends) approach. This involves amplifying the region of the TCR gene that includes the CDR3. Unique molecular identifiers (UMIs) are often incorporated during this step to allow for accurate quantification and error correction.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput NGS platform.
-
Data Analysis: The sequencing data is processed using specialized bioinformatics tools to identify the unique TCR clonotypes, determine their frequencies, and analyze the overall diversity of the T-cell repertoire. By comparing the TCR repertoires before and after vaccination, it is possible to identify the expansion of vaccine-specific T-cell clones.
Conclusion
This compound represents a targeted immunotherapeutic approach that effectively activates a specific and potent cytotoxic T-lymphocyte response in HLA-A*24:02-positive patients. The clinical data robustly demonstrate the vaccine's ability to induce CTLs and promote the infiltration of activated T-cells into the tumor microenvironment. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of T-cell responses in the context of cancer vaccine development. The visualization of the core mechanism and experimental workflows provides a clear understanding of the logical and biological underpinnings of this compound's action. Further research into the downstream signaling pathways and the potential for combination therapies with immune checkpoint inhibitors will be crucial in optimizing the clinical application of this promising cancer vaccine.
References
- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Asudemotide (S-588410): A Technical Guide to Its Targeted Oncoantigens and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asudemotide (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptides corresponding to HLA-A*24:02-restricted epitopes of cancer-testis antigens highly expressed in various malignancies. This technical guide provides an in-depth overview of this compound, its targeted proteins—DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1—and their roles in oncogenic signaling pathways. The document details the mechanism of action of this compound, summarizes key clinical trial data, outlines experimental protocols for assessing its immunogenicity, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.
Introduction to this compound (S-588410)
This compound is a cancer peptide vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells. It is composed of five HLA-A*24:02-restricted 9- or 10-mer peptides derived from five distinct cancer-testis antigens that are overexpressed in a variety of solid tumors, including esophageal, urothelial, and non-small cell lung cancers, while having limited or no expression in normal adult tissues except for the testis.[1][2] The vaccine is typically administered subcutaneously and emulsified with an adjuvant, such as Montanide ISA 51 VG, to enhance the immune response.[3][4]
The core principle of this compound therapy is to present these tumor-associated peptides to the patient's immune system, thereby activating and expanding a population of CTLs that can recognize and eliminate cancer cells expressing the parent antigens.
Targeted Proteins
This compound targets five specific oncoantigens:
-
DEPDC1 (DEP Domain Containing 1): A protein implicated in cell cycle progression, proliferation, and metastasis.
-
MPHOSPH1 (M-phase phosphoprotein 1): Also known as Kinesin Family Member 20B (KIF20B), it plays a crucial role in cytokinesis.[5]
-
URLC10 (Up-regulated in lung cancer 10): Also known as LY6K (Lymphocyte antigen 6 complex locus K), it is involved in cell proliferation, migration, and invasion.
-
CDCA1 (Cell Division Cycle Associated 1): A component of the Ndc80 kinetochore complex, essential for proper chromosome segregation during mitosis.
-
KOC1 (KH domain containing protein overexpressed in cancer 1): Also known as C2orf40.
The Targeted Proteins and Their Signaling Pathways
The five proteins targeted by this compound are integral to various cellular processes that, when dysregulated, contribute to tumorigenesis and cancer progression.
DEPDC1
DEPDC1 is overexpressed in numerous cancers and is associated with poor prognosis. It is involved in multiple oncogenic signaling pathways that regulate cell proliferation, survival, and metastasis.
-
NF-κB Pathway: DEPDC1 can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. DEPDC1 has been shown to modulate PI3K/Akt signaling.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, and DEPDC1 can influence its activity.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its modulation by DEPDC1 can impact cancer cell survival.
MPHOSPH1 (KIF20B)
MPHOSPH1, also known as KIF20B, is a kinesin-like protein essential for the completion of cytokinesis. Its overexpression in cancer cells can lead to aneuploidy and genomic instability.
-
Interaction with PRC1: MPHOSPH1 interacts with the Protein Regulator of Cytokinesis 1 (PRC1). This complex is crucial for the formation of the central spindle and midbody during cell division. Inhibition of either MPHOSPH1 or PRC1 leads to cytokinesis failure and subsequent cancer cell death.
-
p53 Pathway: Knockdown of KIF20B (MPHOSPH1) can lead to mitotic arrest and subsequent activation of the p53 tumor suppressor pathway, resulting in apoptosis.
URLC10 (LY6K)
URLC10, also known as LY6K, is a cancer-testis antigen that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a role in promoting cell proliferation, migration, and invasion through several signaling pathways.
-
ERK Signaling: LY6K can enhance the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival.
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. LY6K has been shown to modulate TGF-β signaling.
-
Aurora Kinase Signaling: LY6K can interact with and influence the activity of Aurora kinases, which are critical for mitotic progression.
CDCA1
CDCA1 is a critical component of the Ndc80 kinetochore complex, which is essential for stable microtubule-kinetochore attachments and proper chromosome segregation during mitosis. Overexpression of CDCA1 can lead to chromosomal instability, a hallmark of cancer.
-
Spindle Assembly Checkpoint: The Ndc80 complex, including CDCA1, plays a pivotal role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation.
-
PLK1 Pathway: The broader family of Cell Division Cycle-Associated (CDCA) proteins has been linked to the Polo-like kinase 1 (PLK1) pathway, a master regulator of mitosis.
KOC1 (C2orf40)
The precise signaling pathways involving KOC1 in cancer are less well-defined compared to the other four antigens. However, some studies suggest its involvement in immune modulation and potentially as a tumor suppressor in certain contexts. There is evidence that it may interact with the TLR4/PI3K/Akt pathway, influencing M2 macrophage polarization in the tumor microenvironment.
Mechanism of Action of this compound
The therapeutic effect of this compound is mediated by the cellular arm of the adaptive immune system, specifically cytotoxic T-lymphocytes.
-
Antigen Presentation: Following subcutaneous injection, the peptide components of this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells.
-
T-Cell Activation: Inside the APCs, the peptides are loaded onto HLA-A*24:02 molecules and presented on the cell surface. These peptide-MHC complexes are then recognized by the T-cell receptors of naive CD8+ T-cells.
-
CTL Proliferation: This recognition, along with co-stimulatory signals, leads to the activation and clonal expansion of antigen-specific CTLs.
-
Tumor Cell Killing: The activated CTLs circulate throughout the body and, upon encountering tumor cells that are presenting the same target peptides on their HLA-A*24:02 molecules, they induce apoptosis of the cancer cells through the release of cytotoxic granules (e.g., perforin (B1180081) and granzymes) and Fas/FasL interactions.
Summary of Clinical Trial Data
This compound has been evaluated in several clinical trials, primarily in patients with esophageal and urothelial cancers. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Clinical Trials
| Clinical Trial | Cancer Type | Treatment Arm | N | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | This compound | 138 | 84.3 weeks | 236.3 weeks | N/A (adjuvant setting) |
| Placebo | 138 | 84.1 weeks | Not Reached | N/A (adjuvant setting) | ||
| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | This compound | 45 | 18.1 weeks (PFS) | 71.0 weeks | 8.9% |
| Observation | 36 | 12.5 weeks (PFS) | 99.0 weeks | 0% |
Table 2: Immunogenicity and Safety of this compound
| Clinical Trial | Cancer Type | CTL Induction Rate (≥1 peptide) | Most Common Adverse Events (Grade ≥3) |
| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | 98.5% (132/134) | Injection site reactions |
| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | 93.3% (42/45) | Injection site reactions |
| UMIN000023324 (Phase 1) | Esophageal Cancer | 100% (at least one peptide) | Injection site reactions (Grade 1-2) |
Experimental Protocols
CTL Induction Assay (ELISpot)
The enzyme-linked immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level and is a primary endpoint in many this compound clinical trials.
Objective: To measure the frequency of peptide-specific, interferon-gamma (IFN-γ)-producing T-cells in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: PBMCs are isolated from patient blood samples and plated in the coated wells.
-
Stimulation: The cells are stimulated with individual peptides from the this compound vaccine, a positive control (e.g., phytohemagglutinin), and a negative control (no peptide).
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added.
-
Visualization: A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored precipitate at the site of cytokine secretion.
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.
Conclusion
This compound represents a targeted immunotherapeutic approach that leverages the specificity of the adaptive immune system to combat cancer. By stimulating a CTL response against five key oncoantigens, it offers a promising strategy for the treatment of various solid tumors. The clinical data to date demonstrate a favorable safety profile and potent immunogenicity, although efficacy in terms of significant improvement in survival endpoints has been modest in some trials. Further research into the intricate signaling pathways of its target proteins and the optimization of vaccine adjuvants and combination therapies will be crucial for maximizing the clinical benefit of this compound and similar cancer vaccines. This technical guide provides a foundational resource for researchers and clinicians working to advance this important area of oncology.
References
- 1. Cancer Peptide Vaccine | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 4. A narrative review of the emerging role of lymphocyte antigen 6 complex locus K in cancer: from basic research to clinical practice - Guo - Annals of Translational Medicine [atm.amegroups.org]
- 5. Inhibition of kinesin family member 20B sensitizes hepatocellular carcinoma cell to microtubule‐targeting agents by blocking cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Asudemotide (S-588410): A Technical Guide to Its Targeted Oncoantigens and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asudemotide (S-588410) is a therapeutic cancer vaccine comprising five synthetic peptides corresponding to HLA-A*24:02-restricted epitopes of cancer-testis antigens highly expressed in various malignancies. This technical guide provides an in-depth overview of this compound, its targeted proteins—DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1—and their roles in oncogenic signaling pathways. The document details the mechanism of action of this compound, summarizes key clinical trial data, outlines experimental protocols for assessing its immunogenicity, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.
Introduction to this compound (S-588410)
This compound is a cancer peptide vaccine designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells. It is composed of five HLA-A*24:02-restricted 9- or 10-mer peptides derived from five distinct cancer-testis antigens that are overexpressed in a variety of solid tumors, including esophageal, urothelial, and non-small cell lung cancers, while having limited or no expression in normal adult tissues except for the testis.[1][2] The vaccine is typically administered subcutaneously and emulsified with an adjuvant, such as Montanide ISA 51 VG, to enhance the immune response.[3][4]
The core principle of this compound therapy is to present these tumor-associated peptides to the patient's immune system, thereby activating and expanding a population of CTLs that can recognize and eliminate cancer cells expressing the parent antigens.
Targeted Proteins
This compound targets five specific oncoantigens:
-
DEPDC1 (DEP Domain Containing 1): A protein implicated in cell cycle progression, proliferation, and metastasis.
-
MPHOSPH1 (M-phase phosphoprotein 1): Also known as Kinesin Family Member 20B (KIF20B), it plays a crucial role in cytokinesis.[5]
-
URLC10 (Up-regulated in lung cancer 10): Also known as LY6K (Lymphocyte antigen 6 complex locus K), it is involved in cell proliferation, migration, and invasion.
-
CDCA1 (Cell Division Cycle Associated 1): A component of the Ndc80 kinetochore complex, essential for proper chromosome segregation during mitosis.
-
KOC1 (KH domain containing protein overexpressed in cancer 1): Also known as C2orf40.
The Targeted Proteins and Their Signaling Pathways
The five proteins targeted by this compound are integral to various cellular processes that, when dysregulated, contribute to tumorigenesis and cancer progression.
DEPDC1
DEPDC1 is overexpressed in numerous cancers and is associated with poor prognosis. It is involved in multiple oncogenic signaling pathways that regulate cell proliferation, survival, and metastasis.
-
NF-κB Pathway: DEPDC1 can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.
-
PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. DEPDC1 has been shown to modulate PI3K/Akt signaling.
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, and DEPDC1 can influence its activity.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, and its modulation by DEPDC1 can impact cancer cell survival.
MPHOSPH1 (KIF20B)
MPHOSPH1, also known as KIF20B, is a kinesin-like protein essential for the completion of cytokinesis. Its overexpression in cancer cells can lead to aneuploidy and genomic instability.
-
Interaction with PRC1: MPHOSPH1 interacts with the Protein Regulator of Cytokinesis 1 (PRC1). This complex is crucial for the formation of the central spindle and midbody during cell division. Inhibition of either MPHOSPH1 or PRC1 leads to cytokinesis failure and subsequent cancer cell death.
-
p53 Pathway: Knockdown of KIF20B (MPHOSPH1) can lead to mitotic arrest and subsequent activation of the p53 tumor suppressor pathway, resulting in apoptosis.
URLC10 (LY6K)
URLC10, also known as LY6K, is a cancer-testis antigen that is frequently overexpressed in various cancers and is associated with poor prognosis. It plays a role in promoting cell proliferation, migration, and invasion through several signaling pathways.
-
ERK Signaling: LY6K can enhance the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key regulator of cell proliferation and survival.
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. LY6K has been shown to modulate TGF-β signaling.
-
Aurora Kinase Signaling: LY6K can interact with and influence the activity of Aurora kinases, which are critical for mitotic progression.
CDCA1
CDCA1 is a critical component of the Ndc80 kinetochore complex, which is essential for stable microtubule-kinetochore attachments and proper chromosome segregation during mitosis. Overexpression of CDCA1 can lead to chromosomal instability, a hallmark of cancer.
-
Spindle Assembly Checkpoint: The Ndc80 complex, including CDCA1, plays a pivotal role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation.
-
PLK1 Pathway: The broader family of Cell Division Cycle-Associated (CDCA) proteins has been linked to the Polo-like kinase 1 (PLK1) pathway, a master regulator of mitosis.
KOC1 (C2orf40)
The precise signaling pathways involving KOC1 in cancer are less well-defined compared to the other four antigens. However, some studies suggest its involvement in immune modulation and potentially as a tumor suppressor in certain contexts. There is evidence that it may interact with the TLR4/PI3K/Akt pathway, influencing M2 macrophage polarization in the tumor microenvironment.
Mechanism of Action of this compound
The therapeutic effect of this compound is mediated by the cellular arm of the adaptive immune system, specifically cytotoxic T-lymphocytes.
-
Antigen Presentation: Following subcutaneous injection, the peptide components of this compound are taken up by antigen-presenting cells (APCs), such as dendritic cells.
-
T-Cell Activation: Inside the APCs, the peptides are loaded onto HLA-A*24:02 molecules and presented on the cell surface. These peptide-MHC complexes are then recognized by the T-cell receptors of naive CD8+ T-cells.
-
CTL Proliferation: This recognition, along with co-stimulatory signals, leads to the activation and clonal expansion of antigen-specific CTLs.
-
Tumor Cell Killing: The activated CTLs circulate throughout the body and, upon encountering tumor cells that are presenting the same target peptides on their HLA-A*24:02 molecules, they induce apoptosis of the cancer cells through the release of cytotoxic granules (e.g., perforin and granzymes) and Fas/FasL interactions.
Summary of Clinical Trial Data
This compound has been evaluated in several clinical trials, primarily in patients with esophageal and urothelial cancers. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Clinical Trials
| Clinical Trial | Cancer Type | Treatment Arm | N | Median Relapse-Free Survival (RFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | This compound | 138 | 84.3 weeks | 236.3 weeks | N/A (adjuvant setting) |
| Placebo | 138 | 84.1 weeks | Not Reached | N/A (adjuvant setting) | ||
| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | This compound | 45 | 18.1 weeks (PFS) | 71.0 weeks | 8.9% |
| Observation | 36 | 12.5 weeks (PFS) | 99.0 weeks | 0% |
Table 2: Immunogenicity and Safety of this compound
| Clinical Trial | Cancer Type | CTL Induction Rate (≥1 peptide) | Most Common Adverse Events (Grade ≥3) |
| UMIN000016954 (Phase 3) | Esophageal Squamous Cell Carcinoma | 98.5% (132/134) | Injection site reactions |
| EudraCT 2013-005274-22 (Phase 2) | Urothelial Carcinoma | 93.3% (42/45) | Injection site reactions |
| UMIN000023324 (Phase 1) | Esophageal Cancer | 100% (at least one peptide) | Injection site reactions (Grade 1-2) |
Experimental Protocols
CTL Induction Assay (ELISpot)
The enzyme-linked immunospot (ELISpot) assay is a standard method for quantifying the frequency of cytokine-secreting cells at the single-cell level and is a primary endpoint in many this compound clinical trials.
Objective: To measure the frequency of peptide-specific, interferon-gamma (IFN-γ)-producing T-cells in peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: PBMCs are isolated from patient blood samples and plated in the coated wells.
-
Stimulation: The cells are stimulated with individual peptides from the this compound vaccine, a positive control (e.g., phytohemagglutinin), and a negative control (no peptide).
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2 to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added.
-
Visualization: A streptavidin-alkaline phosphatase conjugate is added, followed by a substrate that produces a colored precipitate at the site of cytokine secretion.
-
Analysis: The resulting spots, each representing a single IFN-γ-secreting cell, are counted using an automated ELISpot reader.
Conclusion
This compound represents a targeted immunotherapeutic approach that leverages the specificity of the adaptive immune system to combat cancer. By stimulating a CTL response against five key oncoantigens, it offers a promising strategy for the treatment of various solid tumors. The clinical data to date demonstrate a favorable safety profile and potent immunogenicity, although efficacy in terms of significant improvement in survival endpoints has been modest in some trials. Further research into the intricate signaling pathways of its target proteins and the optimization of vaccine adjuvants and combination therapies will be crucial for maximizing the clinical benefit of this compound and similar cancer vaccines. This technical guide provides a foundational resource for researchers and clinicians working to advance this important area of oncology.
References
- 1. Cancer Peptide Vaccine | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Peptide-based vaccine for cancer therapies [frontiersin.org]
- 4. A narrative review of the emerging role of lymphocyte antigen 6 complex locus K in cancer: from basic research to clinical practice - Guo - Annals of Translational Medicine [atm.amegroups.org]
- 5. Inhibition of kinesin family member 20B sensitizes hepatocellular carcinoma cell to microtubule‐targeting agents by blocking cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
Basic Research on DEPDC1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
DEP domain containing 1 (DEPDC1) is a protein that has garnered significant attention in oncology research. Primarily expressed in the testis, its aberrant overexpression in a multitude of cancers, including bladder, breast, lung, and liver cancer, is strongly correlated with poor patient prognosis. Functioning as a key regulator of cell cycle progression, proliferation, and apoptosis, DEPDC1's oncogenic activities are mediated through its interaction with various cellular partners and its influence on critical signaling pathways. This technical guide provides an in-depth overview of the foundational research on DEPDC1 inhibitors, with a particular focus on the peptide-based inhibitor Asudemotide, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions involved.
Quantitative Data Summary
While the discovery of small molecule inhibitors for DEPDC1 with well-defined IC50 or Ki values remains an area of active research, studies on peptide-based inhibitors have provided initial quantitative insights into targeting this oncoprotein. The following tables summarize the available data on the biological effects of these inhibitors.
Table 1: Efficacy of the 11R-DEP:611-628 Peptide Inhibitor
| Cell Line | Inhibitor Concentration | Observed Effect | Assay Used | Reference |
| HepG2 (Liver Cancer) | 3 µM | Significant inhibition of cell proliferation | MTT Assay | [1][2] |
| HepG2 (Liver Cancer) | 3 µM | Significant increase in apoptosis | TUNEL Assay | [1] |
| UM-UC-3 (Bladder Cancer) | Dose-dependent | Decrease in cell viability | MTT Assay | [3] |
| A549 (Lung Cancer) | 5 µM | Potent inhibition of cell proliferation | CCK-8 Assay | [4] |
| A549 (Lung Cancer) | 5 µM | Induction of apoptosis | Flow Cytometry |
Table 2: this compound (S-588410) Clinical Trial Overview
| Clinical Trial ID | Phase | Cancer Type | Status | Key Findings/Endpoints |
| Information not available | Phase 3 | Esophageal Squamous Cell Carcinoma | - | Adjuvant therapy after curative resection. |
| Information not available | Phase 2 | Advanced or Metastatic Urothelial Carcinoma | - | Maintenance monotherapy for platinum-treated patients. |
Note: Specific quantitative results from these trials, such as percentage of overall survival or disease-free survival, are not yet publicly available in the reviewed literature.
Signaling Pathways and Molecular Interactions
DEPDC1 exerts its oncogenic functions by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
DEPDC1-ZNF224-NF-κB Signaling Pathway
DEPDC1 forms a complex with the zinc finger protein ZNF224, leading to the transcriptional repression of A20 (also known as TNFAIP3), a negative regulator of the NF-κB pathway. This repression results in the activation of NF-κB, which promotes cell survival and proliferation while inhibiting apoptosis.
Caption: DEPDC1-ZNF224 complex inhibits A20, activating NF-κB.
FOXM1-DEPDC1 Positive Feedback Loop
A positive feedback loop exists between the transcription factor FOXM1 and DEPDC1. FOXM1 promotes the transcription of DEPDC1. In turn, DEPDC1 enhances the nuclear translocation and transcriptional activity of FOXM1, creating a cycle that drives cancer progression.
Caption: FOXM1 and DEPDC1 form a positive feedback loop.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in DEPDC1 research.
siRNA-Mediated Knockdown of DEPDC1
Objective: To specifically reduce the expression of DEPDC1 in cultured cells to study its function.
Methodology:
-
Cell Culture: Plate cells (e.g., A549, HepG2) in antibiotic-free medium and grow to 30-50% confluency.
-
siRNA Preparation: Dilute DEPDC1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells and analyze DEPDC1 knockdown efficiency by quantitative real-time PCR (qRT-PCR) and Western blotting. Functional assays (e.g., proliferation, apoptosis) can then be performed.
Caption: Workflow for siRNA-mediated knockdown of DEPDC1.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To demonstrate the physical interaction between DEPDC1 and its binding partners (e.g., ZNF224, FOXM1).
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-DEPDC1) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG should be run in parallel.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-ZNF224).
Caption: Workflow for Co-immunoprecipitation.
Conclusion and Future Directions
DEPDC1 has emerged as a compelling target for cancer therapy due to its restricted expression in normal tissues and its critical role in tumorigenesis. The development of inhibitors, such as the peptide vaccine this compound and the inhibitory peptide 11R-DEP:611-628, represents a promising therapeutic strategy. However, the field would greatly benefit from the discovery and characterization of potent, selective, and orally bioavailable small molecule inhibitors of DEPDC1. Future research should focus on high-throughput screening for such compounds and further elucidation of the intricate regulatory networks governed by DEPDC1. A deeper understanding of its interactions and downstream signaling will be paramount for the successful clinical translation of DEPDC1-targeted therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted interfering DEP domain containing 1 protein induces apoptosis in A549 lung adenocarcinoma cells through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Basic Research on DEPDC1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
DEP domain containing 1 (DEPDC1) is a protein that has garnered significant attention in oncology research. Primarily expressed in the testis, its aberrant overexpression in a multitude of cancers, including bladder, breast, lung, and liver cancer, is strongly correlated with poor patient prognosis. Functioning as a key regulator of cell cycle progression, proliferation, and apoptosis, DEPDC1's oncogenic activities are mediated through its interaction with various cellular partners and its influence on critical signaling pathways. This technical guide provides an in-depth overview of the foundational research on DEPDC1 inhibitors, with a particular focus on the peptide-based inhibitor Asudemotide, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions involved.
Quantitative Data Summary
While the discovery of small molecule inhibitors for DEPDC1 with well-defined IC50 or Ki values remains an area of active research, studies on peptide-based inhibitors have provided initial quantitative insights into targeting this oncoprotein. The following tables summarize the available data on the biological effects of these inhibitors.
Table 1: Efficacy of the 11R-DEP:611-628 Peptide Inhibitor
| Cell Line | Inhibitor Concentration | Observed Effect | Assay Used | Reference |
| HepG2 (Liver Cancer) | 3 µM | Significant inhibition of cell proliferation | MTT Assay | [1][2] |
| HepG2 (Liver Cancer) | 3 µM | Significant increase in apoptosis | TUNEL Assay | [1] |
| UM-UC-3 (Bladder Cancer) | Dose-dependent | Decrease in cell viability | MTT Assay | [3] |
| A549 (Lung Cancer) | 5 µM | Potent inhibition of cell proliferation | CCK-8 Assay | [4] |
| A549 (Lung Cancer) | 5 µM | Induction of apoptosis | Flow Cytometry |
Table 2: this compound (S-588410) Clinical Trial Overview
| Clinical Trial ID | Phase | Cancer Type | Status | Key Findings/Endpoints |
| Information not available | Phase 3 | Esophageal Squamous Cell Carcinoma | - | Adjuvant therapy after curative resection. |
| Information not available | Phase 2 | Advanced or Metastatic Urothelial Carcinoma | - | Maintenance monotherapy for platinum-treated patients. |
Note: Specific quantitative results from these trials, such as percentage of overall survival or disease-free survival, are not yet publicly available in the reviewed literature.
Signaling Pathways and Molecular Interactions
DEPDC1 exerts its oncogenic functions by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
DEPDC1-ZNF224-NF-κB Signaling Pathway
DEPDC1 forms a complex with the zinc finger protein ZNF224, leading to the transcriptional repression of A20 (also known as TNFAIP3), a negative regulator of the NF-κB pathway. This repression results in the activation of NF-κB, which promotes cell survival and proliferation while inhibiting apoptosis.
Caption: DEPDC1-ZNF224 complex inhibits A20, activating NF-κB.
FOXM1-DEPDC1 Positive Feedback Loop
A positive feedback loop exists between the transcription factor FOXM1 and DEPDC1. FOXM1 promotes the transcription of DEPDC1. In turn, DEPDC1 enhances the nuclear translocation and transcriptional activity of FOXM1, creating a cycle that drives cancer progression.
Caption: FOXM1 and DEPDC1 form a positive feedback loop.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in DEPDC1 research.
siRNA-Mediated Knockdown of DEPDC1
Objective: To specifically reduce the expression of DEPDC1 in cultured cells to study its function.
Methodology:
-
Cell Culture: Plate cells (e.g., A549, HepG2) in antibiotic-free medium and grow to 30-50% confluency.
-
siRNA Preparation: Dilute DEPDC1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Harvest the cells and analyze DEPDC1 knockdown efficiency by quantitative real-time PCR (qRT-PCR) and Western blotting. Functional assays (e.g., proliferation, apoptosis) can then be performed.
Caption: Workflow for siRNA-mediated knockdown of DEPDC1.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To demonstrate the physical interaction between DEPDC1 and its binding partners (e.g., ZNF224, FOXM1).
Methodology:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-DEPDC1) overnight at 4°C with gentle rotation. A control immunoprecipitation with a non-specific IgG should be run in parallel.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-ZNF224).
Caption: Workflow for Co-immunoprecipitation.
Conclusion and Future Directions
DEPDC1 has emerged as a compelling target for cancer therapy due to its restricted expression in normal tissues and its critical role in tumorigenesis. The development of inhibitors, such as the peptide vaccine this compound and the inhibitory peptide 11R-DEP:611-628, represents a promising therapeutic strategy. However, the field would greatly benefit from the discovery and characterization of potent, selective, and orally bioavailable small molecule inhibitors of DEPDC1. Future research should focus on high-throughput screening for such compounds and further elucidation of the intricate regulatory networks governed by DEPDC1. A deeper understanding of its interactions and downstream signaling will be paramount for the successful clinical translation of DEPDC1-targeted therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted interfering DEP domain containing 1 protein induces apoptosis in A549 lung adenocarcinoma cells through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Precision of Asudemotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is a therapeutic cancer vaccine designed to elicit a robust and specific anti-tumor immune response. This guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, the experimental basis for its development, and its impact on the tumor microenvironment. This compound is a cocktail of five synthetic peptides, each corresponding to an epitope of a specific cancer-testis antigen (CTA). These antigens—DEP domain containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), Up-regulated lung cancer 10 (URLC10), Cell division cycle associated 1 (CDCA1), and KOC1 (KH domain containing protein overexpressed in cancer 1)—are predominantly expressed in cancerous tissues and male germ cells, making them highly specific targets for immunotherapy with minimal off-target effects. The vaccine is designed for patients who are positive for the human leukocyte antigen (HLA)-A*24:02 allele, ensuring the effective presentation of these peptides to the immune system.
Molecular Targets of this compound
This compound's therapeutic strategy is centered on the simultaneous targeting of five distinct cancer-testis antigens. The constituent peptides are specifically recognized by the HLA-A*24:02 molecule, a key mediator in the presentation of antigens to cytotoxic T-lymphocytes (CTLs).
Peptide Composition of this compound
The five HLA-A*24:02-restricted peptides that comprise this compound are derived from the following cancer-testis antigens:
| Target Antigen | Peptide Sequence |
| DEPDC1 | EYYELFVNI |
| MPHOSPH1 | IYNEYIYDL |
| URLC10 | RYCNLEGPPI |
| CDCA1 | KTVNELQNL |
| KOC1 | YMMPVNSEV |
Source:[1]
Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response
The fundamental mechanism of this compound is the induction of a potent, antigen-specific CTL response against tumor cells that express the target CTAs. This process is initiated by the administration of the peptide vaccine, which leads to the activation and expansion of T-cells capable of recognizing and eliminating cancer cells.
Signaling Pathway of T-Cell Activation
The journey from peptide administration to tumor cell lysis involves a well-orchestrated series of molecular events. The following diagram illustrates the generalized signaling pathway of T-cell activation upon encountering an antigen-presenting cell (APC) displaying the vaccine peptide on an HLA-A*24:02 molecule.
References
Unraveling the Molecular Precision of Asudemotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is a therapeutic cancer vaccine designed to elicit a robust and specific anti-tumor immune response. This guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, the experimental basis for its development, and its impact on the tumor microenvironment. This compound is a cocktail of five synthetic peptides, each corresponding to an epitope of a specific cancer-testis antigen (CTA). These antigens—DEP domain containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), Up-regulated lung cancer 10 (URLC10), Cell division cycle associated 1 (CDCA1), and KOC1 (KH domain containing protein overexpressed in cancer 1)—are predominantly expressed in cancerous tissues and male germ cells, making them highly specific targets for immunotherapy with minimal off-target effects. The vaccine is designed for patients who are positive for the human leukocyte antigen (HLA)-A*24:02 allele, ensuring the effective presentation of these peptides to the immune system.
Molecular Targets of this compound
This compound's therapeutic strategy is centered on the simultaneous targeting of five distinct cancer-testis antigens. The constituent peptides are specifically recognized by the HLA-A*24:02 molecule, a key mediator in the presentation of antigens to cytotoxic T-lymphocytes (CTLs).
Peptide Composition of this compound
The five HLA-A*24:02-restricted peptides that comprise this compound are derived from the following cancer-testis antigens:
| Target Antigen | Peptide Sequence |
| DEPDC1 | EYYELFVNI |
| MPHOSPH1 | IYNEYIYDL |
| URLC10 | RYCNLEGPPI |
| CDCA1 | KTVNELQNL |
| KOC1 | YMMPVNSEV |
Source:[1]
Mechanism of Action: Eliciting a Targeted Anti-Tumor Immune Response
The fundamental mechanism of this compound is the induction of a potent, antigen-specific CTL response against tumor cells that express the target CTAs. This process is initiated by the administration of the peptide vaccine, which leads to the activation and expansion of T-cells capable of recognizing and eliminating cancer cells.
Signaling Pathway of T-Cell Activation
The journey from peptide administration to tumor cell lysis involves a well-orchestrated series of molecular events. The following diagram illustrates the generalized signaling pathway of T-cell activation upon encountering an antigen-presenting cell (APC) displaying the vaccine peptide on an HLA-A*24:02 molecule.
References
Asudemotide's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of asudemotide (also known as S-588410), a cancer peptide vaccine, with a specific focus on its effects on the tumor microenvironment (TME). The information is primarily derived from a key exploratory clinical study in patients with esophageal cancer, offering valuable insights for oncology research and drug development.
Core Mechanism of Action
This compound is a cancer vaccine composed of five synthetic peptides derived from five cancer-testis antigens that are overexpressed in various cancers, including esophageal cancer: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2] The vaccine is designed to be administered to patients who are positive for the human leukocyte antigen (HLA)-A*24:02 allele.[1][2] The core mechanism involves the induction of a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that present these peptides on their surface, leading to a targeted anti-tumor immune attack.
Data Presentation: Quantitative Effects on the Tumor Microenvironment
An exploratory, open-label clinical study investigated the immunological effects of this compound in 15 patients with HLA-A*24:02-positive esophageal cancer. The vaccine was administered prior to surgical resection, allowing for the comparison of pre- and post-vaccination tumor tissue. The key quantitative findings on the changes within the TME are summarized below.
Table 1: Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Immune Checkpoint Markers
| Marker | Pre-Vaccination Density (cells/mm²) (Median [Range]) | Post-Vaccination Density (cells/mm²) (Median [Range]) | Percent Change (Median) | p-value |
| CD8+ | 127.0 [13.2–539.0] | 224.0 [24.5–1020.0] | +53.1% | 0.005 |
| CD8+ Granzyme B+ | 55.3 [0.0–306.0] | 103.0 [0.0–415.0] | +83.5% | 0.002 |
| CD8+ PD-1+ | 15.6 [0.0–152.0] | 42.9 [0.0–268.0] | +133.3% | 0.001 |
Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.[1]
Table 2: PD-L1 Expression in the Tumor Microenvironment
| Parameter | Pre-Vaccination | Post-Vaccination |
| Tumor Cell (TC) PD-L1 Positivity | ||
| TC score ≥ 1% | 46.7% (7/15) | 60.0% (9/15) |
| TC score ≥ 50% | 6.7% (1/15) | 20.0% (3/15) |
| Immune Cell (IC) PD-L1 Positivity | ||
| IC score ≥ 1% | 60.0% (9/15) | 80.0% (12/15) |
| Combined Positive Score (CPS) | ||
| CPS ≥ 1 | 66.7% (10/15) | 86.7% (13/15) |
| CPS ≥ 10 | 40.0% (6/15) | 60.0% (9/15) |
Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.
Table 3: Peptide-Specific Cytotoxic T-Lymphocyte (CTL) Induction in Peripheral Blood
| Peptide Antigen | CTL Induction Rate (% of Patients, n=15) |
| URLC10 | 100% |
| CDCA1 | 26.7% |
| KOC1 | 20.0% |
| DEPDC1 | 40.0% |
| MPHOSPH1 | 33.3% |
| At least one peptide | 100% |
Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pivotal study of this compound.
Immunohistochemistry (IHC) for TILs and PD-L1
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were obtained via biopsy (pre-vaccination) and surgical resection (post-vaccination). Sections of 4-μm thickness were prepared.
-
Staining Procedure: Automated staining was performed using the Ventana BenchMark ULTRA system.
-
Antibodies and Detection:
-
CD8: Rabbit monoclonal anti-CD8 antibody (Clone SP57, Ventana).
-
Granzyme B: Mouse monoclonal anti-Granzyme B antibody (Clone GrB-7, Nichirei Biosciences).
-
PD-1: Rabbit monoclonal anti-PD-1 antibody (Clone NAT105, Cell Marque).
-
PD-L1: Rabbit monoclonal anti-PD-L1 antibody (Clone SP263, Ventana).
-
Detection was performed using the OptiView DAB IHC Detection Kit (Ventana).
-
-
Image Analysis and Quantification:
-
Whole slide images were captured using a NanoZoomer S210 digital slide scanner.
-
The density of positively stained cells was quantified in the tumor stroma using Visiopharm software. The analysis focused on the invasive margin of the tumor.
-
PD-L1 expression was evaluated using the Tumor Cell (TC) score (% of PD-L1-positive tumor cells), Immune Cell (IC) score (% of tumor area covered by PD-L1-positive immune cells), and Combined Positive Score (CPS), calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.
-
Cytotoxic T-Lymphocyte (CTL) Response Assay
-
Method: Enzyme-linked immunospot (ELISPOT) assay was used to detect interferon-γ (IFN-γ) secreting cells.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples taken before and after this compound administration.
-
In Vitro Stimulation (IVS): PBMCs were stimulated in vitro with each of the five cognate peptides for one week to expand the population of peptide-specific T-cells.
-
ELISPOT Assay: Following IVS, the cells were transferred to an ELISPOT plate coated with anti-IFN-γ antibody and re-stimulated with the peptides. The resulting spots, each representing an IFN-γ-secreting cell, were counted.
-
Data Interpretation: A positive CTL response was determined based on the spot count of IFN-γ-generating cells.
T-Cell Receptor (TCR) Sequencing
-
Sample Source: T-lymphocytes were isolated from both post-vaccination tumor tissue and peripheral blood.
-
Sequencing Method: Unbiased TCR repertoire analysis was performed using next-generation sequencing (NGS). The complementarity-determining region 3 (CDR3) of the TCR beta chain was amplified and sequenced.
-
Data Analysis: The obtained TCR sequences were analyzed to identify specific receptor sequences that were present in both the tumor-infiltrating lymphocytes and the peripheral blood T-cells post-vaccination. The identification of identical TCR sequences in both compartments provides evidence that vaccine-induced T-cells from the periphery successfully infiltrated the tumor tissue.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound-Induced T-Cell Activation Pathway.
References
Asudemotide's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of asudemotide (also known as S-588410), a cancer peptide vaccine, with a specific focus on its effects on the tumor microenvironment (TME). The information is primarily derived from a key exploratory clinical study in patients with esophageal cancer, offering valuable insights for oncology research and drug development.
Core Mechanism of Action
This compound is a cancer vaccine composed of five synthetic peptides derived from five cancer-testis antigens that are overexpressed in various cancers, including esophageal cancer: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2] The vaccine is designed to be administered to patients who are positive for the human leukocyte antigen (HLA)-A*24:02 allele.[1][2] The core mechanism involves the induction of a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that present these peptides on their surface, leading to a targeted anti-tumor immune attack.
Data Presentation: Quantitative Effects on the Tumor Microenvironment
An exploratory, open-label clinical study investigated the immunological effects of this compound in 15 patients with HLA-A*24:02-positive esophageal cancer. The vaccine was administered prior to surgical resection, allowing for the comparison of pre- and post-vaccination tumor tissue. The key quantitative findings on the changes within the TME are summarized below.
Table 1: Immunohistochemical Analysis of Tumor-Infiltrating Lymphocytes (TILs) and Immune Checkpoint Markers
| Marker | Pre-Vaccination Density (cells/mm²) (Median [Range]) | Post-Vaccination Density (cells/mm²) (Median [Range]) | Percent Change (Median) | p-value |
| CD8+ | 127.0 [13.2–539.0] | 224.0 [24.5–1020.0] | +53.1% | 0.005 |
| CD8+ Granzyme B+ | 55.3 [0.0–306.0] | 103.0 [0.0–415.0] | +83.5% | 0.002 |
| CD8+ PD-1+ | 15.6 [0.0–152.0] | 42.9 [0.0–268.0] | +133.3% | 0.001 |
Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.[1]
Table 2: PD-L1 Expression in the Tumor Microenvironment
| Parameter | Pre-Vaccination | Post-Vaccination |
| Tumor Cell (TC) PD-L1 Positivity | ||
| TC score ≥ 1% | 46.7% (7/15) | 60.0% (9/15) |
| TC score ≥ 50% | 6.7% (1/15) | 20.0% (3/15) |
| Immune Cell (IC) PD-L1 Positivity | ||
| IC score ≥ 1% | 60.0% (9/15) | 80.0% (12/15) |
| Combined Positive Score (CPS) | ||
| CPS ≥ 1 | 66.7% (10/15) | 86.7% (13/15) |
| CPS ≥ 10 | 40.0% (6/15) | 60.0% (9/15) |
Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.
Table 3: Peptide-Specific Cytotoxic T-Lymphocyte (CTL) Induction in Peripheral Blood
| Peptide Antigen | CTL Induction Rate (% of Patients, n=15) |
| URLC10 | 100% |
| CDCA1 | 26.7% |
| KOC1 | 20.0% |
| DEPDC1 | 40.0% |
| MPHOSPH1 | 33.3% |
| At least one peptide | 100% |
Data extracted from Kajiwara H, et al. Cancer Immunol Immunother. 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pivotal study of this compound.
Immunohistochemistry (IHC) for TILs and PD-L1
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were obtained via biopsy (pre-vaccination) and surgical resection (post-vaccination). Sections of 4-μm thickness were prepared.
-
Staining Procedure: Automated staining was performed using the Ventana BenchMark ULTRA system.
-
Antibodies and Detection:
-
CD8: Rabbit monoclonal anti-CD8 antibody (Clone SP57, Ventana).
-
Granzyme B: Mouse monoclonal anti-Granzyme B antibody (Clone GrB-7, Nichirei Biosciences).
-
PD-1: Rabbit monoclonal anti-PD-1 antibody (Clone NAT105, Cell Marque).
-
PD-L1: Rabbit monoclonal anti-PD-L1 antibody (Clone SP263, Ventana).
-
Detection was performed using the OptiView DAB IHC Detection Kit (Ventana).
-
-
Image Analysis and Quantification:
-
Whole slide images were captured using a NanoZoomer S210 digital slide scanner.
-
The density of positively stained cells was quantified in the tumor stroma using Visiopharm software. The analysis focused on the invasive margin of the tumor.
-
PD-L1 expression was evaluated using the Tumor Cell (TC) score (% of PD-L1-positive tumor cells), Immune Cell (IC) score (% of tumor area covered by PD-L1-positive immune cells), and Combined Positive Score (CPS), calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.
-
Cytotoxic T-Lymphocyte (CTL) Response Assay
-
Method: Enzyme-linked immunospot (ELISPOT) assay was used to detect interferon-γ (IFN-γ) secreting cells.
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples taken before and after this compound administration.
-
In Vitro Stimulation (IVS): PBMCs were stimulated in vitro with each of the five cognate peptides for one week to expand the population of peptide-specific T-cells.
-
ELISPOT Assay: Following IVS, the cells were transferred to an ELISPOT plate coated with anti-IFN-γ antibody and re-stimulated with the peptides. The resulting spots, each representing an IFN-γ-secreting cell, were counted.
-
Data Interpretation: A positive CTL response was determined based on the spot count of IFN-γ-generating cells.
T-Cell Receptor (TCR) Sequencing
-
Sample Source: T-lymphocytes were isolated from both post-vaccination tumor tissue and peripheral blood.
-
Sequencing Method: Unbiased TCR repertoire analysis was performed using next-generation sequencing (NGS). The complementarity-determining region 3 (CDR3) of the TCR beta chain was amplified and sequenced.
-
Data Analysis: The obtained TCR sequences were analyzed to identify specific receptor sequences that were present in both the tumor-infiltrating lymphocytes and the peripheral blood T-cells post-vaccination. The identification of identical TCR sequences in both compartments provides evidence that vaccine-induced T-cells from the periphery successfully infiltrated the tumor tissue.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound-Induced T-Cell Activation Pathway.
References
Literature review of Asudemotide clinical trial phases
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Asudemotide (also known as S-588410) is an investigational cancer vaccine comprised of five synthetic peptides derived from cancer-testis antigens. These antigens—DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2—are frequently overexpressed in various malignancies and have limited expression in normal adult tissues, making them attractive targets for immunotherapy. This technical guide provides a comprehensive literature review of the clinical trial phases of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Mechanism of Action
This compound is designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing the targeted antigens. The vaccine is administered subcutaneously with an adjuvant, Montanide ISA 51VG, to enhance the immune response. Upon administration, the peptides are processed by antigen-presenting cells (APCs), such as dendritic cells. These APCs then present the peptide epitopes on their Major Histocompatibility Complex (MHC) Class I molecules to naive CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of CTLs that can recognize and eliminate tumor cells expressing the target antigens.
Clinical Trial Phases: A Data-Driven Overview
This compound has been evaluated in multiple clinical trials across different cancer types. The following sections summarize the key findings from Phase 1, 2, and 3 studies.
Phase 1 Clinical Trial
An exploratory Phase 1 study (JPRN-UMIN000023324) was conducted to evaluate the immunologic mechanism of action of this compound in patients with esophageal cancer.
| Parameter | Data | Citation |
| Trial Identifier | JPRN-UMIN000023324 | [1] |
| Indication | Esophageal Cancer | [1] |
| Number of Participants | 15 | [1] |
| Key Findings | - Increased densities of CD8+, CD8+ Granzyme B+, and CD8+ PD-1+ tumor-infiltrating lymphocytes (TILs) post-vaccination. - Increased PD-L1 expression in the tumor microenvironment post-vaccination. - Peptide-specific T-cell receptors (TCRs) were identified in both post-vaccination tumor tissue and blood. | [1] |
| Adverse Events | - 80% of participants experienced treatment-related adverse events. - The most frequent adverse event was injection site reaction (Grade 1, n=1; Grade 2, n=11). | [1] |
Phase 2 Clinical Trial
A Phase 2 clinical trial investigated the efficacy and safety of this compound as maintenance monotherapy in patients with platinum-treated advanced or metastatic urothelial carcinoma.
| Parameter | Data | Citation |
| Indication | Advanced or Metastatic Urothelial Carcinoma | |
| Number of Participants | 45 (this compound group), 36 (Observation group) | |
| Primary Endpoint | Cytotoxic T-Lymphocyte (CTL) Induction Rate | |
| CTL Induction Rate | 93.3% in the this compound group | |
| Objective Response Rate (ORR) | 8.9% in the this compound group vs. 0% in the observation group | |
| Median Progression-Free Survival (PFS) | 18.1 weeks in the this compound group vs. 12.5 weeks in the observation group | |
| Median Overall Survival (OS) | 71.0 weeks in the Asudemotecide group vs. 99.0 weeks in the observation group | |
| Adverse Events | The most frequent treatment-emergent adverse event was injection-site reactions, reported in 93.3% of participants receiving this compound. |
Another Phase 2 study in patients with completely resected non-small-cell lung cancer (NCT02410369) has been registered, but the status is currently unknown.
Phase 3 Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled Phase 3 study (JPRN-UMIN000016954) evaluated this compound as an adjuvant therapy after curative resection in patients with esophageal cancer.
| Parameter | Data | Citation |
| Trial Identifier | JPRN-UMIN000016954 | |
| Indication | Esophageal Cancer (adjuvant therapy) | |
| Number of Participants | 276 (138 per group) | |
| Primary Endpoint | Relapse-Free Survival (RFS) | |
| Median RFS | 84.3 weeks in the this compound group vs. 84.1 weeks in the placebo group (P = 0.8156) | |
| Secondary Endpoint | Overall Survival (OS) | |
| Median OS | 236.3 weeks in the this compound group vs. not reached in the placebo group (P = 0.6533) | |
| CTL Induction Rate | 98.5% of patients who received this compound within 12 weeks | |
| Adverse Events | The most frequent treatment-emergent adverse events in the this compound group were injection site reactions (97.9% of patients). |
Experimental Protocols
Cytotoxic T-Lymphocyte (CTL) Induction Assay
The induction of a peptide-specific CTL response is a primary measure of the biological activity of this compound. While specific proprietary details of the assay may vary, a general workflow can be described as follows:
Methodology:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Blood samples are collected from patients before and at specified time points after vaccination. PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
In Vitro Stimulation: A portion of the isolated PBMCs are stimulated in vitro with the individual peptides of the this compound vaccine. This is typically done in the presence of a co-stimulatory molecule and Interleukin-2 (IL-2) to promote T-cell proliferation.
-
CTL Response Assessment: After a period of culture, the peptide-specific CTL response is measured. Common methods include:
-
ELISpot Assay: This assay quantifies the number of antigen-specific T-cells that secrete cytokines, most commonly Interferon-gamma (IFN-γ), upon re-stimulation with the target peptides.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing T-cells (e.g., IFN-γ, TNF-α) at a single-cell level. Cells are stained for surface markers (e.g., CD8) and intracellular cytokines.
-
-
Data Analysis: The number of IFN-γ producing cells (or other relevant cytokines) is compared between pre- and post-vaccination samples. A significant increase in the number of peptide-specific CTLs post-vaccination indicates a positive immune response.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
The analysis of TILs provides insight into the local immune response within the tumor microenvironment. This is often performed on tumor biopsy samples.
Methodology:
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitopes.
-
The sections are incubated with primary antibodies specific for immune cell markers such as CD8 (for cytotoxic T-cells), Granzyme B (a marker of cytotoxicity), and PD-1 (an immune checkpoint receptor).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic substrate to visualize the stained cells.
-
The slides are counterstained (e.g., with hematoxylin) and analyzed under a microscope to quantify the density of the stained immune cells within the tumor.
-
-
T-Cell Receptor (TCR) Sequencing:
-
DNA or RNA is extracted from tumor tissue or isolated TILs.
-
The complementary determining region 3 (CDR3) of the TCR genes is amplified using polymerase chain reaction (PCR). The CDR3 region is highly variable and determines the antigen specificity of the T-cell.
-
The amplified TCR sequences are then analyzed using next-generation sequencing (NGS) to determine the clonal diversity and abundance of different T-cell populations within the tumor.
-
By comparing the TCR repertoire in the tumor with that in the peripheral blood, it is possible to track the infiltration of vaccine-induced T-cells into the tumor.
-
Conclusion
The clinical development of this compound has demonstrated its ability to induce a robust cytotoxic T-lymphocyte response against its target antigens. While the Phase 3 trial in esophageal cancer did not meet its primary endpoint of improving relapse-free survival, the vaccine was well-tolerated, with injection site reactions being the most common adverse event. The Phase 2 data in urothelial carcinoma showed a modest clinical response. The immunomodulatory effects observed in the Phase 1 study, such as the increase in tumor-infiltrating CD8+ and PD-1+ T-cells and the upregulation of PD-L1, suggest that this compound may have potential in combination with other immunotherapies, such as checkpoint inhibitors. Further research is warranted to explore these combination strategies and to identify patient populations that are most likely to benefit from this therapeutic cancer vaccine.
References
Literature review of Asudemotide clinical trial phases
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Asudemotide (also known as S-588410) is an investigational cancer vaccine comprised of five synthetic peptides derived from cancer-testis antigens. These antigens—DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2—are frequently overexpressed in various malignancies and have limited expression in normal adult tissues, making them attractive targets for immunotherapy. This technical guide provides a comprehensive literature review of the clinical trial phases of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Mechanism of Action
This compound is designed to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing the targeted antigens. The vaccine is administered subcutaneously with an adjuvant, Montanide ISA 51VG, to enhance the immune response. Upon administration, the peptides are processed by antigen-presenting cells (APCs), such as dendritic cells. These APCs then present the peptide epitopes on their Major Histocompatibility Complex (MHC) Class I molecules to naive CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of CTLs that can recognize and eliminate tumor cells expressing the target antigens.
Clinical Trial Phases: A Data-Driven Overview
This compound has been evaluated in multiple clinical trials across different cancer types. The following sections summarize the key findings from Phase 1, 2, and 3 studies.
Phase 1 Clinical Trial
An exploratory Phase 1 study (JPRN-UMIN000023324) was conducted to evaluate the immunologic mechanism of action of this compound in patients with esophageal cancer.
| Parameter | Data | Citation |
| Trial Identifier | JPRN-UMIN000023324 | [1] |
| Indication | Esophageal Cancer | [1] |
| Number of Participants | 15 | [1] |
| Key Findings | - Increased densities of CD8+, CD8+ Granzyme B+, and CD8+ PD-1+ tumor-infiltrating lymphocytes (TILs) post-vaccination. - Increased PD-L1 expression in the tumor microenvironment post-vaccination. - Peptide-specific T-cell receptors (TCRs) were identified in both post-vaccination tumor tissue and blood. | [1] |
| Adverse Events | - 80% of participants experienced treatment-related adverse events. - The most frequent adverse event was injection site reaction (Grade 1, n=1; Grade 2, n=11). | [1] |
Phase 2 Clinical Trial
A Phase 2 clinical trial investigated the efficacy and safety of this compound as maintenance monotherapy in patients with platinum-treated advanced or metastatic urothelial carcinoma.
| Parameter | Data | Citation |
| Indication | Advanced or Metastatic Urothelial Carcinoma | |
| Number of Participants | 45 (this compound group), 36 (Observation group) | |
| Primary Endpoint | Cytotoxic T-Lymphocyte (CTL) Induction Rate | |
| CTL Induction Rate | 93.3% in the this compound group | |
| Objective Response Rate (ORR) | 8.9% in the this compound group vs. 0% in the observation group | |
| Median Progression-Free Survival (PFS) | 18.1 weeks in the this compound group vs. 12.5 weeks in the observation group | |
| Median Overall Survival (OS) | 71.0 weeks in the Asudemotecide group vs. 99.0 weeks in the observation group | |
| Adverse Events | The most frequent treatment-emergent adverse event was injection-site reactions, reported in 93.3% of participants receiving this compound. |
Another Phase 2 study in patients with completely resected non-small-cell lung cancer (NCT02410369) has been registered, but the status is currently unknown.
Phase 3 Clinical Trial
A multicenter, randomized, double-blind, placebo-controlled Phase 3 study (JPRN-UMIN000016954) evaluated this compound as an adjuvant therapy after curative resection in patients with esophageal cancer.
| Parameter | Data | Citation |
| Trial Identifier | JPRN-UMIN000016954 | |
| Indication | Esophageal Cancer (adjuvant therapy) | |
| Number of Participants | 276 (138 per group) | |
| Primary Endpoint | Relapse-Free Survival (RFS) | |
| Median RFS | 84.3 weeks in the this compound group vs. 84.1 weeks in the placebo group (P = 0.8156) | |
| Secondary Endpoint | Overall Survival (OS) | |
| Median OS | 236.3 weeks in the this compound group vs. not reached in the placebo group (P = 0.6533) | |
| CTL Induction Rate | 98.5% of patients who received this compound within 12 weeks | |
| Adverse Events | The most frequent treatment-emergent adverse events in the this compound group were injection site reactions (97.9% of patients). |
Experimental Protocols
Cytotoxic T-Lymphocyte (CTL) Induction Assay
The induction of a peptide-specific CTL response is a primary measure of the biological activity of this compound. While specific proprietary details of the assay may vary, a general workflow can be described as follows:
Methodology:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Blood samples are collected from patients before and at specified time points after vaccination. PBMCs are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
In Vitro Stimulation: A portion of the isolated PBMCs are stimulated in vitro with the individual peptides of the this compound vaccine. This is typically done in the presence of a co-stimulatory molecule and Interleukin-2 (IL-2) to promote T-cell proliferation.
-
CTL Response Assessment: After a period of culture, the peptide-specific CTL response is measured. Common methods include:
-
ELISpot Assay: This assay quantifies the number of antigen-specific T-cells that secrete cytokines, most commonly Interferon-gamma (IFN-γ), upon re-stimulation with the target peptides.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing T-cells (e.g., IFN-γ, TNF-α) at a single-cell level. Cells are stained for surface markers (e.g., CD8) and intracellular cytokines.
-
-
Data Analysis: The number of IFN-γ producing cells (or other relevant cytokines) is compared between pre- and post-vaccination samples. A significant increase in the number of peptide-specific CTLs post-vaccination indicates a positive immune response.
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
The analysis of TILs provides insight into the local immune response within the tumor microenvironment. This is often performed on tumor biopsy samples.
Methodology:
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target epitopes.
-
The sections are incubated with primary antibodies specific for immune cell markers such as CD8 (for cytotoxic T-cells), Granzyme B (a marker of cytotoxicity), and PD-1 (an immune checkpoint receptor).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a chromogenic substrate to visualize the stained cells.
-
The slides are counterstained (e.g., with hematoxylin) and analyzed under a microscope to quantify the density of the stained immune cells within the tumor.
-
-
T-Cell Receptor (TCR) Sequencing:
-
DNA or RNA is extracted from tumor tissue or isolated TILs.
-
The complementary determining region 3 (CDR3) of the TCR genes is amplified using polymerase chain reaction (PCR). The CDR3 region is highly variable and determines the antigen specificity of the T-cell.
-
The amplified TCR sequences are then analyzed using next-generation sequencing (NGS) to determine the clonal diversity and abundance of different T-cell populations within the tumor.
-
By comparing the TCR repertoire in the tumor with that in the peripheral blood, it is possible to track the infiltration of vaccine-induced T-cells into the tumor.
-
Conclusion
The clinical development of this compound has demonstrated its ability to induce a robust cytotoxic T-lymphocyte response against its target antigens. While the Phase 3 trial in esophageal cancer did not meet its primary endpoint of improving relapse-free survival, the vaccine was well-tolerated, with injection site reactions being the most common adverse event. The Phase 2 data in urothelial carcinoma showed a modest clinical response. The immunomodulatory effects observed in the Phase 1 study, such as the increase in tumor-infiltrating CD8+ and PD-1+ T-cells and the upregulation of PD-L1, suggest that this compound may have potential in combination with other immunotherapies, such as checkpoint inhibitors. Further research is warranted to explore these combination strategies and to identify patient populations that are most likely to benefit from this therapeutic cancer vaccine.
References
Methodological & Application
Application Notes and Protocols: Asudemotide In Vitro T-Cell Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide is a synthetic oligodeoxynucleotide agonist of Toll-like receptor 9 (TLR9).[1][2] TLR9 is an intracellular receptor that recognizes unmethylated CpG dinucleotides commonly found in bacterial and viral DNA.[2][3] Upon activation by ligands such as this compound, TLR9 initiates a signaling cascade in antigen-presenting cells (APCs), including dendritic cells (DCs) and B cells.[4] This activation leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, which are crucial for the subsequent activation and differentiation of T-cells. Consequently, in vitro T-cell activation assays are essential for evaluating the immunomodulatory effects of this compound and similar TLR9 agonists.
These application notes provide a detailed protocol for assessing the in vitro T-cell activation potential of this compound by co-culturing human peripheral blood mononuclear cells (PBMCs) with the compound. The primary readouts for T-cell activation will be the expression of activation markers, cytokine production, and proliferation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for the in vitro T-cell activation assay.
Experimental Protocols
This section details the materials and methods for performing the in vitro T-cell activation assay.
Materials
-
Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Reagents:
-
This compound (or other CpG ODN of interest)
-
Control Oligonucleotide (a non-CpG ODN)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as positive controls for T-cell activation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ficoll-Paque PLUS for PBMC isolation.
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) for proliferation assays.
-
Fluorochrome-conjugated antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69.
-
Human IFN-γ, IL-2, and TNF-α ELISA kits.
-
Human IFN-γ ELISpot kit.
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Centrifuge.
-
37°C, 5% CO₂ incubator.
-
Flow cytometer.
-
ELISA plate reader.
-
ELISpot reader.
-
Methods
1. PBMC Isolation and Staining (for Proliferation Assay)
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
For proliferation analysis, label the PBMCs with CTV or CFSE according to the manufacturer's instructions. This should be done prior to cell plating.
2. Cell Culture and Stimulation
-
Plate the PBMCs (labeled or unlabeled) in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound and the non-CpG control oligonucleotide. A typical concentration range to test would be 0.1 to 10 µg/mL.
-
Add 100 µL of the diluted compounds or medium (for unstimulated control) to the respective wells.
-
Include positive controls:
-
PHA (5 µg/mL)
-
Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 96 hours, depending on the desired readout.
-
24-48 hours: Optimal for analyzing early activation markers (CD69, CD25) and cytokine production.
-
72-96 hours: Optimal for assessing T-cell proliferation.
-
3. Assay Readouts
a) Flow Cytometry for Activation Markers and Proliferation
-
After the incubation period, harvest the cells from the plate.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark.
-
Wash the cells twice to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and assessing the percentage of cells expressing activation markers or the dilution of the proliferation dye.
b) ELISA for Cytokine Quantification
-
After the desired incubation period (typically 24-72 hours), centrifuge the 96-well plate and carefully collect the culture supernatants.
-
Perform ELISA for IFN-γ, IL-2, and TNF-α on the collected supernatants according to the manufacturer's protocol.
c) ELISpot for Frequency of Cytokine-Secreting Cells
-
The ELISpot assay should be set up at the beginning of the culture period according to the manufacturer's instructions, using ELISpot plates pre-coated with capture antibody.
-
After incubation (typically 18-48 hours), develop the plate to visualize the spots, each representing a single cytokine-secreting cell.
-
Count the spots using an ELISpot reader.
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.
Table 1: T-Cell Activation Marker Expression
| Treatment Group | Concentration (µg/mL) | % CD25+ in CD4+ T-Cells | % CD69+ in CD4+ T-Cells | % CD25+ in CD8+ T-Cells | % CD69+ in CD8+ T-Cells |
| Unstimulated | - | ||||
| This compound | 0.1 | ||||
| 1.0 | |||||
| 10.0 | |||||
| Non-CpG Control | 10.0 | ||||
| Positive Control | - |
Table 2: T-Cell Proliferation
| Treatment Group | Concentration (µg/mL) | % Proliferated CD4+ T-Cells | % Proliferated CD8+ T-Cells |
| Unstimulated | - | ||
| This compound | 0.1 | ||
| 1.0 | |||
| 10.0 | |||
| Non-CpG Control | 10.0 | ||
| Positive Control | - |
Table 3: Cytokine Production (ELISA)
| Treatment Group | Concentration (µg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | - | |||
| This compound | 0.1 | |||
| 1.0 | ||||
| 10.0 | ||||
| Non-CpG Control | 10.0 | |||
| Positive Control | - |
Table 4: Frequency of IFN-γ Secreting Cells (ELISpot)
| Treatment Group | Concentration (µg/mL) | Spot Forming Units (SFU) per 10⁶ PBMCs |
| Unstimulated | - | |
| This compound | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| Non-CpG Control | 10.0 | |
| Positive Control | - |
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro T-cell activating properties of this compound. By measuring multiple parameters including activation marker expression, proliferation, and cytokine production, researchers can obtain a detailed understanding of the immunomodulatory effects of this TLR9 agonist. The provided workflows, diagrams, and data presentation tables serve as a robust framework for conducting and interpreting these critical immunological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG-oligodeoxynucleotides enhance T-cell receptor-triggered interferon-γ production and up-regulation of CD69 via induction of antigen-presenting cell-derived interferon type I and interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asudemotide In Vitro T-Cell Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide is a synthetic oligodeoxynucleotide agonist of Toll-like receptor 9 (TLR9).[1][2] TLR9 is an intracellular receptor that recognizes unmethylated CpG dinucleotides commonly found in bacterial and viral DNA.[2][3] Upon activation by ligands such as this compound, TLR9 initiates a signaling cascade in antigen-presenting cells (APCs), including dendritic cells (DCs) and B cells.[4] This activation leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, which are crucial for the subsequent activation and differentiation of T-cells. Consequently, in vitro T-cell activation assays are essential for evaluating the immunomodulatory effects of this compound and similar TLR9 agonists.
These application notes provide a detailed protocol for assessing the in vitro T-cell activation potential of this compound by co-culturing human peripheral blood mononuclear cells (PBMCs) with the compound. The primary readouts for T-cell activation will be the expression of activation markers, cytokine production, and proliferation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for the in vitro T-cell activation assay.
Experimental Protocols
This section details the materials and methods for performing the in vitro T-cell activation assay.
Materials
-
Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Reagents:
-
This compound (or other CpG ODN of interest)
-
Control Oligonucleotide (a non-CpG ODN)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as positive controls for T-cell activation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ficoll-Paque PLUS for PBMC isolation.
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE) for proliferation assays.
-
Fluorochrome-conjugated antibodies for flow cytometry: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69.
-
Human IFN-γ, IL-2, and TNF-α ELISA kits.
-
Human IFN-γ ELISpot kit.
-
-
Equipment:
-
96-well flat-bottom cell culture plates.
-
Centrifuge.
-
37°C, 5% CO₂ incubator.
-
Flow cytometer.
-
ELISA plate reader.
-
ELISpot reader.
-
Methods
1. PBMC Isolation and Staining (for Proliferation Assay)
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI medium.
-
For proliferation analysis, label the PBMCs with CTV or CFSE according to the manufacturer's instructions. This should be done prior to cell plating.
2. Cell Culture and Stimulation
-
Plate the PBMCs (labeled or unlabeled) in a 96-well flat-bottom plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI medium.
-
Prepare serial dilutions of this compound and the non-CpG control oligonucleotide. A typical concentration range to test would be 0.1 to 10 µg/mL.
-
Add 100 µL of the diluted compounds or medium (for unstimulated control) to the respective wells.
-
Include positive controls:
-
PHA (5 µg/mL)
-
Plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 96 hours, depending on the desired readout.
-
24-48 hours: Optimal for analyzing early activation markers (CD69, CD25) and cytokine production.
-
72-96 hours: Optimal for assessing T-cell proliferation.
-
3. Assay Readouts
a) Flow Cytometry for Activation Markers and Proliferation
-
After the incubation period, harvest the cells from the plate.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C in the dark.
-
Wash the cells twice to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and assessing the percentage of cells expressing activation markers or the dilution of the proliferation dye.
b) ELISA for Cytokine Quantification
-
After the desired incubation period (typically 24-72 hours), centrifuge the 96-well plate and carefully collect the culture supernatants.
-
Perform ELISA for IFN-γ, IL-2, and TNF-α on the collected supernatants according to the manufacturer's protocol.
c) ELISpot for Frequency of Cytokine-Secreting Cells
-
The ELISpot assay should be set up at the beginning of the culture period according to the manufacturer's instructions, using ELISpot plates pre-coated with capture antibody.
-
After incubation (typically 18-48 hours), develop the plate to visualize the spots, each representing a single cytokine-secreting cell.
-
Count the spots using an ELISpot reader.
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables for clear comparison.
Table 1: T-Cell Activation Marker Expression
| Treatment Group | Concentration (µg/mL) | % CD25+ in CD4+ T-Cells | % CD69+ in CD4+ T-Cells | % CD25+ in CD8+ T-Cells | % CD69+ in CD8+ T-Cells |
| Unstimulated | - | ||||
| This compound | 0.1 | ||||
| 1.0 | |||||
| 10.0 | |||||
| Non-CpG Control | 10.0 | ||||
| Positive Control | - |
Table 2: T-Cell Proliferation
| Treatment Group | Concentration (µg/mL) | % Proliferated CD4+ T-Cells | % Proliferated CD8+ T-Cells |
| Unstimulated | - | ||
| This compound | 0.1 | ||
| 1.0 | |||
| 10.0 | |||
| Non-CpG Control | 10.0 | ||
| Positive Control | - |
Table 3: Cytokine Production (ELISA)
| Treatment Group | Concentration (µg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | - | |||
| This compound | 0.1 | |||
| 1.0 | ||||
| 10.0 | ||||
| Non-CpG Control | 10.0 | |||
| Positive Control | - |
Table 4: Frequency of IFN-γ Secreting Cells (ELISpot)
| Treatment Group | Concentration (µg/mL) | Spot Forming Units (SFU) per 10⁶ PBMCs |
| Unstimulated | - | |
| This compound | 0.1 | |
| 1.0 | ||
| 10.0 | ||
| Non-CpG Control | 10.0 | |
| Positive Control | - |
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro T-cell activating properties of this compound. By measuring multiple parameters including activation marker expression, proliferation, and cytokine production, researchers can obtain a detailed understanding of the immunomodulatory effects of this TLR9 agonist. The provided workflows, diagrams, and data presentation tables serve as a robust framework for conducting and interpreting these critical immunological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG-oligodeoxynucleotides enhance T-cell receptor-triggered interferon-γ production and up-regulation of CD69 via induction of antigen-presenting cell-derived interferon type I and interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Tumor Model for Asudemotide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (also known as S-588410) is a therapeutic cancer vaccine composed of five synthetic peptide antigens derived from cancer-testis antigens that are overexpressed in various solid tumors, including esophageal, bladder, and non-small cell lung cancers.[1][2][3] These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele and are designed to elicit a potent and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens.[1][4] The five peptide antigens are derived from the following proteins: DEP domain-containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), up-regulated lung cancer 10 (URLC10), cell division cycle-associated protein 1 (CDCA1), and KH domain-containing protein overexpressed in cancer 1 (KOC1).
This document provides detailed application notes and protocols for establishing a robust in vivo tumor model to evaluate the anti-tumor efficacy of this compound. The described model utilizes HLA-A*24:02 transgenic mice and a suitable human cancer cell line expressing the target antigens and the corresponding HLA allele.
Mechanism of Action: this compound-Induced Anti-Tumor Immunity
This compound is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the peptides are processed and presented on the cell surface by HLA-A*24:02 molecules. This peptide-HLA complex is then recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. This recognition, along with co-stimulatory signals, leads to the activation and proliferation of tumor antigen-specific CTLs. These activated CTLs can then identify and eliminate cancer cells that present the same peptide-HLA complexes on their surface.
References
- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bladder Cancer Journal Vol. 8, Issue 2 | Grand Rounds in Urology [grandroundsinurology.com]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols: In Vivo Tumor Model for Asudemotide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (also known as S-588410) is a therapeutic cancer vaccine composed of five synthetic peptide antigens derived from cancer-testis antigens that are overexpressed in various solid tumors, including esophageal, bladder, and non-small cell lung cancers.[1][2][3] These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele and are designed to elicit a potent and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens.[1][4] The five peptide antigens are derived from the following proteins: DEP domain-containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), up-regulated lung cancer 10 (URLC10), cell division cycle-associated protein 1 (CDCA1), and KH domain-containing protein overexpressed in cancer 1 (KOC1).
This document provides detailed application notes and protocols for establishing a robust in vivo tumor model to evaluate the anti-tumor efficacy of this compound. The described model utilizes HLA-A*24:02 transgenic mice and a suitable human cancer cell line expressing the target antigens and the corresponding HLA allele.
Mechanism of Action: this compound-Induced Anti-Tumor Immunity
This compound is designed to be taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the peptides are processed and presented on the cell surface by HLA-A*24:02 molecules. This peptide-HLA complex is then recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. This recognition, along with co-stimulatory signals, leads to the activation and proliferation of tumor antigen-specific CTLs. These activated CTLs can then identify and eliminate cancer cells that present the same peptide-HLA complexes on their surface.
References
- 1. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bladder Cancer Journal Vol. 8, Issue 2 | Grand Rounds in Urology [grandroundsinurology.com]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols for CTL Response Measurement to Asudemotide using ELISpot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for measuring the cytotoxic T-lymphocyte (CTL) response to Asudemotide, a peptide-based cancer vaccine, utilizing the Enzyme-Linked Immunospot (ELISpot) assay.
Introduction
This compound (also known as S-588410) is an investigational cancer vaccine composed of five synthetic peptides restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various solid tumors, including esophageal cancer:
-
DEPDC1
-
MPHOSPH1
-
URLC10
-
CDCA1
-
KOC1
The therapeutic principle of this compound is to induce a robust and specific CTL response against tumor cells presenting these peptides on their surface. The ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level. In the context of this compound, it is a critical tool for assessing the vaccine's immunogenicity by measuring the number of CTLs that release effector cytokines, such as Interferon-gamma (IFN-γ), upon stimulation with the vaccine's peptide components. Clinical studies have demonstrated that this compound induces a CTL response in patients.[1]
Data Presentation
The quantitative data generated from an ELISpot assay for this compound should be meticulously organized to allow for clear interpretation and comparison across different patient samples and time points.
Table 1: Summary of CTL Response to this compound Peptides
| Patient ID | Timepoint | Peptide Stimulant | Mean Spot Forming Cells (SFCs) per 10^6 PBMCs | Standard Deviation | Fold Change from Baseline |
| P001 | Baseline | DEPDC1 | 5 | 2 | 1.0 |
| P001 | Post-Vaccination | DEPDC1 | 150 | 15 | 30.0 |
| P001 | Baseline | MPHOSPH1 | 8 | 3 | 1.0 |
| P001 | Post-Vaccination | MPHOSPH1 | 120 | 10 | 15.0 |
| P002 | Baseline | DEPDC1 | 10 | 4 | 1.0 |
| P002 | Post-Vaccination | DEPDC1 | 200 | 25 | 20.0 |
| P002 | Baseline | MPHOSPH1 | 12 | 5 | 1.0 |
| P002 | Post-Vaccation | MPHOSPH1 | 180 | 20 | 15.0 |
Table 2: Controls for ELISpot Assay Validation
| Control Type | Description | Expected Result |
| Negative Control | PBMCs cultured with media and DMSO (peptide solvent) only | < 10 SFCs per 10^6 PBMCs |
| Positive Control | PBMCs stimulated with a mitogen (e.g., Phytohemagglutinin - PHA) | > 500 SFCs per 10^6 PBMCs |
| Irrelevant Peptide | PBMCs from an HLA-A24:02 positive patient stimulated with an HLA-A02:01 restricted peptide | < 10 SFCs per 10^6 PBMCs |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from patients in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Layer Collection: Aspirate the distinct mononuclear cell layer at the plasma-density gradient medium interface.
-
Washing: Wash the collected cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Cryopreservation (Optional): For longitudinal studies, cryopreserve PBMCs in a freezing medium containing 10% DMSO and 90% fetal bovine serum (FBS) at a controlled rate.
Protocol 2: IFN-γ ELISpot Assay for this compound-Specific CTLs
Day 1: Plate Coating
-
Activate a 96-well PVDF membrane ELISpot plate by adding 15 µL of 70% ethanol (B145695) to each well for 1 minute.
-
Wash the plate three times with 200 µL of sterile PBS per well.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Plate Preparation: Decant the capture antibody solution and wash the plate once with 200 µL of sterile PBS. Block the plate by adding 200 µL of complete RPMI-1640 medium (containing 10% FBS) to each well and incubate for at least 2 hours at 37°C.
-
Antigen Preparation: Prepare 2x final concentrations of each of the five this compound peptides (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1) and control peptides in complete RPMI-1640 medium.
-
Effector Cell Preparation: Thaw cryopreserved PBMCs (if applicable) and allow them to rest overnight, or use freshly isolated PBMCs. Resuspend the cells in complete RPMI-1640 medium to a concentration of 4-6 x 10^6 cells/mL.
-
Cell Plating and Stimulation:
-
Decant the blocking medium from the ELISpot plate.
-
Add 50 µL of the appropriate peptide or control solution to each well.
-
Add 50 µL of the PBMC suspension to each well (final cell concentration of 2-3 x 10^5 cells/well).
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation.
Day 3: Spot Development
-
Cell Removal: Discard the cells by flicking the plate and wash the plate six times with PBS containing 0.05% Tween 20 (PBST).
-
Detection Antibody: Add 100 µL of biotinylated anti-human IFN-γ detection antibody (diluted in PBS with 0.5% BSA) to each well. Incubate for 2 hours at 37°C.
-
Enzyme Conjugate: Wash the plate three times with PBST. Add 100 µL of streptavidin-alkaline phosphatase (or streptavidin-horseradish peroxidase) diluted in PBS to each well. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate three times with PBST and then three times with PBS. Add 100 µL of the appropriate substrate solution (e.g., BCIP/NBT for alkaline phosphatase) to each well.
-
Spot Development: Monitor the development of spots (typically 5-20 minutes). Stop the reaction by washing the plate thoroughly with tap water.
-
Drying and Analysis: Allow the plate to dry completely in the dark. Analyze the plate using an automated ELISpot reader to count the number of spot-forming cells (SFCs).
Mandatory Visualizations
Caption: this compound peptides are presented by APCs to activate CTLs, leading to tumor cell recognition and killing.
Caption: A three-day workflow for measuring this compound-specific T-cell responses using the ELISpot assay.
References
Application Notes and Protocols for CTL Response Measurement to Asudemotide using ELISpot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for measuring the cytotoxic T-lymphocyte (CTL) response to Asudemotide, a peptide-based cancer vaccine, utilizing the Enzyme-Linked Immunospot (ELISpot) assay.
Introduction
This compound (also known as S-588410) is an investigational cancer vaccine composed of five synthetic peptides restricted to the human leukocyte antigen (HLA)-A*24:02 allele. These peptides are derived from five cancer-testis antigens that are overexpressed in various solid tumors, including esophageal cancer:
-
DEPDC1
-
MPHOSPH1
-
URLC10
-
CDCA1
-
KOC1
The therapeutic principle of this compound is to induce a robust and specific CTL response against tumor cells presenting these peptides on their surface. The ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T cells at the single-cell level. In the context of this compound, it is a critical tool for assessing the vaccine's immunogenicity by measuring the number of CTLs that release effector cytokines, such as Interferon-gamma (IFN-γ), upon stimulation with the vaccine's peptide components. Clinical studies have demonstrated that this compound induces a CTL response in patients.[1]
Data Presentation
The quantitative data generated from an ELISpot assay for this compound should be meticulously organized to allow for clear interpretation and comparison across different patient samples and time points.
Table 1: Summary of CTL Response to this compound Peptides
| Patient ID | Timepoint | Peptide Stimulant | Mean Spot Forming Cells (SFCs) per 10^6 PBMCs | Standard Deviation | Fold Change from Baseline |
| P001 | Baseline | DEPDC1 | 5 | 2 | 1.0 |
| P001 | Post-Vaccination | DEPDC1 | 150 | 15 | 30.0 |
| P001 | Baseline | MPHOSPH1 | 8 | 3 | 1.0 |
| P001 | Post-Vaccination | MPHOSPH1 | 120 | 10 | 15.0 |
| P002 | Baseline | DEPDC1 | 10 | 4 | 1.0 |
| P002 | Post-Vaccination | DEPDC1 | 200 | 25 | 20.0 |
| P002 | Baseline | MPHOSPH1 | 12 | 5 | 1.0 |
| P002 | Post-Vaccation | MPHOSPH1 | 180 | 20 | 15.0 |
Table 2: Controls for ELISpot Assay Validation
| Control Type | Description | Expected Result |
| Negative Control | PBMCs cultured with media and DMSO (peptide solvent) only | < 10 SFCs per 10^6 PBMCs |
| Positive Control | PBMCs stimulated with a mitogen (e.g., Phytohemagglutinin - PHA) | > 500 SFCs per 10^6 PBMCs |
| Irrelevant Peptide | PBMCs from an HLA-A24:02 positive patient stimulated with an HLA-A02:01 restricted peptide | < 10 SFCs per 10^6 PBMCs |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from patients in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Layer Collection: Aspirate the distinct mononuclear cell layer at the plasma-density gradient medium interface.
-
Washing: Wash the collected cells twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Cryopreservation (Optional): For longitudinal studies, cryopreserve PBMCs in a freezing medium containing 10% DMSO and 90% fetal bovine serum (FBS) at a controlled rate.
Protocol 2: IFN-γ ELISpot Assay for this compound-Specific CTLs
Day 1: Plate Coating
-
Activate a 96-well PVDF membrane ELISpot plate by adding 15 µL of 70% ethanol to each well for 1 minute.
-
Wash the plate three times with 200 µL of sterile PBS per well.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Plate Preparation: Decant the capture antibody solution and wash the plate once with 200 µL of sterile PBS. Block the plate by adding 200 µL of complete RPMI-1640 medium (containing 10% FBS) to each well and incubate for at least 2 hours at 37°C.
-
Antigen Preparation: Prepare 2x final concentrations of each of the five this compound peptides (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1) and control peptides in complete RPMI-1640 medium.
-
Effector Cell Preparation: Thaw cryopreserved PBMCs (if applicable) and allow them to rest overnight, or use freshly isolated PBMCs. Resuspend the cells in complete RPMI-1640 medium to a concentration of 4-6 x 10^6 cells/mL.
-
Cell Plating and Stimulation:
-
Decant the blocking medium from the ELISpot plate.
-
Add 50 µL of the appropriate peptide or control solution to each well.
-
Add 50 µL of the PBMC suspension to each well (final cell concentration of 2-3 x 10^5 cells/well).
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation.
Day 3: Spot Development
-
Cell Removal: Discard the cells by flicking the plate and wash the plate six times with PBS containing 0.05% Tween 20 (PBST).
-
Detection Antibody: Add 100 µL of biotinylated anti-human IFN-γ detection antibody (diluted in PBS with 0.5% BSA) to each well. Incubate for 2 hours at 37°C.
-
Enzyme Conjugate: Wash the plate three times with PBST. Add 100 µL of streptavidin-alkaline phosphatase (or streptavidin-horseradish peroxidase) diluted in PBS to each well. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate three times with PBST and then three times with PBS. Add 100 µL of the appropriate substrate solution (e.g., BCIP/NBT for alkaline phosphatase) to each well.
-
Spot Development: Monitor the development of spots (typically 5-20 minutes). Stop the reaction by washing the plate thoroughly with tap water.
-
Drying and Analysis: Allow the plate to dry completely in the dark. Analyze the plate using an automated ELISpot reader to count the number of spot-forming cells (SFCs).
Mandatory Visualizations
Caption: this compound peptides are presented by APCs to activate CTLs, leading to tumor cell recognition and killing.
Caption: A three-day workflow for measuring this compound-specific T-cell responses using the ELISpot assay.
References
Asudemotide Vaccine Formulation and Adjuvant Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide, also known as S-588410, is a therapeutic cancer vaccine composed of multiple synthetic peptides. These peptides are derived from cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancers, but have limited expression in normal adult tissues. The constituent peptides of this compound are designed to be restricted to the human leukocyte antigen (HLA)-A*24:02 allele, targeting the vaccine to a specific patient population. The fundamental principle of this compound is to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells presenting these peptides on their surface, leading to their destruction.
The efficacy of a peptide-based vaccine like this compound is critically dependent on its formulation and the co-administration of an adjuvant. Adjuvants are essential for enhancing the immunogenicity of peptide antigens, which are often poorly immunogenic on their own. They achieve this by various mechanisms, including creating an antigen depot, activating innate immune cells, and promoting the generation of a strong adaptive immune response. The selection of an appropriate adjuvant and the formulation of a stable and effective vaccine product are therefore paramount in the development of this compound and similar peptide-based immunotherapies.
This document provides detailed application notes and protocols for the formulation of the this compound vaccine with the clinically evaluated adjuvant, MONTANIDE™ ISA 51 VG. It also discusses the rationale for adjuvant selection and presents methodologies for key immunological assays to evaluate the vaccine's efficacy.
This compound Vaccine Formulation
The this compound vaccine is formulated as a water-in-oil (W/O) emulsion. This type of formulation protects the peptide antigens from rapid degradation and creates a depot at the injection site, allowing for a slow release of the antigens and sustained stimulation of the immune system.[1][2][3] The adjuvant of choice for this compound in clinical trials has been MONTANIDE™ ISA 51 VG.[4][5]
Protocol for this compound Emulsion Preparation with MONTANIDE™ ISA 51 VG
This protocol describes the preparation of a stable water-in-oil emulsion for the subcutaneous administration of the this compound peptide vaccine.
Materials:
-
This compound peptide cocktail (lyophilized powder)
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS) for reconstitution
-
MONTANIDE™ ISA 51 VG adjuvant (SEPPIC)
-
Two sterile, silicone-free Luer-lock syringes
-
A sterile I- or T-connector for syringe-to-syringe mixing
-
Sterile vials for the final product
Procedure:
-
Peptide Reconstitution (Aqueous Phase Preparation):
-
Aseptically reconstitute the lyophilized this compound peptide cocktail with the sterile saline solution to the desired final concentration. In clinical trials, a concentration of 1 mg of each of the five peptides per 1 mL of emulsion has been used. Therefore, the aqueous phase should be prepared at double the final concentration (e.g., 2 mg/mL of each peptide) to account for the 1:1 mixing ratio with the adjuvant.
-
Gently swirl the vial to ensure complete dissolution of the peptides. Avoid vigorous shaking to prevent peptide degradation or aggregation.
-
-
Syringe Preparation:
-
Draw one volume of the reconstituted peptide solution (aqueous phase) into a sterile, silicone-free syringe.
-
In a second sterile, silicone-free syringe, draw an equal volume of MONTANIDE™ ISA 51 VG (oil phase). A 1:1 (v/v) ratio of aqueous phase to adjuvant is standard for creating a stable W/O emulsion with MONTANIDE™ ISA 51 VG.
-
-
Emulsification:
-
Connect the two syringes using the sterile I- or T-connector.
-
Pre-emulsion: Perform approximately 20 slow cycles of mixing by gently pushing the contents from one syringe to the other. A cycle consists of transferring the entire volume to the opposing syringe and back.
-
Final Emulsion: Follow the pre-emulsion step with at least 40 rapid cycles of mixing. Continue until a stable, white, viscous emulsion is formed.
-
-
Quality Control of the Emulsion:
-
Visual Inspection: The final product should be a homogenous, white emulsion with no visible phase separation.
-
Water Drop Test: To confirm the formation of a W/O emulsion, carefully dispense a single drop of the emulsion onto the surface of cold water in a beaker or petri dish. A stable W/O emulsion drop will remain intact on the water's surface. If the drop disperses, it indicates an oil-in-water (O/W) emulsion or an unstable formulation, and the emulsification process should be repeated or optimized.
-
Droplet Size Analysis (Optional): For more rigorous quality control, laser diffraction can be used to determine the size distribution of the aqueous droplets within the oil phase.
-
-
Storage and Handling:
-
The prepared emulsion should be used immediately or stored under appropriate conditions as determined by stability studies.
-
Administer the vaccine subcutaneously as per the clinical protocol.
-
Adjuvant Selection for this compound
The choice of adjuvant is a critical determinant of the success of a peptide vaccine. An ideal adjuvant for a cancer vaccine like this compound should promote a strong T-helper 1 (Th1) biased immune response, leading to the generation of potent cytotoxic T-lymphocytes.
MONTANIDE™ ISA 51 VG: The Adjuvant of Choice for this compound
MONTANIDE™ ISA 51 VG is a ready-to-use water-in-oil adjuvant composed of a natural metabolizable oil and a highly purified surfactant. Its selection for this compound is based on its established ability to:
-
Form an Antigen Depot: The W/O emulsion creates a localized depot at the injection site, which protects the peptides from enzymatic degradation and ensures their slow and sustained release.
-
Enhance Antigen Presentation: The adjuvant recruits and activates antigen-presenting cells (APCs), such as dendritic cells and macrophages, at the injection site.
-
Promote Cellular Immunity: MONTANIDE™ ISA 51 VG has been shown to effectively induce both CD4+ and CD8+ T-cell responses, which are essential for anti-tumor immunity.
Alternative Adjuvants for Peptide-Based Cancer Vaccines
While MONTANIDE™ ISA 51 VG has been the primary adjuvant for this compound, other adjuvants are also utilized in the development of peptide cancer vaccines. The selection of an alternative adjuvant would depend on the specific desired immune response and the characteristics of the peptide antigens.
| Adjuvant Class | Examples | Mechanism of Action | Potential Advantages for Peptide Vaccines |
| Toll-Like Receptor (TLR) Agonists | Poly-ICLC (TLR3 agonist), CpG oligodeoxynucleotides (TLR9 agonist) | Activate innate immunity through specific TLRs on APCs, leading to the production of pro-inflammatory cytokines and upregulation of co-stimulatory molecules. | Can strongly drive Th1-biased immune responses and enhance CTL generation. Can be used in combination with other adjuvants. |
| Cytokines | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Promotes the differentiation and maturation of dendritic cells, enhancing their antigen presentation capacity. | Can augment T-cell responses to peptide antigens. |
| Saponins | QS-21 | Forms pores in cell membranes, facilitating antigen delivery to the cytoplasm for MHC class I presentation. Also activates the NLRP3 inflammasome. | Potent inducer of both antibody and CTL responses. |
| Liposomes and Nanoparticles | Cationic liposomes, PLGA nanoparticles | Encapsulate peptides and adjuvants, facilitating their co-delivery to APCs and enhancing antigen uptake. | Can improve peptide stability and target delivery to lymph nodes. Liposomes themselves can have adjuvant properties. |
Quantitative Data Presentation
The immunogenicity of the this compound vaccine has been evaluated in several clinical trials. The primary measure of its biological activity is the induction of peptide-specific cytotoxic T-lymphocytes.
Table 1: CTL Induction Rates in a Phase 3 Study of this compound in Esophageal Squamous Cell Carcinoma
| Peptide Antigen | CTL Induction Rate (%) (n=134) |
| URLC10 | 93.3% |
| MPHOSPH1 | 65.7% |
| DEPDC1 | 63.2% |
| CDCA1 | 53.7% |
| KOC1 | 29.9% |
| At least one of the five peptides | 98.5% |
Table 2: Immunogenicity and Clinical Outcome in a Phase 2 Study of this compound in Urothelial Carcinoma
| Parameter | S-588410 Group (n=45) |
| CTL Induction Rate (≥1 peptide at 12 weeks) | 93.3% |
| Antitumor Response Rate | 8.9% |
| Median Progression-Free Survival | 18.1 weeks |
| Median Overall Survival | 71.0 weeks |
Experimental Protocols
The evaluation of the immune response induced by the this compound vaccine is crucial for its development. The following are protocols for key immunological assays.
Protocol for IFN-γ ELISpot Assay for Detecting Peptide-Specific T-Cells
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The IFN-γ ELISpot is the gold standard for measuring the frequency of antigen-specific T-cells activated by the vaccine.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects
-
Complete RPMI 1640 medium
-
Individual this compound peptides (10 mg/mL stock in DMSO)
-
Positive control (e.g., PHA or CEF peptide pool)
-
Negative control (medium alone or an irrelevant peptide)
-
Fetal Bovine Serum (FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
CO2 incubator
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Block the wells with complete RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Thaw cryopreserved PBMCs from vaccinated subjects and allow them to rest for at least one hour.
-
Resuspend the PBMCs in complete medium at a concentration of 2-3 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 100 µL of the appropriate stimulus to the wells in triplicate:
-
Test wells: Individual this compound peptides at a final concentration of 10 µg/mL.
-
Negative control wells: Medium with the same concentration of DMSO used for the peptides.
-
Positive control wells: PHA at a final concentration of 5 µg/mL.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the wells six times with wash buffer to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in blocking buffer to each well and incubate for 2 hours at room temperature.
-
Wash the wells six times with wash buffer.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the wells six times with wash buffer.
-
-
Spot Development and Analysis:
-
Add the substrate solution to each well and monitor for the development of spots (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of the this compound vaccine with MONTANIDE™ ISA 51 VG.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Asudemotide Vaccine Formulation and Adjuvant Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide, also known as S-588410, is a therapeutic cancer vaccine composed of multiple synthetic peptides. These peptides are derived from cancer-testis antigens that are overexpressed in various malignancies, including esophageal, bladder, and non-small cell lung cancers, but have limited expression in normal adult tissues. The constituent peptides of this compound are designed to be restricted to the human leukocyte antigen (HLA)-A*24:02 allele, targeting the vaccine to a specific patient population. The fundamental principle of this compound is to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells presenting these peptides on their surface, leading to their destruction.
The efficacy of a peptide-based vaccine like this compound is critically dependent on its formulation and the co-administration of an adjuvant. Adjuvants are essential for enhancing the immunogenicity of peptide antigens, which are often poorly immunogenic on their own. They achieve this by various mechanisms, including creating an antigen depot, activating innate immune cells, and promoting the generation of a strong adaptive immune response. The selection of an appropriate adjuvant and the formulation of a stable and effective vaccine product are therefore paramount in the development of this compound and similar peptide-based immunotherapies.
This document provides detailed application notes and protocols for the formulation of the this compound vaccine with the clinically evaluated adjuvant, MONTANIDE™ ISA 51 VG. It also discusses the rationale for adjuvant selection and presents methodologies for key immunological assays to evaluate the vaccine's efficacy.
This compound Vaccine Formulation
The this compound vaccine is formulated as a water-in-oil (W/O) emulsion. This type of formulation protects the peptide antigens from rapid degradation and creates a depot at the injection site, allowing for a slow release of the antigens and sustained stimulation of the immune system.[1][2][3] The adjuvant of choice for this compound in clinical trials has been MONTANIDE™ ISA 51 VG.[4][5]
Protocol for this compound Emulsion Preparation with MONTANIDE™ ISA 51 VG
This protocol describes the preparation of a stable water-in-oil emulsion for the subcutaneous administration of the this compound peptide vaccine.
Materials:
-
This compound peptide cocktail (lyophilized powder)
-
Sterile, pyrogen-free saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS) for reconstitution
-
MONTANIDE™ ISA 51 VG adjuvant (SEPPIC)
-
Two sterile, silicone-free Luer-lock syringes
-
A sterile I- or T-connector for syringe-to-syringe mixing
-
Sterile vials for the final product
Procedure:
-
Peptide Reconstitution (Aqueous Phase Preparation):
-
Aseptically reconstitute the lyophilized this compound peptide cocktail with the sterile saline solution to the desired final concentration. In clinical trials, a concentration of 1 mg of each of the five peptides per 1 mL of emulsion has been used. Therefore, the aqueous phase should be prepared at double the final concentration (e.g., 2 mg/mL of each peptide) to account for the 1:1 mixing ratio with the adjuvant.
-
Gently swirl the vial to ensure complete dissolution of the peptides. Avoid vigorous shaking to prevent peptide degradation or aggregation.
-
-
Syringe Preparation:
-
Draw one volume of the reconstituted peptide solution (aqueous phase) into a sterile, silicone-free syringe.
-
In a second sterile, silicone-free syringe, draw an equal volume of MONTANIDE™ ISA 51 VG (oil phase). A 1:1 (v/v) ratio of aqueous phase to adjuvant is standard for creating a stable W/O emulsion with MONTANIDE™ ISA 51 VG.
-
-
Emulsification:
-
Connect the two syringes using the sterile I- or T-connector.
-
Pre-emulsion: Perform approximately 20 slow cycles of mixing by gently pushing the contents from one syringe to the other. A cycle consists of transferring the entire volume to the opposing syringe and back.
-
Final Emulsion: Follow the pre-emulsion step with at least 40 rapid cycles of mixing. Continue until a stable, white, viscous emulsion is formed.
-
-
Quality Control of the Emulsion:
-
Visual Inspection: The final product should be a homogenous, white emulsion with no visible phase separation.
-
Water Drop Test: To confirm the formation of a W/O emulsion, carefully dispense a single drop of the emulsion onto the surface of cold water in a beaker or petri dish. A stable W/O emulsion drop will remain intact on the water's surface. If the drop disperses, it indicates an oil-in-water (O/W) emulsion or an unstable formulation, and the emulsification process should be repeated or optimized.
-
Droplet Size Analysis (Optional): For more rigorous quality control, laser diffraction can be used to determine the size distribution of the aqueous droplets within the oil phase.
-
-
Storage and Handling:
-
The prepared emulsion should be used immediately or stored under appropriate conditions as determined by stability studies.
-
Administer the vaccine subcutaneously as per the clinical protocol.
-
Adjuvant Selection for this compound
The choice of adjuvant is a critical determinant of the success of a peptide vaccine. An ideal adjuvant for a cancer vaccine like this compound should promote a strong T-helper 1 (Th1) biased immune response, leading to the generation of potent cytotoxic T-lymphocytes.
MONTANIDE™ ISA 51 VG: The Adjuvant of Choice for this compound
MONTANIDE™ ISA 51 VG is a ready-to-use water-in-oil adjuvant composed of a natural metabolizable oil and a highly purified surfactant. Its selection for this compound is based on its established ability to:
-
Form an Antigen Depot: The W/O emulsion creates a localized depot at the injection site, which protects the peptides from enzymatic degradation and ensures their slow and sustained release.
-
Enhance Antigen Presentation: The adjuvant recruits and activates antigen-presenting cells (APCs), such as dendritic cells and macrophages, at the injection site.
-
Promote Cellular Immunity: MONTANIDE™ ISA 51 VG has been shown to effectively induce both CD4+ and CD8+ T-cell responses, which are essential for anti-tumor immunity.
Alternative Adjuvants for Peptide-Based Cancer Vaccines
While MONTANIDE™ ISA 51 VG has been the primary adjuvant for this compound, other adjuvants are also utilized in the development of peptide cancer vaccines. The selection of an alternative adjuvant would depend on the specific desired immune response and the characteristics of the peptide antigens.
| Adjuvant Class | Examples | Mechanism of Action | Potential Advantages for Peptide Vaccines |
| Toll-Like Receptor (TLR) Agonists | Poly-ICLC (TLR3 agonist), CpG oligodeoxynucleotides (TLR9 agonist) | Activate innate immunity through specific TLRs on APCs, leading to the production of pro-inflammatory cytokines and upregulation of co-stimulatory molecules. | Can strongly drive Th1-biased immune responses and enhance CTL generation. Can be used in combination with other adjuvants. |
| Cytokines | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Promotes the differentiation and maturation of dendritic cells, enhancing their antigen presentation capacity. | Can augment T-cell responses to peptide antigens. |
| Saponins | QS-21 | Forms pores in cell membranes, facilitating antigen delivery to the cytoplasm for MHC class I presentation. Also activates the NLRP3 inflammasome. | Potent inducer of both antibody and CTL responses. |
| Liposomes and Nanoparticles | Cationic liposomes, PLGA nanoparticles | Encapsulate peptides and adjuvants, facilitating their co-delivery to APCs and enhancing antigen uptake. | Can improve peptide stability and target delivery to lymph nodes. Liposomes themselves can have adjuvant properties. |
Quantitative Data Presentation
The immunogenicity of the this compound vaccine has been evaluated in several clinical trials. The primary measure of its biological activity is the induction of peptide-specific cytotoxic T-lymphocytes.
Table 1: CTL Induction Rates in a Phase 3 Study of this compound in Esophageal Squamous Cell Carcinoma
| Peptide Antigen | CTL Induction Rate (%) (n=134) |
| URLC10 | 93.3% |
| MPHOSPH1 | 65.7% |
| DEPDC1 | 63.2% |
| CDCA1 | 53.7% |
| KOC1 | 29.9% |
| At least one of the five peptides | 98.5% |
Table 2: Immunogenicity and Clinical Outcome in a Phase 2 Study of this compound in Urothelial Carcinoma
| Parameter | S-588410 Group (n=45) |
| CTL Induction Rate (≥1 peptide at 12 weeks) | 93.3% |
| Antitumor Response Rate | 8.9% |
| Median Progression-Free Survival | 18.1 weeks |
| Median Overall Survival | 71.0 weeks |
Experimental Protocols
The evaluation of the immune response induced by the this compound vaccine is crucial for its development. The following are protocols for key immunological assays.
Protocol for IFN-γ ELISpot Assay for Detecting Peptide-Specific T-Cells
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The IFN-γ ELISpot is the gold standard for measuring the frequency of antigen-specific T-cells activated by the vaccine.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects
-
Complete RPMI 1640 medium
-
Individual this compound peptides (10 mg/mL stock in DMSO)
-
Positive control (e.g., PHA or CEF peptide pool)
-
Negative control (medium alone or an irrelevant peptide)
-
Fetal Bovine Serum (FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
CO2 incubator
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Block the wells with complete RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Thaw cryopreserved PBMCs from vaccinated subjects and allow them to rest for at least one hour.
-
Resuspend the PBMCs in complete medium at a concentration of 2-3 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 100 µL of the appropriate stimulus to the wells in triplicate:
-
Test wells: Individual this compound peptides at a final concentration of 10 µg/mL.
-
Negative control wells: Medium with the same concentration of DMSO used for the peptides.
-
Positive control wells: PHA at a final concentration of 5 µg/mL.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the wells six times with wash buffer to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in blocking buffer to each well and incubate for 2 hours at room temperature.
-
Wash the wells six times with wash buffer.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the wells six times with wash buffer.
-
-
Spot Development and Analysis:
-
Add the substrate solution to each well and monitor for the development of spots (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of the this compound vaccine with MONTANIDE™ ISA 51 VG.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Subcutaneous Tumor Model for Asudemotide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is an investigational cancer vaccine composed of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, including esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele. The therapeutic principle of this compound is to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that present these peptides on their surface, leading to targeted tumor cell destruction.
Preclinical in vivo models are indispensable for the evaluation of cancer vaccines like this compound. A well-designed subcutaneous tumor model can provide critical data on the vaccine's ability to inhibit tumor growth and its mechanism of action. This document provides a detailed protocol for establishing a subcutaneous tumor model in a humanized mouse system to assess the anti-tumor efficacy of this compound.
Materials and Methods
Cell Line Selection
The appropriate selection of a cancer cell line is paramount for the success of this model. The chosen cell line must meet two critical criteria:
-
HLA-A24:02 Positive: The cell line must express the HLA-A24:02 allele to properly present the this compound-derived peptides to the immune system.
-
Target Antigen Expression: The cell line should express one or more of the five cancer-testis antigens targeted by this compound: DEP domain-containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), up-regulated lung cancer 10 (URLC10), cell division cycle-associated protein 1 (CDCA1), and KH domain-containing protein overexpressed in cancer 1 (KOC1, also known as IMP-3).
Based on available data, several human esophageal squamous cell carcinoma (ESCC) cell lines are HLA-A*24:02 positive, including TE-1 , KYSE-30 , KYSE-180 , and KYSE-450 . The TE-1 cell line has been reported to express LY6K (URLC10) and IMP-3 (KOC1) and is a strong candidate for this model. DEPDC1 is also frequently overexpressed in esophageal cancer. It is recommended to verify the expression of all five target antigens in the selected cell line by RT-qPCR or Western blot prior to initiating in vivo studies.
Animal Model
To accurately model the human immune response to a peptide vaccine, a humanized mouse model is required. The recommended model is an immunodeficient mouse strain (e.g., NOD/Shi-scid IL-2Rγnull or NSG) engrafted with human hematopoietic stem cells (HSCs) from an HLA-A24:02 positive donor. Alternatively, transgenic mice expressing the human HLA-A24:02 allele on an immunodeficient background can be utilized. These models support the development of a human immune system, including T-cells capable of recognizing the HLA-A*24:02-restricted peptides in this compound.
Experimental Protocols
1. Cell Culture and Preparation:
-
Culture the selected HLA-A*24:02 positive esophageal cancer cell line (e.g., TE-1) in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Prior to injection, harvest the cells using trypsin-EDTA, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
2. Subcutaneous Tumor Implantation:
-
Anesthetize the humanized HLA-A*24:02 mice using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine intraperitoneal injection).
-
Shave and sterilize the right flank of the mouse with 70% ethanol.
-
Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the prepared flank.
-
Monitor the mice for tumor growth.
3. This compound Vaccination and Treatment Schedule:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound according to the desired dosing regimen. A typical regimen might involve subcutaneous injections of the vaccine emulsified in an adjuvant (e.g., Montanide ISA 51 VG) on a weekly or bi-weekly basis.
-
Control Group: Administer a vehicle control (e.g., PBS mixed with the same adjuvant) following the same schedule as the treatment group.
4. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Growth Monitoring: Measure the tumor dimensions (length and width) twice a week using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of each mouse twice a week as an indicator of overall health and treatment-related toxicity.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of excessive morbidity are observed.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis of immune cell infiltration (e.g., CD8+ T-cells) and target antigen expression. Another portion can be snap-frozen for molecular analysis (e.g., RT-qPCR, Western blot).
-
Spleen and Blood Collection: Collect spleen and blood samples to analyze the systemic immune response, including CTL activity against the target peptides using techniques like ELISpot or flow cytometry.
Data Presentation
Quantitative data from the study should be summarized in a clear and organized manner to facilitate comparison between treatment and control groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | 1.5 ± 0.2 | 0 | +5 |
| This compound | 450 ± 80 | 0.5 ± 0.1 | 64 | +3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound subcutaneous tumor model.
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced anti-tumor immunity.
Application Notes and Protocols for Developing a Subcutaneous Tumor Model for Asudemotide Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is an investigational cancer vaccine composed of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various malignancies, including esophageal and bladder cancers. These peptides are restricted to the human leukocyte antigen (HLA)-A*24:02 allele. The therapeutic principle of this compound is to elicit a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells that present these peptides on their surface, leading to targeted tumor cell destruction.
Preclinical in vivo models are indispensable for the evaluation of cancer vaccines like this compound. A well-designed subcutaneous tumor model can provide critical data on the vaccine's ability to inhibit tumor growth and its mechanism of action. This document provides a detailed protocol for establishing a subcutaneous tumor model in a humanized mouse system to assess the anti-tumor efficacy of this compound.
Materials and Methods
Cell Line Selection
The appropriate selection of a cancer cell line is paramount for the success of this model. The chosen cell line must meet two critical criteria:
-
HLA-A24:02 Positive: The cell line must express the HLA-A24:02 allele to properly present the this compound-derived peptides to the immune system.
-
Target Antigen Expression: The cell line should express one or more of the five cancer-testis antigens targeted by this compound: DEP domain-containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), up-regulated lung cancer 10 (URLC10), cell division cycle-associated protein 1 (CDCA1), and KH domain-containing protein overexpressed in cancer 1 (KOC1, also known as IMP-3).
Based on available data, several human esophageal squamous cell carcinoma (ESCC) cell lines are HLA-A*24:02 positive, including TE-1 , KYSE-30 , KYSE-180 , and KYSE-450 . The TE-1 cell line has been reported to express LY6K (URLC10) and IMP-3 (KOC1) and is a strong candidate for this model. DEPDC1 is also frequently overexpressed in esophageal cancer. It is recommended to verify the expression of all five target antigens in the selected cell line by RT-qPCR or Western blot prior to initiating in vivo studies.
Animal Model
To accurately model the human immune response to a peptide vaccine, a humanized mouse model is required. The recommended model is an immunodeficient mouse strain (e.g., NOD/Shi-scid IL-2Rγnull or NSG) engrafted with human hematopoietic stem cells (HSCs) from an HLA-A24:02 positive donor. Alternatively, transgenic mice expressing the human HLA-A24:02 allele on an immunodeficient background can be utilized. These models support the development of a human immune system, including T-cells capable of recognizing the HLA-A*24:02-restricted peptides in this compound.
Experimental Protocols
1. Cell Culture and Preparation:
-
Culture the selected HLA-A*24:02 positive esophageal cancer cell line (e.g., TE-1) in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Prior to injection, harvest the cells using trypsin-EDTA, wash twice with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
2. Subcutaneous Tumor Implantation:
-
Anesthetize the humanized HLA-A*24:02 mice using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).
-
Shave and sterilize the right flank of the mouse with 70% ethanol.
-
Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the prepared flank.
-
Monitor the mice for tumor growth.
3. This compound Vaccination and Treatment Schedule:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound according to the desired dosing regimen. A typical regimen might involve subcutaneous injections of the vaccine emulsified in an adjuvant (e.g., Montanide ISA 51 VG) on a weekly or bi-weekly basis.
-
Control Group: Administer a vehicle control (e.g., PBS mixed with the same adjuvant) following the same schedule as the treatment group.
4. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Growth Monitoring: Measure the tumor dimensions (length and width) twice a week using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of each mouse twice a week as an indicator of overall health and treatment-related toxicity.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when signs of excessive morbidity are observed.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis of immune cell infiltration (e.g., CD8+ T-cells) and target antigen expression. Another portion can be snap-frozen for molecular analysis (e.g., RT-qPCR, Western blot).
-
Spleen and Blood Collection: Collect spleen and blood samples to analyze the systemic immune response, including CTL activity against the target peptides using techniques like ELISpot or flow cytometry.
Data Presentation
Quantitative data from the study should be summarized in a clear and organized manner to facilitate comparison between treatment and control groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | 1.5 ± 0.2 | 0 | +5 |
| This compound | 450 ± 80 | 0.5 ± 0.1 | 64 | +3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound subcutaneous tumor model.
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced anti-tumor immunity.
Application Notes and Protocols for Asudemotide Peptide-MHC Binding Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is a therapeutic cancer vaccine composed of five synthetic peptides that are restricted to the human leukocyte antigen (HLA)-A24:02 allele.[1][2][3] These peptides are derived from five tumor-associated antigens (TAAs): DEP domain containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), Upregulated Lung Cancer 10 (URLC10), Cell Division Cycle Associated 1 (CDCA1), and KH domain containing protein overexpressed in cancer 1 (KOC1), also known as insulin-like growth factor-II mRNA-binding protein 3 (IMP-3).[2][3] The therapeutic principle of this compound lies in its ability to elicit a cytotoxic T-lymphocyte (CTL) response against cancer cells presenting these specific peptides on their surface via HLA-A24:02 molecules.
The development of a robust peptide-MHC binding assay is a critical step in the characterization and quality control of peptide-based cancer vaccines like this compound. This assay quantitatively measures the binding affinity of the individual peptide components to the specific HLA molecule, which is a key determinant of their immunogenicity. A higher binding affinity generally correlates with a more stable peptide-MHC complex, leading to a more potent CTL response.
These application notes provide detailed protocols for developing and performing a competitive peptide-MHC binding assay for the five peptides in this compound with the HLA-A*24:02 molecule.
This compound Peptide Components
The this compound vaccine consists of the following five HLA-A*24:02-restricted peptides:
| Peptide Antigen | Gene Name | Amino Acid Sequence |
| DEPDC1 | DEPDC1 | EYYELFVNI |
| MPHOSPH1 | MPHOSPH1 | RFYDWGSF |
| URLC10 | LY6K | RYCNLEGPPI |
| CDCA1 | CDCA1 | VYGIRLEHF |
| KOC1 (IMP-3) | IGF2BP3 | RYLPSFPTL |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the presentation of its constituent peptides by HLA-A*24:02 molecules on the surface of cancer cells, leading to recognition and killing by specific cytotoxic T-lymphocytes.
Caption: this compound vaccine stimulates CTLs that recognize peptides presented by HLA-A*24:02 on tumor cells, leading to cell death.
Experimental Protocols
A competitive peptide-MHC binding assay is a robust method to determine the binding affinity (IC50) of the this compound peptides to the HLA-A*24:02 molecule. This assay measures the ability of a test peptide to compete with a high-affinity, labeled (e.g., fluorescent or radioactive) reference peptide for binding to the MHC molecule.
Materials and Reagents
-
Purified, soluble HLA-A*24:02 molecules: Commercially available or produced in-house.
-
This compound peptides: Synthesized to >95% purity (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1).
-
High-affinity HLA-A24:02 reference peptide: A known strong binder to HLA-A24:02, labeled with a fluorescent probe (e.g., FITC, 5-FAM) or radiolabel.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a non-ionic detergent (e.g., 0.05% Tween-20) and a protease inhibitor cocktail.
-
96-well black, low-binding microplates.
-
Fluorescence polarization reader.
Experimental Workflow
The following diagram illustrates the workflow for the competitive peptide-MHC binding assay.
Caption: Workflow for the competitive peptide-MHC binding assay to determine IC50 values.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of purified, soluble HLA-A*24:02 in assay buffer at a concentration of 200 nM.
-
Prepare stock solutions of each of the five this compound peptides and the unlabeled reference peptide in DMSO at 10 mM.
-
Create a serial dilution series for each this compound peptide in assay buffer, typically ranging from 100 µM to 1 pM.
-
Prepare a working solution of the labeled reference peptide in assay buffer at a concentration of 20 nM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 25 µL of the appropriate this compound peptide dilution to each well. Include wells for the unlabeled reference peptide (positive control) and wells with assay buffer only (negative control).
-
Add 25 µL of the 200 nM HLA-A*24:02 solution to each well.
-
Add 50 µL of the 20 nM labeled reference peptide solution to each well. The final volume in each well will be 100 µL. The final concentrations will be 50 nM for HLA-A*24:02 and 10 nM for the labeled reference peptide.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 24-48 hours in the dark to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a fluorescence polarization reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition of labeled peptide binding for each concentration of the competitor this compound peptide using the following formula: % Inhibition = 100 - [((FP_sample - FP_min) / (FP_max - FP_min)) * 100] where:
-
FP_sample is the FP of the well with the competitor peptide.
-
FP_max is the FP of the well with only the labeled peptide and HLA-A*24:02 (maximum binding).
-
FP_min is the FP of the well with only the labeled peptide (minimum binding).
-
-
Plot the percent inhibition against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value, which is the concentration of the competitor peptide that results in 50% inhibition of the labeled reference peptide binding, by fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary
While experimentally determined IC50 values for the this compound peptides are not publicly available, predictive algorithms can provide an estimation of their binding affinity to HLA-A*24:02. The following table presents predicted binding affinities based on in silico models. It is crucial to note that these are predictions and should be confirmed by experimental assays as described above.
| Peptide Antigen | Amino Acid Sequence | Predicted IC50 (nM) | Predicted Binding Strength |
| DEPDC1 | EYYELFVNI | Data not available | Data not available |
| MPHOSPH1 | RFYDWGSF | Data not available | Data not available |
| URLC10 | RYCNLEGPPI | Data not available | Data not available |
| CDCA1 | VYGIRLEHF | Data not available | Data not available |
| KOC1 (IMP-3) | RYLPSFPTL | Data not available | Data not available |
Note: The lack of publicly available experimental or consistently predicted binding data highlights the importance of performing the described binding assays to characterize the this compound peptides fully. IC50 values below 50 nM are generally considered high affinity, 50-500 nM as intermediate affinity, and >500 nM as low affinity.
Conclusion
The development of a robust and quantitative peptide-MHC binding assay is fundamental for the preclinical and clinical development of peptide-based immunotherapies such as this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to establish and execute these critical assays. The resulting data will be invaluable for understanding the mechanism of action, ensuring product quality and consistency, and ultimately contributing to the successful development of effective cancer vaccines.
References
- 1. On the peptide binding affinity changes in population-specific HLA repertoires to the SARS-CoV-2 variants Delta and Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asudemotide Peptide-MHC Binding Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is a therapeutic cancer vaccine composed of five synthetic peptides that are restricted to the human leukocyte antigen (HLA)-A24:02 allele.[1][2][3] These peptides are derived from five tumor-associated antigens (TAAs): DEP domain containing 1 (DEPDC1), M-phase phosphoprotein 1 (MPHOSPH1), Upregulated Lung Cancer 10 (URLC10), Cell Division Cycle Associated 1 (CDCA1), and KH domain containing protein overexpressed in cancer 1 (KOC1), also known as insulin-like growth factor-II mRNA-binding protein 3 (IMP-3).[2][3] The therapeutic principle of this compound lies in its ability to elicit a cytotoxic T-lymphocyte (CTL) response against cancer cells presenting these specific peptides on their surface via HLA-A24:02 molecules.
The development of a robust peptide-MHC binding assay is a critical step in the characterization and quality control of peptide-based cancer vaccines like this compound. This assay quantitatively measures the binding affinity of the individual peptide components to the specific HLA molecule, which is a key determinant of their immunogenicity. A higher binding affinity generally correlates with a more stable peptide-MHC complex, leading to a more potent CTL response.
These application notes provide detailed protocols for developing and performing a competitive peptide-MHC binding assay for the five peptides in this compound with the HLA-A*24:02 molecule.
This compound Peptide Components
The this compound vaccine consists of the following five HLA-A*24:02-restricted peptides:
| Peptide Antigen | Gene Name | Amino Acid Sequence |
| DEPDC1 | DEPDC1 | EYYELFVNI |
| MPHOSPH1 | MPHOSPH1 | RFYDWGSF |
| URLC10 | LY6K | RYCNLEGPPI |
| CDCA1 | CDCA1 | VYGIRLEHF |
| KOC1 (IMP-3) | IGF2BP3 | RYLPSFPTL |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the presentation of its constituent peptides by HLA-A*24:02 molecules on the surface of cancer cells, leading to recognition and killing by specific cytotoxic T-lymphocytes.
Caption: this compound vaccine stimulates CTLs that recognize peptides presented by HLA-A*24:02 on tumor cells, leading to cell death.
Experimental Protocols
A competitive peptide-MHC binding assay is a robust method to determine the binding affinity (IC50) of the this compound peptides to the HLA-A*24:02 molecule. This assay measures the ability of a test peptide to compete with a high-affinity, labeled (e.g., fluorescent or radioactive) reference peptide for binding to the MHC molecule.
Materials and Reagents
-
Purified, soluble HLA-A*24:02 molecules: Commercially available or produced in-house.
-
This compound peptides: Synthesized to >95% purity (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1).
-
High-affinity HLA-A24:02 reference peptide: A known strong binder to HLA-A24:02, labeled with a fluorescent probe (e.g., FITC, 5-FAM) or radiolabel.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a non-ionic detergent (e.g., 0.05% Tween-20) and a protease inhibitor cocktail.
-
96-well black, low-binding microplates.
-
Fluorescence polarization reader.
Experimental Workflow
The following diagram illustrates the workflow for the competitive peptide-MHC binding assay.
Caption: Workflow for the competitive peptide-MHC binding assay to determine IC50 values.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of purified, soluble HLA-A*24:02 in assay buffer at a concentration of 200 nM.
-
Prepare stock solutions of each of the five this compound peptides and the unlabeled reference peptide in DMSO at 10 mM.
-
Create a serial dilution series for each this compound peptide in assay buffer, typically ranging from 100 µM to 1 pM.
-
Prepare a working solution of the labeled reference peptide in assay buffer at a concentration of 20 nM.
-
-
Assay Setup:
-
In a 96-well black microplate, add 25 µL of the appropriate this compound peptide dilution to each well. Include wells for the unlabeled reference peptide (positive control) and wells with assay buffer only (negative control).
-
Add 25 µL of the 200 nM HLA-A*24:02 solution to each well.
-
Add 50 µL of the 20 nM labeled reference peptide solution to each well. The final volume in each well will be 100 µL. The final concentrations will be 50 nM for HLA-A*24:02 and 10 nM for the labeled reference peptide.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 24-48 hours in the dark to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a fluorescence polarization reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition of labeled peptide binding for each concentration of the competitor this compound peptide using the following formula: % Inhibition = 100 - [((FP_sample - FP_min) / (FP_max - FP_min)) * 100] where:
-
FP_sample is the FP of the well with the competitor peptide.
-
FP_max is the FP of the well with only the labeled peptide and HLA-A*24:02 (maximum binding).
-
FP_min is the FP of the well with only the labeled peptide (minimum binding).
-
-
Plot the percent inhibition against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value, which is the concentration of the competitor peptide that results in 50% inhibition of the labeled reference peptide binding, by fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary
While experimentally determined IC50 values for the this compound peptides are not publicly available, predictive algorithms can provide an estimation of their binding affinity to HLA-A*24:02. The following table presents predicted binding affinities based on in silico models. It is crucial to note that these are predictions and should be confirmed by experimental assays as described above.
| Peptide Antigen | Amino Acid Sequence | Predicted IC50 (nM) | Predicted Binding Strength |
| DEPDC1 | EYYELFVNI | Data not available | Data not available |
| MPHOSPH1 | RFYDWGSF | Data not available | Data not available |
| URLC10 | RYCNLEGPPI | Data not available | Data not available |
| CDCA1 | VYGIRLEHF | Data not available | Data not available |
| KOC1 (IMP-3) | RYLPSFPTL | Data not available | Data not available |
Note: The lack of publicly available experimental or consistently predicted binding data highlights the importance of performing the described binding assays to characterize the this compound peptides fully. IC50 values below 50 nM are generally considered high affinity, 50-500 nM as intermediate affinity, and >500 nM as low affinity.
Conclusion
The development of a robust and quantitative peptide-MHC binding assay is fundamental for the preclinical and clinical development of peptide-based immunotherapies such as this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to establish and execute these critical assays. The resulting data will be invaluable for understanding the mechanism of action, ensuring product quality and consistency, and ultimately contributing to the successful development of effective cancer vaccines.
References
- 1. On the peptide binding affinity changes in population-specific HLA repertoires to the SARS-CoV-2 variants Delta and Omicron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Asudemotide-Induced Cytokine Release in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is an investigational cancer vaccine composed of five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1] As a peptide vaccine, this compound is designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing these antigens.[1] A critical aspect of characterizing the immunological activity and safety profile of such vaccines is to measure their potential to induce cytokine release. Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including immunotherapies.[2] Therefore, in vitro cytokine release assays (CRAs) are essential tools in the preclinical safety assessment of novel therapeutics.[3]
This document provides a detailed protocol for measuring the release of cytokines from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound. The protocol outlines the isolation and preparation of PBMCs, the stimulation assay, and the subsequent quantification of a panel of relevant cytokines using a multiplex immunoassay.
Principle of the Assay
This in vitro assay quantifies the release of cytokines from human PBMCs following exposure to this compound. PBMCs, which comprise a mix of lymphocytes (T cells, B cells, NK cells) and monocytes, provide a physiologically relevant system to assess immune activation.[4] The assay is designed to mimic the initial interaction of the peptide vaccine with immune cells and to measure the subsequent inflammatory and anti-inflammatory cytokine response. Cytokine levels in the cell culture supernatant are measured using a multiplex bead-based immunoassay (e.g., Luminex), which allows for the simultaneous quantification of multiple analytes from a small sample volume.
Key Experimental Workflow
The overall experimental workflow for assessing this compound-induced cytokine release is depicted below.
Hypothetical Signaling Pathway for this compound-Induced T-Cell Activation
This compound peptides are presented by antigen-presenting cells (APCs) via MHC class I molecules to CD8+ T-cells. This interaction, along with co-stimulatory signals, is expected to trigger T-cell activation and subsequent cytokine production. A simplified, hypothetical signaling cascade is illustrated below.
Detailed Experimental Protocol
Materials and Reagents
-
This compound peptide cocktail (or individual peptides)
-
Ficoll-Paque™ PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phytohemagglutinin (PHA) (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO) (Vehicle Control)
-
Human PBMC donors (healthy, HLA-A*24:02 positive)
-
96-well round-bottom cell culture plates
-
Multiplex cytokine immunoassay kit (e.g., Human Th1/Th2/Th17 panel)
-
Refrigerated centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Multiplex plate reader (e.g., Luminex 200™)
Protocol Steps
1. Preparation of PBMCs
1.1. Dilute whole blood from healthy donors 1:1 with HBSS. 1.2. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. 1.3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. 1.4. Carefully harvest the mononuclear cell layer (buffy coat). 1.5. Wash the cells twice with HBSS, centrifuging at 300 x g for 10 minutes for each wash. 1.6. Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). 1.7. Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%. 1.8. Adjust the cell density to 1 x 10^6 viable cells/mL in complete RPMI medium.
2. Cell Stimulation
2.1. Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well round-bottom plate. 2.2. Prepare serial dilutions of the this compound peptide cocktail in complete RPMI medium. 2.3. Add 100 µL of the this compound dilutions to the respective wells. 2.4. Include the following controls in triplicate:
- Negative Control: 100 µL of complete RPMI medium only.
- Vehicle Control: 100 µL of medium containing the highest concentration of DMSO used for peptide dissolution.
- Positive Control: 100 µL of medium containing PHA at a final concentration of 10 µg/mL. 2.5. The final volume in each well should be 200 µL. 2.6. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
3. Supernatant Collection
3.1. After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes at 4°C. 3.2. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. 3.3. Transfer the supernatants to a new 96-well plate or microcentrifuge tubes and store at -80°C until cytokine analysis.
4. Cytokine Quantification (Multiplex Immunoassay)
4.1. Thaw the supernatant samples on ice. 4.2. Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves:
- Preparation of cytokine standards.
- Incubation of samples and standards with antibody-coupled magnetic beads.
- Washing the beads to remove unbound material.
- Incubation with a biotinylated detection antibody cocktail.
- Incubation with streptavidin-phycoerythrin (S-PE).
- Resuspension of beads in wash buffer. 4.3. Acquire the data on a multiplex plate reader. The instrument will measure the fluorescence intensity of the reporter molecule on each bead, which corresponds to the concentration of the specific cytokine.
Data Analysis
-
Generate a standard curve for each cytokine using the data from the recombinant cytokine standards provided in the kit. A five-parameter logistic (5-PL) curve fit is often recommended.
-
Interpolate the cytokine concentrations in the unknown samples from their respective standard curves.
-
Subtract the average background cytokine levels from the negative control wells.
-
Plot the cytokine concentrations against the this compound concentrations.
-
Perform statistical analysis to determine significant differences between treatment groups and controls.
Data Presentation
The following tables present hypothetical data for this compound-induced cytokine release. These tables are for illustrative purposes to demonstrate how results can be structured and interpreted.
Table 1: Dose-Dependent Cytokine Release (pg/mL) after 24-hour Stimulation
| Cytokine | Vehicle Control | This compound (1 µg/mL) | This compound (10 µg/mL) | This compound (50 µg/mL) | PHA (10 µg/mL) |
| IFN-γ | 5.2 ± 1.1 | 85.6 ± 12.3 | 450.2 ± 55.7 | 1250.8 ± 130.1 | 2500.5 ± 210.4 |
| TNF-α | 15.8 ± 3.4 | 60.1 ± 8.9 | 210.5 ± 25.1 | 580.3 ± 65.2 | 1800.7 ± 150.9 |
| IL-2 | 2.1 ± 0.5 | 45.3 ± 6.7 | 180.9 ± 20.3 | 490.1 ± 50.8 | 1500.2 ± 145.3 |
| IL-6 | 25.5 ± 5.1 | 75.4 ± 10.2 | 150.7 ± 18.9 | 320.6 ± 35.4 | 2800.9 ± 250.1 |
| IL-10 | 8.9 ± 2.0 | 20.1 ± 4.5 | 45.8 ± 7.8 | 90.2 ± 11.5 | 450.6 ± 42.7 |
Data are presented as mean ± standard deviation.
Table 2: Time-Dependent Cytokine Release (pg/mL) with 50 µg/mL this compound
| Cytokine | 12 hours | 24 hours | 48 hours | 72 hours |
| IFN-γ | 350.1 ± 40.2 | 1250.8 ± 130.1 | 1800.5 ± 190.6 | 1650.3 ± 170.2 |
| TNF-α | 210.6 ± 22.5 | 580.3 ± 65.2 | 450.7 ± 50.1 | 320.9 ± 33.8 |
| IL-2 | 150.4 ± 18.9 | 490.1 ± 50.8 | 650.2 ± 70.3 | 400.1 ± 45.6 |
| IL-6 | 120.8 ± 15.3 | 320.6 ± 35.4 | 550.9 ± 60.7 | 480.4 ± 51.2 |
| IL-10 | 35.2 ± 5.8 | 90.2 ± 11.5 | 150.4 ± 18.2 | 180.5 ± 20.1 |
Data are presented as mean ± standard deviation.
Conclusion
This protocol provides a robust framework for assessing the cytokine release profile of the this compound cancer vaccine in a preclinical setting. By using human PBMCs and a multiplex analysis platform, researchers can obtain a comprehensive overview of the immune response elicited by this compound, which is crucial for both efficacy and safety evaluations. The data generated from this assay can help to understand the mechanism of action and inform the clinical development of this and other peptide-based immunotherapies.
References
Application Notes and Protocols: Measuring Asudemotide-Induced Cytokine Release in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asudemotide (S-588410) is an investigational cancer vaccine composed of five HLA-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1] As a peptide vaccine, this compound is designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing these antigens.[1] A critical aspect of characterizing the immunological activity and safety profile of such vaccines is to measure their potential to induce cytokine release. Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including immunotherapies.[2] Therefore, in vitro cytokine release assays (CRAs) are essential tools in the preclinical safety assessment of novel therapeutics.[3]
This document provides a detailed protocol for measuring the release of cytokines from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound. The protocol outlines the isolation and preparation of PBMCs, the stimulation assay, and the subsequent quantification of a panel of relevant cytokines using a multiplex immunoassay.
Principle of the Assay
This in vitro assay quantifies the release of cytokines from human PBMCs following exposure to this compound. PBMCs, which comprise a mix of lymphocytes (T cells, B cells, NK cells) and monocytes, provide a physiologically relevant system to assess immune activation.[4] The assay is designed to mimic the initial interaction of the peptide vaccine with immune cells and to measure the subsequent inflammatory and anti-inflammatory cytokine response. Cytokine levels in the cell culture supernatant are measured using a multiplex bead-based immunoassay (e.g., Luminex), which allows for the simultaneous quantification of multiple analytes from a small sample volume.
Key Experimental Workflow
The overall experimental workflow for assessing this compound-induced cytokine release is depicted below.
Hypothetical Signaling Pathway for this compound-Induced T-Cell Activation
This compound peptides are presented by antigen-presenting cells (APCs) via MHC class I molecules to CD8+ T-cells. This interaction, along with co-stimulatory signals, is expected to trigger T-cell activation and subsequent cytokine production. A simplified, hypothetical signaling cascade is illustrated below.
Detailed Experimental Protocol
Materials and Reagents
-
This compound peptide cocktail (or individual peptides)
-
Ficoll-Paque™ PLUS
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phytohemagglutinin (PHA) (Positive Control)
-
Dimethyl sulfoxide (DMSO) (Vehicle Control)
-
Human PBMC donors (healthy, HLA-A*24:02 positive)
-
96-well round-bottom cell culture plates
-
Multiplex cytokine immunoassay kit (e.g., Human Th1/Th2/Th17 panel)
-
Refrigerated centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
Multiplex plate reader (e.g., Luminex 200™)
Protocol Steps
1. Preparation of PBMCs
1.1. Dilute whole blood from healthy donors 1:1 with HBSS. 1.2. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. 1.3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. 1.4. Carefully harvest the mononuclear cell layer (buffy coat). 1.5. Wash the cells twice with HBSS, centrifuging at 300 x g for 10 minutes for each wash. 1.6. Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine). 1.7. Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%. 1.8. Adjust the cell density to 1 x 10^6 viable cells/mL in complete RPMI medium.
2. Cell Stimulation
2.1. Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well round-bottom plate. 2.2. Prepare serial dilutions of the this compound peptide cocktail in complete RPMI medium. 2.3. Add 100 µL of the this compound dilutions to the respective wells. 2.4. Include the following controls in triplicate:
- Negative Control: 100 µL of complete RPMI medium only.
- Vehicle Control: 100 µL of medium containing the highest concentration of DMSO used for peptide dissolution.
- Positive Control: 100 µL of medium containing PHA at a final concentration of 10 µg/mL. 2.5. The final volume in each well should be 200 µL. 2.6. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
3. Supernatant Collection
3.1. After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes at 4°C. 3.2. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. 3.3. Transfer the supernatants to a new 96-well plate or microcentrifuge tubes and store at -80°C until cytokine analysis.
4. Cytokine Quantification (Multiplex Immunoassay)
4.1. Thaw the supernatant samples on ice. 4.2. Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves:
- Preparation of cytokine standards.
- Incubation of samples and standards with antibody-coupled magnetic beads.
- Washing the beads to remove unbound material.
- Incubation with a biotinylated detection antibody cocktail.
- Incubation with streptavidin-phycoerythrin (S-PE).
- Resuspension of beads in wash buffer. 4.3. Acquire the data on a multiplex plate reader. The instrument will measure the fluorescence intensity of the reporter molecule on each bead, which corresponds to the concentration of the specific cytokine.
Data Analysis
-
Generate a standard curve for each cytokine using the data from the recombinant cytokine standards provided in the kit. A five-parameter logistic (5-PL) curve fit is often recommended.
-
Interpolate the cytokine concentrations in the unknown samples from their respective standard curves.
-
Subtract the average background cytokine levels from the negative control wells.
-
Plot the cytokine concentrations against the this compound concentrations.
-
Perform statistical analysis to determine significant differences between treatment groups and controls.
Data Presentation
The following tables present hypothetical data for this compound-induced cytokine release. These tables are for illustrative purposes to demonstrate how results can be structured and interpreted.
Table 1: Dose-Dependent Cytokine Release (pg/mL) after 24-hour Stimulation
| Cytokine | Vehicle Control | This compound (1 µg/mL) | This compound (10 µg/mL) | This compound (50 µg/mL) | PHA (10 µg/mL) |
| IFN-γ | 5.2 ± 1.1 | 85.6 ± 12.3 | 450.2 ± 55.7 | 1250.8 ± 130.1 | 2500.5 ± 210.4 |
| TNF-α | 15.8 ± 3.4 | 60.1 ± 8.9 | 210.5 ± 25.1 | 580.3 ± 65.2 | 1800.7 ± 150.9 |
| IL-2 | 2.1 ± 0.5 | 45.3 ± 6.7 | 180.9 ± 20.3 | 490.1 ± 50.8 | 1500.2 ± 145.3 |
| IL-6 | 25.5 ± 5.1 | 75.4 ± 10.2 | 150.7 ± 18.9 | 320.6 ± 35.4 | 2800.9 ± 250.1 |
| IL-10 | 8.9 ± 2.0 | 20.1 ± 4.5 | 45.8 ± 7.8 | 90.2 ± 11.5 | 450.6 ± 42.7 |
Data are presented as mean ± standard deviation.
Table 2: Time-Dependent Cytokine Release (pg/mL) with 50 µg/mL this compound
| Cytokine | 12 hours | 24 hours | 48 hours | 72 hours |
| IFN-γ | 350.1 ± 40.2 | 1250.8 ± 130.1 | 1800.5 ± 190.6 | 1650.3 ± 170.2 |
| TNF-α | 210.6 ± 22.5 | 580.3 ± 65.2 | 450.7 ± 50.1 | 320.9 ± 33.8 |
| IL-2 | 150.4 ± 18.9 | 490.1 ± 50.8 | 650.2 ± 70.3 | 400.1 ± 45.6 |
| IL-6 | 120.8 ± 15.3 | 320.6 ± 35.4 | 550.9 ± 60.7 | 480.4 ± 51.2 |
| IL-10 | 35.2 ± 5.8 | 90.2 ± 11.5 | 150.4 ± 18.2 | 180.5 ± 20.1 |
Data are presented as mean ± standard deviation.
Conclusion
This protocol provides a robust framework for assessing the cytokine release profile of the this compound cancer vaccine in a preclinical setting. By using human PBMCs and a multiplex analysis platform, researchers can obtain a comprehensive overview of the immune response elicited by this compound, which is crucial for both efficacy and safety evaluations. The data generated from this assay can help to understand the mechanism of action and inform the clinical development of this and other peptide-based immunotherapies.
References
Troubleshooting & Optimization
Optimizing Asudemotide dosage in preclinical animal studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing Asudemotide (S-588410) dosage in preclinical animal studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as S-588410) is a therapeutic cancer peptide vaccine. It is composed of five synthetic peptides restricted to the human leukocyte antigen (HLA)-A24:02 allele. These peptides are derived from five cancer-testis antigens that are highly expressed in various cancers, including esophageal and urothelial carcinoma: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2][3] The primary mechanism of action is to induce a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens.[3] When administered, the peptides are presented by antigen-presenting cells (APCs) via the HLA-A24:02 molecule, leading to the activation and proliferation of antigen-specific CD8+ T-cells. These activated CTLs then infiltrate the tumor and eliminate cancer cells.
References
- 1. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Asudemotide dosage in preclinical animal studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing Asudemotide (S-588410) dosage in preclinical animal studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as S-588410) is a therapeutic cancer peptide vaccine. It is composed of five synthetic peptides restricted to the human leukocyte antigen (HLA)-A24:02 allele. These peptides are derived from five cancer-testis antigens that are highly expressed in various cancers, including esophageal and urothelial carcinoma: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2][3] The primary mechanism of action is to induce a robust and specific cytotoxic T-lymphocyte (CTL) response against tumor cells expressing these antigens.[3] When administered, the peptides are presented by antigen-presenting cells (APCs) via the HLA-A24:02 molecule, leading to the activation and proliferation of antigen-specific CD8+ T-cells. These activated CTLs then infiltrate the tumor and eliminate cancer cells.
References
- 1. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility and stability of Asudemotide peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Asudemotide peptides. The following information is based on established principles of peptide chemistry and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound peptides?
A1: The solubility of peptides like those in the this compound cocktail is primarily determined by their amino acid composition and sequence. Key factors include:
-
Hydrophobicity: A high proportion of hydrophobic amino acid residues (e.g., Val, Ile, Leu, Phe, Trp, Met, Ala) can lead to poor solubility in aqueous solutions.[1][2]
-
Net Charge: The overall charge of a peptide at a given pH influences its interaction with the solvent. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.[3]
-
Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can promote intermolecular aggregation and reduce solubility.[4]
-
Peptide Length: Longer peptide chains have a greater potential for insolubility.[3]
Q2: How can I predict the solubility of the individual peptides in the this compound cocktail?
A2: While experimental testing is definitive, you can predict solubility by analyzing the amino acid sequence of each peptide. A common method is to calculate the peptide's isoelectric point (pI) and Grand Average of Hydropathicity (GRAVY) score. A positive GRAVY score indicates a more hydrophobic peptide, which is likely to have lower aqueous solubility. Several online tools are available for these calculations.
Q3: What are the common degradation pathways that affect the stability of this compound peptides in solution?
A3: Peptides in aqueous formulations are susceptible to various chemical and physical degradation pathways:
-
Deamidation: The hydrolysis of the side-chain amide of asparagine (Asn) and glutamine (Gln) residues is a common degradation route, particularly at neutral to alkaline pH.
-
Oxidation: Methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr) residues are susceptible to oxidation.
-
Hydrolysis: Cleavage of the peptide bond can occur, especially at aspartic acid (Asp) residues.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect bioactivity and immunogenicity.
-
Racemization: The conversion of L-amino acids to D-amino acids can occur, particularly under alkaline conditions.
Troubleshooting Guides
Problem 1: The lyophilized this compound peptide cocktail does not dissolve in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity | First, attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. | Highly hydrophobic peptides often require an organic co-solvent to disrupt hydrophobic interactions and facilitate solvation. |
| pH is near the pI | Adjust the pH of the buffer. For acidic peptides (pI < 7), use a basic buffer (pH > pI). For basic peptides (pI > 7), use an acidic buffer (pH < pI). | Peptide solubility is minimal at its isoelectric point (pI). Moving the pH away from the pI increases the net charge, enhancing solubility. |
| Aggregation | Use sonication to aid dissolution. Gentle warming (<40°C) can also be attempted. | Mechanical energy from sonication can break up peptide aggregates. Modest heat can increase the kinetic energy of molecules, aiding dissolution. |
Problem 2: I am observing a loss of peptide concentration over time in my stock solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Adsorption to Surfaces | Prepare and store peptide solutions in low-protein-binding tubes or vials. The use of silanized glassware can also minimize adsorption. | Peptides, especially hydrophobic ones, can adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration. |
| Precipitation | Ensure the storage buffer pH is not close to the peptide's pI. Store at a lower concentration if possible. | If the peptide concentration exceeds its solubility limit in the given buffer, it can precipitate out of solution over time. |
| Chemical Degradation | Store peptide solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Use sterile, oxygen-free buffers for reconstitution. | Lower temperatures slow down chemical degradation rates. Oxygen can promote the oxidation of susceptible amino acid residues. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Pre-analysis: Determine the peptide's properties, including its amino acid sequence, net charge at neutral pH, and calculated pI and GRAVY score.
-
Initial Solvent Selection:
-
For peptides with a net charge > 0 (basic), try dissolving in sterile water or a dilute acidic buffer (e.g., 0.1% acetic acid).
-
For peptides with a net charge < 0 (acidic), attempt dissolution in sterile water or a dilute basic buffer (e.g., 0.1% ammonium (B1175870) bicarbonate).
-
For neutral or highly hydrophobic peptides, start with a small amount of an organic solvent like DMSO.
-
-
Reconstitution:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add the selected solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution.
-
-
Dilution (if using organic solvent):
-
If an organic solvent was used, slowly add the aqueous buffer of choice to the peptide concentrate with gentle mixing.
-
If the solution becomes cloudy, the peptide may be precipitating. Stop adding the aqueous buffer. Further optimization of the solvent system may be required.
-
-
Verification:
-
Visually inspect the solution for any particulates. A properly solubilized peptide solution should be clear.
-
Centrifuge the solution to pellet any undissolved material before use.
-
Protocol 2: Screening for Optimal pH for Peptide Solubility
-
Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).
-
Dispense a small, equal amount of the lyophilized peptide into separate microcentrifuge tubes.
-
Add an equal volume of each buffer to the respective tubes to achieve the same target concentration.
-
Gently agitate all tubes for a set period (e.g., 30 minutes) at room temperature.
-
Centrifuge the tubes to pellet any insoluble peptide.
-
Carefully collect the supernatant from each tube.
-
Quantify the peptide concentration in each supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).
-
The buffer that yields the highest peptide concentration in the supernatant is the optimal pH for solubility.
Data Presentation
Table 1: Common Solvents for Peptide Dissolution
| Solvent | Peptide Characteristics | Notes |
| Sterile Water | Peptides with a significant net charge (either acidic or basic). | A good starting point for most peptides. |
| Acetic Acid (dilute) | Basic peptides (net positive charge). | Helps to protonate acidic residues and increase the net positive charge. |
| Ammonium Bicarbonate (dilute) | Acidic peptides (net negative charge). | Helps to deprotonate basic residues and increase the net negative charge. |
| DMSO, DMF, Acetonitrile | Neutral or highly hydrophobic peptides. | Use a minimal amount to dissolve the peptide, then slowly dilute with an aqueous buffer. Note that DMSO can oxidize peptides containing Cys, Met, or Trp. |
Table 2: Formulation Strategies to Enhance Peptide Stability
| Strategy | Mechanism | Example Excipients/Conditions |
| pH Optimization | Minimize degradation rates by selecting a pH where the peptide is most stable. | Typically pH 3-5 can diminish deamidation and oxidation. |
| Use of Co-solvents | Reduce the rate of deamidation and isomerization by lowering the dielectric constant of the solution. | Glycerol, propylene (B89431) glycol, ethanol. |
| Addition of Stabilizers | Inhibit oxidation and other degradation pathways. | Buffers (e.g., citrate, phosphate), antioxidants (e.g., ascorbic acid), chelating agents (e.g., EDTA). |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to increase solubility and stability. | - |
| Lyophilization | Removal of water to prevent hydrolytic degradation pathways. | Often performed with cryoprotectants like mannitol (B672) or sucrose. |
Visualizations
References
Improving solubility and stability of Asudemotide peptides
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility and stability of Asudemotide peptides. The following information is based on established principles of peptide chemistry and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound peptides?
A1: The solubility of peptides like those in the this compound cocktail is primarily determined by their amino acid composition and sequence. Key factors include:
-
Hydrophobicity: A high proportion of hydrophobic amino acid residues (e.g., Val, Ile, Leu, Phe, Trp, Met, Ala) can lead to poor solubility in aqueous solutions.[1][2]
-
Net Charge: The overall charge of a peptide at a given pH influences its interaction with the solvent. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.[3]
-
Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can promote intermolecular aggregation and reduce solubility.[4]
-
Peptide Length: Longer peptide chains have a greater potential for insolubility.[3]
Q2: How can I predict the solubility of the individual peptides in the this compound cocktail?
A2: While experimental testing is definitive, you can predict solubility by analyzing the amino acid sequence of each peptide. A common method is to calculate the peptide's isoelectric point (pI) and Grand Average of Hydropathicity (GRAVY) score. A positive GRAVY score indicates a more hydrophobic peptide, which is likely to have lower aqueous solubility. Several online tools are available for these calculations.
Q3: What are the common degradation pathways that affect the stability of this compound peptides in solution?
A3: Peptides in aqueous formulations are susceptible to various chemical and physical degradation pathways:
-
Deamidation: The hydrolysis of the side-chain amide of asparagine (Asn) and glutamine (Gln) residues is a common degradation route, particularly at neutral to alkaline pH.
-
Oxidation: Methionine (Met), cysteine (Cys), tryptophan (Trp), histidine (His), and tyrosine (Tyr) residues are susceptible to oxidation.
-
Hydrolysis: Cleavage of the peptide bond can occur, especially at aspartic acid (Asp) residues.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect bioactivity and immunogenicity.
-
Racemization: The conversion of L-amino acids to D-amino acids can occur, particularly under alkaline conditions.
Troubleshooting Guides
Problem 1: The lyophilized this compound peptide cocktail does not dissolve in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity | First, attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. | Highly hydrophobic peptides often require an organic co-solvent to disrupt hydrophobic interactions and facilitate solvation. |
| pH is near the pI | Adjust the pH of the buffer. For acidic peptides (pI < 7), use a basic buffer (pH > pI). For basic peptides (pI > 7), use an acidic buffer (pH < pI). | Peptide solubility is minimal at its isoelectric point (pI). Moving the pH away from the pI increases the net charge, enhancing solubility. |
| Aggregation | Use sonication to aid dissolution. Gentle warming (<40°C) can also be attempted. | Mechanical energy from sonication can break up peptide aggregates. Modest heat can increase the kinetic energy of molecules, aiding dissolution. |
Problem 2: I am observing a loss of peptide concentration over time in my stock solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Adsorption to Surfaces | Prepare and store peptide solutions in low-protein-binding tubes or vials. The use of silanized glassware can also minimize adsorption. | Peptides, especially hydrophobic ones, can adsorb to plastic and glass surfaces, leading to a decrease in the effective concentration. |
| Precipitation | Ensure the storage buffer pH is not close to the peptide's pI. Store at a lower concentration if possible. | If the peptide concentration exceeds its solubility limit in the given buffer, it can precipitate out of solution over time. |
| Chemical Degradation | Store peptide solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Use sterile, oxygen-free buffers for reconstitution. | Lower temperatures slow down chemical degradation rates. Oxygen can promote the oxidation of susceptible amino acid residues. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Pre-analysis: Determine the peptide's properties, including its amino acid sequence, net charge at neutral pH, and calculated pI and GRAVY score.
-
Initial Solvent Selection:
-
For peptides with a net charge > 0 (basic), try dissolving in sterile water or a dilute acidic buffer (e.g., 0.1% acetic acid).
-
For peptides with a net charge < 0 (acidic), attempt dissolution in sterile water or a dilute basic buffer (e.g., 0.1% ammonium bicarbonate).
-
For neutral or highly hydrophobic peptides, start with a small amount of an organic solvent like DMSO.
-
-
Reconstitution:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
Add the selected solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate the vial to aid dissolution.
-
-
Dilution (if using organic solvent):
-
If an organic solvent was used, slowly add the aqueous buffer of choice to the peptide concentrate with gentle mixing.
-
If the solution becomes cloudy, the peptide may be precipitating. Stop adding the aqueous buffer. Further optimization of the solvent system may be required.
-
-
Verification:
-
Visually inspect the solution for any particulates. A properly solubilized peptide solution should be clear.
-
Centrifuge the solution to pellet any undissolved material before use.
-
Protocol 2: Screening for Optimal pH for Peptide Solubility
-
Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Dispense a small, equal amount of the lyophilized peptide into separate microcentrifuge tubes.
-
Add an equal volume of each buffer to the respective tubes to achieve the same target concentration.
-
Gently agitate all tubes for a set period (e.g., 30 minutes) at room temperature.
-
Centrifuge the tubes to pellet any insoluble peptide.
-
Carefully collect the supernatant from each tube.
-
Quantify the peptide concentration in each supernatant using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).
-
The buffer that yields the highest peptide concentration in the supernatant is the optimal pH for solubility.
Data Presentation
Table 1: Common Solvents for Peptide Dissolution
| Solvent | Peptide Characteristics | Notes |
| Sterile Water | Peptides with a significant net charge (either acidic or basic). | A good starting point for most peptides. |
| Acetic Acid (dilute) | Basic peptides (net positive charge). | Helps to protonate acidic residues and increase the net positive charge. |
| Ammonium Bicarbonate (dilute) | Acidic peptides (net negative charge). | Helps to deprotonate basic residues and increase the net negative charge. |
| DMSO, DMF, Acetonitrile | Neutral or highly hydrophobic peptides. | Use a minimal amount to dissolve the peptide, then slowly dilute with an aqueous buffer. Note that DMSO can oxidize peptides containing Cys, Met, or Trp. |
Table 2: Formulation Strategies to Enhance Peptide Stability
| Strategy | Mechanism | Example Excipients/Conditions |
| pH Optimization | Minimize degradation rates by selecting a pH where the peptide is most stable. | Typically pH 3-5 can diminish deamidation and oxidation. |
| Use of Co-solvents | Reduce the rate of deamidation and isomerization by lowering the dielectric constant of the solution. | Glycerol, propylene glycol, ethanol. |
| Addition of Stabilizers | Inhibit oxidation and other degradation pathways. | Buffers (e.g., citrate, phosphate), antioxidants (e.g., ascorbic acid), chelating agents (e.g., EDTA). |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains to increase solubility and stability. | - |
| Lyophilization | Removal of water to prevent hydrolytic degradation pathways. | Often performed with cryoprotectants like mannitol or sucrose. |
Visualizations
References
Technical Support Center: Oligonucleotide-Based Vaccine Development
Disclaimer: Asudemotide is an antisense oligonucleotide currently under investigation for inflammatory conditions, not a vaccine. The following information is generalized for a hypothetical oligonucleotide-based vaccine and is intended to guide researchers on common stability and formulation challenges in this therapeutic class.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for oligonucleotide-based vaccines?
A1: The primary degradation pathways for oligonucleotide-based vaccines include:
-
Enzymatic Degradation: Nucleases present in biological systems can cleave the phosphodiester backbone of the oligonucleotide. Chemical modifications to the backbone (e.g., phosphorothioate (B77711) linkages) are often employed to increase resistance.[1]
-
Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the phosphodiester bonds and the glycosidic bond between the base and the sugar, leading to depurination or depyrimidination. Storing oligonucleotides in a buffered solution, such as TE buffer, can mitigate this.[2]
-
Oxidation: The nucleobases, particularly guanine, are susceptible to oxidation, which can affect the integrity and function of the oligonucleotide.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that damage the oligonucleotide.[3] Therefore, light-sensitive oligonucleotides should be stored in the dark.
Q2: My oligonucleotide vaccine shows loss of potency during storage at 4°C. What could be the cause?
A2: While 4°C is a common storage condition, potency loss can still occur due to several factors:
-
Suboptimal pH: The pH of the storage buffer is critical. Even slightly acidic water can lead to slow degradation over time. Ensure the formulation is buffered to a stable pH range, typically around neutral (pH 7.0-8.0).
-
Nuclease Contamination: Ensure all reagents and materials are nuclease-free. Contamination can lead to enzymatic degradation even at refrigerated temperatures.
-
Physical Instability: For complex formulations like lipid nanoparticles (LNPs), changes in particle size, aggregation, or leakage of the oligonucleotide can occur, affecting potency.
-
Repeated Freeze-Thaw Cycles: While many oligonucleotides are stable through multiple freeze-thaw cycles, it is best practice to aliquot samples to minimize exposure to temperature fluctuations and potential contamination.
Q3: What are the key challenges in formulating a high-concentration oligonucleotide vaccine for subcutaneous delivery?
A3: High-concentration formulations for subcutaneous (SC) delivery present several challenges:
-
Viscosity: High concentrations of oligonucleotides can lead to highly viscous solutions that are difficult to inject.
-
Solubility: Oligonucleotides may have limited solubility, leading to precipitation at high concentrations.
-
Aggregation: Increased molecular interactions at high concentrations can lead to aggregation, impacting stability and potentially causing immunogenicity.
-
Stability: The chemical and physical stability of the oligonucleotide and any delivery vehicle (e.g., LNPs) can be compromised at high concentrations.
Troubleshooting Guides
Issue 1: Inconsistent Results in Potency Assays
| Potential Cause | Troubleshooting Steps |
| Degradation during handling | Ensure proper storage of samples (frozen at -20°C or -80°C in a buffered solution) and minimize time at room temperature. Use nuclease-free water and supplies. |
| Assay variability | Qualify and validate the potency assay. Include positive and negative controls in every run. Assess inter- and intra-assay variability. |
| Incomplete resuspension | Ensure the lyophilized oligonucleotide is completely resuspended before use. Vortex and centrifuge the vial to ensure all material is in solution. |
Issue 2: Phase Separation or Precipitation in Liquid Formulation
| Potential Cause | Troubleshooting Steps |
| Excipient incompatibility | Screen different excipients for compatibility with the oligonucleotide and delivery system. Assess the impact of ionic strength and pH. |
| Temperature fluctuations | Evaluate the formulation's stability across the expected temperature range of storage and transport. Perform freeze-thaw stability studies. |
| High concentration effects | If developing a high-concentration formula, assess the solubility limits and consider the use of solubility enhancers. |
Quantitative Data Summary
The following tables present illustrative data from typical stability studies for an oligonucleotide-based vaccine.
Table 1: Accelerated Stability Study of a Lyophilized Oligonucleotide Vaccine
| Time Point | Storage Condition | Purity (%) by IEX-HPLC | Potency (%) (Cell-based Assay) |
| T=0 | - | 98.5 | 100 |
| 1 Month | 25°C / 60% RH | 98.2 | 99 |
| 1 Month | 40°C / 75% RH | 95.1 | 92 |
| 3 Months | 25°C / 60% RH | 97.9 | 98 |
| 3 Months | 40°C / 75% RH | 92.5 | 85 |
Table 2: Real-Time Stability of a Liquid LNP-formulated Oligonucleotide Vaccine
| Time Point | Storage Condition | Particle Size (nm) | Encapsulation Efficiency (%) | Purity (%) by RP-HPLC |
| T=0 | - | 85.2 | 95.3 | 99.1 |
| 6 Months | 2-8°C | 86.1 | 94.8 | 98.8 |
| 12 Months | 2-8°C | 87.5 | 94.1 | 98.2 |
| 18 Months | 2-8°C | 88.9 | 93.5 | 97.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study for an Oligonucleotide Vaccine
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Preparation: Prepare solutions of the oligonucleotide vaccine in a suitable buffer.
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 72 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples against a control sample using methods such as:
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for purity and degradation products.
-
Reverse-Phase HPLC (RP-HPLC) for integrity.
-
Mass Spectrometry (MS) to identify degradation products.
-
A relevant potency assay (e.g., cell-based assay or binding assay).
-
Protocol 2: Excipient Screening for a Liquid Formulation
Objective: To select appropriate stabilizing excipients for a liquid oligonucleotide vaccine formulation.
Methodology:
-
Candidate Selection: Choose a range of candidate excipients from different classes (e.g., buffers, salts, cryoprotectants, surfactants).
-
Formulation Matrix: Design a matrix of formulations with varying types and concentrations of excipients.
-
Initial Screening: Subject the formulations to short-term accelerated stability testing (e.g., 40°C for 2 weeks).
-
Analysis: Analyze the samples for key stability attributes such as:
-
Visual appearance (clarity, color).
-
pH.
-
Oligonucleotide purity and integrity (by HPLC).
-
For LNP formulations: particle size, polydispersity index, and encapsulation efficiency.
-
-
Selection: Select the lead formulations with the best stability profiles for long-term stability studies.
Visualizations
Caption: Workflow for oligonucleotide vaccine formulation and stability testing.
References
Technical Support Center: Oligonucleotide-Based Vaccine Development
Disclaimer: Asudemotide is an antisense oligonucleotide currently under investigation for inflammatory conditions, not a vaccine. The following information is generalized for a hypothetical oligonucleotide-based vaccine and is intended to guide researchers on common stability and formulation challenges in this therapeutic class.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for oligonucleotide-based vaccines?
A1: The primary degradation pathways for oligonucleotide-based vaccines include:
-
Enzymatic Degradation: Nucleases present in biological systems can cleave the phosphodiester backbone of the oligonucleotide. Chemical modifications to the backbone (e.g., phosphorothioate linkages) are often employed to increase resistance.[1]
-
Hydrolysis: Both acidic and basic conditions can lead to the hydrolysis of the phosphodiester bonds and the glycosidic bond between the base and the sugar, leading to depurination or depyrimidination. Storing oligonucleotides in a buffered solution, such as TE buffer, can mitigate this.[2]
-
Oxidation: The nucleobases, particularly guanine, are susceptible to oxidation, which can affect the integrity and function of the oligonucleotide.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that damage the oligonucleotide.[3] Therefore, light-sensitive oligonucleotides should be stored in the dark.
Q2: My oligonucleotide vaccine shows loss of potency during storage at 4°C. What could be the cause?
A2: While 4°C is a common storage condition, potency loss can still occur due to several factors:
-
Suboptimal pH: The pH of the storage buffer is critical. Even slightly acidic water can lead to slow degradation over time. Ensure the formulation is buffered to a stable pH range, typically around neutral (pH 7.0-8.0).
-
Nuclease Contamination: Ensure all reagents and materials are nuclease-free. Contamination can lead to enzymatic degradation even at refrigerated temperatures.
-
Physical Instability: For complex formulations like lipid nanoparticles (LNPs), changes in particle size, aggregation, or leakage of the oligonucleotide can occur, affecting potency.
-
Repeated Freeze-Thaw Cycles: While many oligonucleotides are stable through multiple freeze-thaw cycles, it is best practice to aliquot samples to minimize exposure to temperature fluctuations and potential contamination.
Q3: What are the key challenges in formulating a high-concentration oligonucleotide vaccine for subcutaneous delivery?
A3: High-concentration formulations for subcutaneous (SC) delivery present several challenges:
-
Viscosity: High concentrations of oligonucleotides can lead to highly viscous solutions that are difficult to inject.
-
Solubility: Oligonucleotides may have limited solubility, leading to precipitation at high concentrations.
-
Aggregation: Increased molecular interactions at high concentrations can lead to aggregation, impacting stability and potentially causing immunogenicity.
-
Stability: The chemical and physical stability of the oligonucleotide and any delivery vehicle (e.g., LNPs) can be compromised at high concentrations.
Troubleshooting Guides
Issue 1: Inconsistent Results in Potency Assays
| Potential Cause | Troubleshooting Steps |
| Degradation during handling | Ensure proper storage of samples (frozen at -20°C or -80°C in a buffered solution) and minimize time at room temperature. Use nuclease-free water and supplies. |
| Assay variability | Qualify and validate the potency assay. Include positive and negative controls in every run. Assess inter- and intra-assay variability. |
| Incomplete resuspension | Ensure the lyophilized oligonucleotide is completely resuspended before use. Vortex and centrifuge the vial to ensure all material is in solution. |
Issue 2: Phase Separation or Precipitation in Liquid Formulation
| Potential Cause | Troubleshooting Steps |
| Excipient incompatibility | Screen different excipients for compatibility with the oligonucleotide and delivery system. Assess the impact of ionic strength and pH. |
| Temperature fluctuations | Evaluate the formulation's stability across the expected temperature range of storage and transport. Perform freeze-thaw stability studies. |
| High concentration effects | If developing a high-concentration formula, assess the solubility limits and consider the use of solubility enhancers. |
Quantitative Data Summary
The following tables present illustrative data from typical stability studies for an oligonucleotide-based vaccine.
Table 1: Accelerated Stability Study of a Lyophilized Oligonucleotide Vaccine
| Time Point | Storage Condition | Purity (%) by IEX-HPLC | Potency (%) (Cell-based Assay) |
| T=0 | - | 98.5 | 100 |
| 1 Month | 25°C / 60% RH | 98.2 | 99 |
| 1 Month | 40°C / 75% RH | 95.1 | 92 |
| 3 Months | 25°C / 60% RH | 97.9 | 98 |
| 3 Months | 40°C / 75% RH | 92.5 | 85 |
Table 2: Real-Time Stability of a Liquid LNP-formulated Oligonucleotide Vaccine
| Time Point | Storage Condition | Particle Size (nm) | Encapsulation Efficiency (%) | Purity (%) by RP-HPLC |
| T=0 | - | 85.2 | 95.3 | 99.1 |
| 6 Months | 2-8°C | 86.1 | 94.8 | 98.8 |
| 12 Months | 2-8°C | 87.5 | 94.1 | 98.2 |
| 18 Months | 2-8°C | 88.9 | 93.5 | 97.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study for an Oligonucleotide Vaccine
Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Preparation: Prepare solutions of the oligonucleotide vaccine in a suitable buffer.
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 72 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples against a control sample using methods such as:
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for purity and degradation products.
-
Reverse-Phase HPLC (RP-HPLC) for integrity.
-
Mass Spectrometry (MS) to identify degradation products.
-
A relevant potency assay (e.g., cell-based assay or binding assay).
-
Protocol 2: Excipient Screening for a Liquid Formulation
Objective: To select appropriate stabilizing excipients for a liquid oligonucleotide vaccine formulation.
Methodology:
-
Candidate Selection: Choose a range of candidate excipients from different classes (e.g., buffers, salts, cryoprotectants, surfactants).
-
Formulation Matrix: Design a matrix of formulations with varying types and concentrations of excipients.
-
Initial Screening: Subject the formulations to short-term accelerated stability testing (e.g., 40°C for 2 weeks).
-
Analysis: Analyze the samples for key stability attributes such as:
-
Visual appearance (clarity, color).
-
pH.
-
Oligonucleotide purity and integrity (by HPLC).
-
For LNP formulations: particle size, polydispersity index, and encapsulation efficiency.
-
-
Selection: Select the lead formulations with the best stability profiles for long-term stability studies.
Visualizations
Caption: Workflow for oligonucleotide vaccine formulation and stability testing.
References
Technical Support Center: Overcoming Asudemotide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to Asudemotide in cancer cell lines. As this compound is a cancer vaccine designed to elicit a T-cell-mediated immune response, "resistance" in this context refers to the cancer cells' ability to evade recognition and killing by cytotoxic T-lymphocytes (CTLs).
Troubleshooting Guide: Investigating and Overcoming Immune Evasion
When your in vitro co-culture experiments suggest that cancer cell lines are not responding to this compound-induced T-cell cytotoxicity, it is crucial to systematically investigate the potential mechanisms of immune evasion. This guide provides a structured approach to identifying and addressing these resistance mechanisms.
Table 1: Troubleshooting Strategies for this compound Resistance
| Observed Issue | Potential Cause (Resistance Mechanism) | Recommended Experiment(s) | Expected Outcome if Hypothesis is Correct | Strategy to Overcome Resistance |
| Reduced cancer cell lysis in T-cell co-culture despite peptide pulsing. | Downregulation of MHC Class I molecules: Cancer cells reduce the presentation of this compound-derived peptides on their surface, making them "invisible" to CTLs. | 1. Flow Cytometry: Analyze surface expression of HLA-A, B, C on the cancer cell line. 2. qPCR/Western Blot: Measure mRNA and protein levels of key components of the antigen presentation machinery (e.g., β2-microglobulin, TAP). | Lower surface expression of MHC Class I and/or reduced expression of antigen presentation machinery components in resistant vs. sensitive cells. | 1. Epigenetic Modulation: Treat cancer cells with HDAC inhibitors (e.g., Romidepsin) or DNA methyltransferase inhibitors (e.g., 5-aza-2'-deoxycytidine) to potentially re-express silenced MHC genes. 2. Cytokine Treatment: Incubate cancer cells with IFN-γ to upregulate MHC expression. |
| Initial T-cell activation (e.g., IFN-γ release) but poor cancer cell killing. | Upregulation of Immune Checkpoint Ligands: Cancer cells express inhibitory ligands like PD-L1, which bind to PD-1 on T-cells, leading to T-cell exhaustion and inactivation.[1] | 1. Flow Cytometry: Quantify the surface expression of PD-L1 on the cancer cell line, both at baseline and after co-culture with T-cells. 2. Immunohistochemistry (IHC): If using 3D spheroid models, stain for PD-L1 expression within the tumor microenvironment. | Increased PD-L1 expression on resistant cancer cells, particularly after exposure to T-cells or IFN-γ. | Combination Therapy: Include immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, in the co-culture system to block the inhibitory signaling.[2] |
| T-cells fail to recognize and engage with cancer cells. | Loss of Target Antigen Expression: The cancer cell population may have lost the expression of the specific cancer-testis antigens from which the this compound peptides are derived. | 1. qPCR/Western Blot: Measure the expression levels of the five this compound-related antigens (DEPDC1, M-PHOSPH1, URLC10, CDCA1, KOC1) in the cancer cell line. 2. Immunocytochemistry (ICC): Visualize the protein expression of these antigens within the cancer cells. | Absence or significantly reduced expression of one or more of the target antigens in the resistant cell line. | 1. Alternative Peptide Pulsing: If other tumor-associated antigens are expressed, test T-cell response to those. 2. Combination with Chemotherapy: Certain chemotherapies can induce immunogenic cell death, leading to the release of a broader range of tumor antigens.[3] |
| T-cells show reduced viability and proliferation in co-culture. | Production of Immunosuppressive Factors: Cancer cells secrete cytokines and metabolites that create an immunosuppressive microenvironment, inhibiting T-cell function. | 1. ELISA/Multiplex Cytokine Assay: Analyze the co-culture supernatant for the presence of immunosuppressive cytokines like TGF-β, IL-10, and PGE2. 2. Metabolomic Analysis: Assess the supernatant for immunosuppressive metabolites such as kynurenine. | Elevated levels of immunosuppressive molecules in the co-culture with resistant cancer cells. | 1. Targeted Inhibitors: Add inhibitors of the immunosuppressive pathways to the co-culture (e.g., a TGF-β receptor inhibitor). 2. Media Optimization: Supplement the co-culture media with nutrients that support T-cell function and counteract the immunosuppressive environment. |
| T-cells are viable but show no cytotoxic activity. | Defects in T-cell Effector Function: The T-cells themselves may have become anergic or exhausted due to prolonged stimulation or other factors. | 1. Flow Cytometry for Degranulation: Measure the expression of CD107a on T-cells after co-culture as a marker of cytotoxic granule release. 2. Intracellular Cytokine Staining: Analyze the production of Granzyme B and Perforin in T-cells by flow cytometry. | Reduced CD107a, Granzyme B, and Perforin expression in T-cells co-cultured with resistant cancer cells. | 1. T-cell Restimulation: Re-stimulate T-cells with fresh peptide-pulsed dendritic cells to enhance their effector function. 2. Cytokine Support: Add IL-2 to the co-culture media to promote T-cell survival and cytotoxicity. |
Experimental Protocols
In Vitro T-Cell Killing Assay
This protocol is designed to assess the ability of this compound-specific T-cells to kill target cancer cells.
Materials:
-
Target cancer cell line (e.g., esophageal, bladder, or non-small cell lung cancer)
-
This compound peptide pool
-
Peripheral Blood Mononuclear Cells (PBMCs) from a healthy, HLA-matched donor
-
T-cell expansion media (e.g., RPMI-1640 with 10% FBS, IL-2, IL-7, IL-15)
-
Dendritic cell differentiation and maturation reagents (GM-CSF, IL-4, TNF-α, IL-1β, IL-6, PGE2)
-
Cytotoxicity detection reagent (e.g., Calcein-AM, Propidium Iodide, or a luciferase-based assay)
-
96-well flat-bottom plates
Procedure:
-
Generate Peptide-Specific T-cells: a. Isolate monocytes from PBMCs and differentiate them into dendritic cells (DCs) using GM-CSF and IL-4 for 5-6 days. b. Mature the DCs for 48 hours with a cytokine cocktail (TNF-α, IL-1β, IL-6, PGE2) and the this compound peptide pool. c. Co-culture the mature, peptide-pulsed DCs with autologous CD8+ T-cells isolated from the same donor's PBMCs. d. Expand the T-cells for 10-14 days in T-cell expansion media containing IL-2, IL-7, and IL-15.
-
Prepare Target Cells: a. Seed the target cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Co-culture and Cytotoxicity Measurement: a. Add the expanded peptide-specific T-cells to the wells containing the target cancer cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). b. Include control wells: target cells alone (spontaneous death) and target cells with a lysis agent (maximum death). c. Incubate the co-culture for the desired time period (e.g., 4, 12, or 24 hours). d. Measure cell viability using a chosen cytotoxicity assay. For fluorescent assays, use a plate reader to quantify the signal.
-
Data Analysis: a. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Spontaneous Death - Experimental Death) / (Spontaneous Death - Maximum Death)
Flow Cytometry for PD-L1 and MHC Class I Expression
This protocol details the method for quantifying the surface expression of key immune-regulatory molecules on cancer cells.
Materials:
-
Cancer cell line of interest
-
Trypsin or other cell detachment solution
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
Human HLA-A,B,C
-
Human PD-L1 (CD274)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture the cancer cells under the desired conditions (e.g., baseline or after co-culture with T-cells). b. Harvest the cells by gentle trypsinization and wash with cold PBS. c. Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension into FACS tubes. b. Add the primary conjugated antibodies (anti-HLA-A,B,C, anti-PD-L1) and the corresponding isotype controls to the respective tubes at the manufacturer's recommended concentration. c. Incubate on ice for 30 minutes in the dark. d. Wash the cells twice with 2 mL of FACS buffer. e. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the live, single-cell population. c. Analyze the median fluorescence intensity (MFI) of HLA-A,B,C and PD-L1 expression compared to the isotype control.
Frequently Asked Questions (FAQs)
Q1: We are not seeing any T-cell mediated killing of our cancer cell line, even after pulsing with this compound peptides. What is the first thing we should check?
A1: The first step is to confirm that your T-cells are being successfully activated by the this compound peptides. You can do this using an ELISpot or intracellular cytokine staining (ICS) assay to measure the production of IFN-γ by the T-cells in response to peptide-pulsed antigen-presenting cells (like dendritic cells). If there is no IFN-γ production, there may be an issue with your T-cell culture or the peptide presentation. If the T-cells are activated but still do not kill the cancer cells, then you should investigate the cancer cells for immune evasion mechanisms, starting with MHC Class I expression.
Q2: Our cancer cell line shows low expression of MHC Class I. What can we do to increase it?
A2: Low MHC Class I expression is a common immune evasion mechanism. You can try treating the cancer cells with cytokines like Interferon-gamma (IFN-γ) for 24-48 hours, which is a potent inducer of MHC expression. Alternatively, you can explore the use of epigenetic modulators such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors. These can reverse the epigenetic silencing of genes involved in the antigen presentation pathway.
Q3: We have observed an increase in PD-L1 expression on our cancer cells after co-culture with T-cells. How can we counteract this?
A3: This is an example of adaptive resistance, where the cancer cells upregulate inhibitory signals in response to an immune attack. The most direct way to counteract this is to include an immune checkpoint inhibitor in your co-culture. Adding a blocking antibody against PD-1 (on the T-cells) or PD-L1 (on the cancer cells) can prevent this inhibitory signaling and restore the T-cells' ability to kill the cancer cells.[2]
Q4: How can we establish a "resistant" cancer cell line in the lab to study these mechanisms?
A4: You can generate a resistant cell line through continuous exposure to this compound-specific T-cells. This involves repeatedly co-culturing the cancer cells with the T-cells and allowing the surviving cancer cells to repopulate. Over several cycles, you will select for a population of cancer cells that has acquired mechanisms to evade T-cell killing. These cells can then be characterized to identify the specific resistance mechanisms at play.
Q5: What are the key components of the this compound vaccine that we should be aware of in our experiments?
A5: this compound is a peptide vaccine composed of five different peptides derived from five cancer-testis antigens: DEPDC1, M-PHOSPH1, URLC10, CDCA1, and KOC1. When designing your experiments, it is important to use a pool of these five peptides to stimulate the T-cells. It is also crucial to ensure that your target cancer cell line expresses these antigens and that the donor of the T-cells has a compatible HLA type (specifically HLA-A*24:02, for which these peptides have high affinity) for effective peptide presentation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound action and cancer cell evasion mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for T-cell killing assay.
References
Technical Support Center: Overcoming Asudemotide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to Asudemotide in cancer cell lines. As this compound is a cancer vaccine designed to elicit a T-cell-mediated immune response, "resistance" in this context refers to the cancer cells' ability to evade recognition and killing by cytotoxic T-lymphocytes (CTLs).
Troubleshooting Guide: Investigating and Overcoming Immune Evasion
When your in vitro co-culture experiments suggest that cancer cell lines are not responding to this compound-induced T-cell cytotoxicity, it is crucial to systematically investigate the potential mechanisms of immune evasion. This guide provides a structured approach to identifying and addressing these resistance mechanisms.
Table 1: Troubleshooting Strategies for this compound Resistance
| Observed Issue | Potential Cause (Resistance Mechanism) | Recommended Experiment(s) | Expected Outcome if Hypothesis is Correct | Strategy to Overcome Resistance |
| Reduced cancer cell lysis in T-cell co-culture despite peptide pulsing. | Downregulation of MHC Class I molecules: Cancer cells reduce the presentation of this compound-derived peptides on their surface, making them "invisible" to CTLs. | 1. Flow Cytometry: Analyze surface expression of HLA-A, B, C on the cancer cell line. 2. qPCR/Western Blot: Measure mRNA and protein levels of key components of the antigen presentation machinery (e.g., β2-microglobulin, TAP). | Lower surface expression of MHC Class I and/or reduced expression of antigen presentation machinery components in resistant vs. sensitive cells. | 1. Epigenetic Modulation: Treat cancer cells with HDAC inhibitors (e.g., Romidepsin) or DNA methyltransferase inhibitors (e.g., 5-aza-2'-deoxycytidine) to potentially re-express silenced MHC genes. 2. Cytokine Treatment: Incubate cancer cells with IFN-γ to upregulate MHC expression. |
| Initial T-cell activation (e.g., IFN-γ release) but poor cancer cell killing. | Upregulation of Immune Checkpoint Ligands: Cancer cells express inhibitory ligands like PD-L1, which bind to PD-1 on T-cells, leading to T-cell exhaustion and inactivation.[1] | 1. Flow Cytometry: Quantify the surface expression of PD-L1 on the cancer cell line, both at baseline and after co-culture with T-cells. 2. Immunohistochemistry (IHC): If using 3D spheroid models, stain for PD-L1 expression within the tumor microenvironment. | Increased PD-L1 expression on resistant cancer cells, particularly after exposure to T-cells or IFN-γ. | Combination Therapy: Include immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, in the co-culture system to block the inhibitory signaling.[2] |
| T-cells fail to recognize and engage with cancer cells. | Loss of Target Antigen Expression: The cancer cell population may have lost the expression of the specific cancer-testis antigens from which the this compound peptides are derived. | 1. qPCR/Western Blot: Measure the expression levels of the five this compound-related antigens (DEPDC1, M-PHOSPH1, URLC10, CDCA1, KOC1) in the cancer cell line. 2. Immunocytochemistry (ICC): Visualize the protein expression of these antigens within the cancer cells. | Absence or significantly reduced expression of one or more of the target antigens in the resistant cell line. | 1. Alternative Peptide Pulsing: If other tumor-associated antigens are expressed, test T-cell response to those. 2. Combination with Chemotherapy: Certain chemotherapies can induce immunogenic cell death, leading to the release of a broader range of tumor antigens.[3] |
| T-cells show reduced viability and proliferation in co-culture. | Production of Immunosuppressive Factors: Cancer cells secrete cytokines and metabolites that create an immunosuppressive microenvironment, inhibiting T-cell function. | 1. ELISA/Multiplex Cytokine Assay: Analyze the co-culture supernatant for the presence of immunosuppressive cytokines like TGF-β, IL-10, and PGE2. 2. Metabolomic Analysis: Assess the supernatant for immunosuppressive metabolites such as kynurenine. | Elevated levels of immunosuppressive molecules in the co-culture with resistant cancer cells. | 1. Targeted Inhibitors: Add inhibitors of the immunosuppressive pathways to the co-culture (e.g., a TGF-β receptor inhibitor). 2. Media Optimization: Supplement the co-culture media with nutrients that support T-cell function and counteract the immunosuppressive environment. |
| T-cells are viable but show no cytotoxic activity. | Defects in T-cell Effector Function: The T-cells themselves may have become anergic or exhausted due to prolonged stimulation or other factors. | 1. Flow Cytometry for Degranulation: Measure the expression of CD107a on T-cells after co-culture as a marker of cytotoxic granule release. 2. Intracellular Cytokine Staining: Analyze the production of Granzyme B and Perforin in T-cells by flow cytometry. | Reduced CD107a, Granzyme B, and Perforin expression in T-cells co-cultured with resistant cancer cells. | 1. T-cell Restimulation: Re-stimulate T-cells with fresh peptide-pulsed dendritic cells to enhance their effector function. 2. Cytokine Support: Add IL-2 to the co-culture media to promote T-cell survival and cytotoxicity. |
Experimental Protocols
In Vitro T-Cell Killing Assay
This protocol is designed to assess the ability of this compound-specific T-cells to kill target cancer cells.
Materials:
-
Target cancer cell line (e.g., esophageal, bladder, or non-small cell lung cancer)
-
This compound peptide pool
-
Peripheral Blood Mononuclear Cells (PBMCs) from a healthy, HLA-matched donor
-
T-cell expansion media (e.g., RPMI-1640 with 10% FBS, IL-2, IL-7, IL-15)
-
Dendritic cell differentiation and maturation reagents (GM-CSF, IL-4, TNF-α, IL-1β, IL-6, PGE2)
-
Cytotoxicity detection reagent (e.g., Calcein-AM, Propidium Iodide, or a luciferase-based assay)
-
96-well flat-bottom plates
Procedure:
-
Generate Peptide-Specific T-cells: a. Isolate monocytes from PBMCs and differentiate them into dendritic cells (DCs) using GM-CSF and IL-4 for 5-6 days. b. Mature the DCs for 48 hours with a cytokine cocktail (TNF-α, IL-1β, IL-6, PGE2) and the this compound peptide pool. c. Co-culture the mature, peptide-pulsed DCs with autologous CD8+ T-cells isolated from the same donor's PBMCs. d. Expand the T-cells for 10-14 days in T-cell expansion media containing IL-2, IL-7, and IL-15.
-
Prepare Target Cells: a. Seed the target cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Co-culture and Cytotoxicity Measurement: a. Add the expanded peptide-specific T-cells to the wells containing the target cancer cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1). b. Include control wells: target cells alone (spontaneous death) and target cells with a lysis agent (maximum death). c. Incubate the co-culture for the desired time period (e.g., 4, 12, or 24 hours). d. Measure cell viability using a chosen cytotoxicity assay. For fluorescent assays, use a plate reader to quantify the signal.
-
Data Analysis: a. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Spontaneous Death - Experimental Death) / (Spontaneous Death - Maximum Death)
Flow Cytometry for PD-L1 and MHC Class I Expression
This protocol details the method for quantifying the surface expression of key immune-regulatory molecules on cancer cells.
Materials:
-
Cancer cell line of interest
-
Trypsin or other cell detachment solution
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
Human HLA-A,B,C
-
Human PD-L1 (CD274)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture the cancer cells under the desired conditions (e.g., baseline or after co-culture with T-cells). b. Harvest the cells by gentle trypsinization and wash with cold PBS. c. Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension into FACS tubes. b. Add the primary conjugated antibodies (anti-HLA-A,B,C, anti-PD-L1) and the corresponding isotype controls to the respective tubes at the manufacturer's recommended concentration. c. Incubate on ice for 30 minutes in the dark. d. Wash the cells twice with 2 mL of FACS buffer. e. Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the live, single-cell population. c. Analyze the median fluorescence intensity (MFI) of HLA-A,B,C and PD-L1 expression compared to the isotype control.
Frequently Asked Questions (FAQs)
Q1: We are not seeing any T-cell mediated killing of our cancer cell line, even after pulsing with this compound peptides. What is the first thing we should check?
A1: The first step is to confirm that your T-cells are being successfully activated by the this compound peptides. You can do this using an ELISpot or intracellular cytokine staining (ICS) assay to measure the production of IFN-γ by the T-cells in response to peptide-pulsed antigen-presenting cells (like dendritic cells). If there is no IFN-γ production, there may be an issue with your T-cell culture or the peptide presentation. If the T-cells are activated but still do not kill the cancer cells, then you should investigate the cancer cells for immune evasion mechanisms, starting with MHC Class I expression.
Q2: Our cancer cell line shows low expression of MHC Class I. What can we do to increase it?
A2: Low MHC Class I expression is a common immune evasion mechanism. You can try treating the cancer cells with cytokines like Interferon-gamma (IFN-γ) for 24-48 hours, which is a potent inducer of MHC expression. Alternatively, you can explore the use of epigenetic modulators such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors. These can reverse the epigenetic silencing of genes involved in the antigen presentation pathway.
Q3: We have observed an increase in PD-L1 expression on our cancer cells after co-culture with T-cells. How can we counteract this?
A3: This is an example of adaptive resistance, where the cancer cells upregulate inhibitory signals in response to an immune attack. The most direct way to counteract this is to include an immune checkpoint inhibitor in your co-culture. Adding a blocking antibody against PD-1 (on the T-cells) or PD-L1 (on the cancer cells) can prevent this inhibitory signaling and restore the T-cells' ability to kill the cancer cells.[2]
Q4: How can we establish a "resistant" cancer cell line in the lab to study these mechanisms?
A4: You can generate a resistant cell line through continuous exposure to this compound-specific T-cells. This involves repeatedly co-culturing the cancer cells with the T-cells and allowing the surviving cancer cells to repopulate. Over several cycles, you will select for a population of cancer cells that has acquired mechanisms to evade T-cell killing. These cells can then be characterized to identify the specific resistance mechanisms at play.
Q5: What are the key components of the this compound vaccine that we should be aware of in our experiments?
A5: this compound is a peptide vaccine composed of five different peptides derived from five cancer-testis antigens: DEPDC1, M-PHOSPH1, URLC10, CDCA1, and KOC1. When designing your experiments, it is important to use a pool of these five peptides to stimulate the T-cells. It is also crucial to ensure that your target cancer cell line expresses these antigens and that the donor of the T-cells has a compatible HLA type (specifically HLA-A*24:02, for which these peptides have high affinity) for effective peptide presentation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound action and cancer cell evasion mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for T-cell killing assay.
References
Technical Support Center: Asudemotide and Checkpoint Inhibitor Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the combination of Asudemotide (a STAT3 antisense oligonucleotide) and checkpoint inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for combining this compound with a checkpoint inhibitor?
A1: this compound targets STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and immunosuppression. By inhibiting STAT3, this compound can decrease the expression of downstream targets involved in these processes, including immunosuppressive factors in the tumor microenvironment. Checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, work by blocking inhibitory signals on T cells, thereby enhancing their anti-tumor activity. The combination is synergistic because STAT3 inhibition can reduce the number of immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells) and enhance the function of effector T cells, making the tumor microenvironment more susceptible to checkpoint blockade.
Q2: Which checkpoint inhibitors are suitable for combination with this compound?
A2: Preclinical and clinical studies have explored the combination of this compound with inhibitors of the PD-1/PD-L1 and CTLA-4 pathways. The choice of checkpoint inhibitor will depend on the specific cancer type, the expression of checkpoint molecules, and the overall treatment strategy.
Q3: How should I determine the optimal dosing and scheduling for the combination therapy in my preclinical model?
A3: The optimal dosing and scheduling should be determined empirically for each specific tumor model. A common approach is to first establish the maximum tolerated dose (MTD) of each agent individually. Then, a matrix of different dose levels and schedules for the combination should be tested. Staggered administration schedules (e.g., administering this compound for a period before starting the checkpoint inhibitor) may be more effective than concurrent administration by first "reconditioning" the tumor microenvironment.
Q4: What are the expected phenotypic changes in the tumor microenvironment following treatment?
A4: Successful combination therapy is expected to induce a shift from an immunosuppressive to an immunostimulatory tumor microenvironment. This can be characterized by:
-
Increased infiltration of CD8+ effector T cells.
-
Decreased populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Changes in cytokine profiles, with an increase in pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and a decrease in immunosuppressive cytokines (e.g., IL-10, TGF-β).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of synergistic anti-tumor effect in vivo. | 1. Suboptimal dosing or scheduling. 2. The tumor model is resistant to one or both agents. 3. Inefficient delivery of this compound to the tumor. | 1. Perform a dose-response and scheduling optimization study. 2. Confirm the expression of STAT3 in tumor cells and PD-L1 on tumor or immune cells. Assess the immunogenicity of the tumor model. 3. Consider alternative delivery strategies or formulations for the antisense oligonucleotide. |
| High toxicity observed in animal models. | 1. Overlapping toxicities of the two agents. 2. The dose of one or both agents is too high in the combination setting. | 1. Review the known toxicity profiles of both agents. 2. Perform a dose de-escalation study for the combination to find the MTD. Consider a staggered administration schedule. |
| Inconsistent results in in vitro assays. | 1. Variability in cell culture conditions. 2. Degradation of this compound or the checkpoint inhibitor antibody. 3. Cell line heterogeneity. | 1. Standardize cell culture protocols, including cell passage number and density. 2. Ensure proper storage and handling of all reagents. Perform quality control checks. 3. Perform single-cell cloning or use a well-characterized cell line. |
| Difficulty in detecting changes in immune cell populations. | 1. Inadequate tissue processing for flow cytometry. 2. Incorrect antibody panel or gating strategy. 3. Timing of sample collection is not optimal. | 1. Optimize enzymatic digestion and mechanical dissociation of tumors to obtain a single-cell suspension. 2. Validate the flow cytometry antibody panel and establish a clear gating strategy based on control samples. 3. Collect samples at multiple time points post-treatment to capture the dynamics of the immune response. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A549 | Lung Carcinoma | 150 |
| B16-F10 | Melanoma | 200 |
| CT26 | Colon Carcinoma | 125 |
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound | 1000 | 33.3 |
| Anti-PD-1 Antibody | 900 | 40.0 |
| This compound + Anti-PD-1 | 300 | 80.0 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, the checkpoint inhibitor antibody (with an appropriate secondary antibody for cross-linking if necessary), or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Syngeneic Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., CT26) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Drug Administration: Administer this compound and the anti-PD-1 antibody according to the predetermined dosing and schedule. For example, this compound at 25 mg/kg intraperitoneally twice a week and anti-PD-1 antibody at 10 mg/kg intraperitoneally every 3 days.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Analyze tumor growth inhibition and perform downstream analyses such as flow cytometry or immunohistochemistry.
Visualizations
Technical Support Center: Asudemotide and Checkpoint Inhibitor Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the combination of Asudemotide (a STAT3 antisense oligonucleotide) and checkpoint inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for combining this compound with a checkpoint inhibitor?
A1: this compound targets STAT3, a transcription factor that plays a crucial role in tumor cell proliferation, survival, and immunosuppression. By inhibiting STAT3, this compound can decrease the expression of downstream targets involved in these processes, including immunosuppressive factors in the tumor microenvironment. Checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, work by blocking inhibitory signals on T cells, thereby enhancing their anti-tumor activity. The combination is synergistic because STAT3 inhibition can reduce the number of immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells) and enhance the function of effector T cells, making the tumor microenvironment more susceptible to checkpoint blockade.
Q2: Which checkpoint inhibitors are suitable for combination with this compound?
A2: Preclinical and clinical studies have explored the combination of this compound with inhibitors of the PD-1/PD-L1 and CTLA-4 pathways. The choice of checkpoint inhibitor will depend on the specific cancer type, the expression of checkpoint molecules, and the overall treatment strategy.
Q3: How should I determine the optimal dosing and scheduling for the combination therapy in my preclinical model?
A3: The optimal dosing and scheduling should be determined empirically for each specific tumor model. A common approach is to first establish the maximum tolerated dose (MTD) of each agent individually. Then, a matrix of different dose levels and schedules for the combination should be tested. Staggered administration schedules (e.g., administering this compound for a period before starting the checkpoint inhibitor) may be more effective than concurrent administration by first "reconditioning" the tumor microenvironment.
Q4: What are the expected phenotypic changes in the tumor microenvironment following treatment?
A4: Successful combination therapy is expected to induce a shift from an immunosuppressive to an immunostimulatory tumor microenvironment. This can be characterized by:
-
Increased infiltration of CD8+ effector T cells.
-
Decreased populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Changes in cytokine profiles, with an increase in pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and a decrease in immunosuppressive cytokines (e.g., IL-10, TGF-β).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of synergistic anti-tumor effect in vivo. | 1. Suboptimal dosing or scheduling. 2. The tumor model is resistant to one or both agents. 3. Inefficient delivery of this compound to the tumor. | 1. Perform a dose-response and scheduling optimization study. 2. Confirm the expression of STAT3 in tumor cells and PD-L1 on tumor or immune cells. Assess the immunogenicity of the tumor model. 3. Consider alternative delivery strategies or formulations for the antisense oligonucleotide. |
| High toxicity observed in animal models. | 1. Overlapping toxicities of the two agents. 2. The dose of one or both agents is too high in the combination setting. | 1. Review the known toxicity profiles of both agents. 2. Perform a dose de-escalation study for the combination to find the MTD. Consider a staggered administration schedule. |
| Inconsistent results in in vitro assays. | 1. Variability in cell culture conditions. 2. Degradation of this compound or the checkpoint inhibitor antibody. 3. Cell line heterogeneity. | 1. Standardize cell culture protocols, including cell passage number and density. 2. Ensure proper storage and handling of all reagents. Perform quality control checks. 3. Perform single-cell cloning or use a well-characterized cell line. |
| Difficulty in detecting changes in immune cell populations. | 1. Inadequate tissue processing for flow cytometry. 2. Incorrect antibody panel or gating strategy. 3. Timing of sample collection is not optimal. | 1. Optimize enzymatic digestion and mechanical dissociation of tumors to obtain a single-cell suspension. 2. Validate the flow cytometry antibody panel and establish a clear gating strategy based on control samples. 3. Collect samples at multiple time points post-treatment to capture the dynamics of the immune response. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A549 | Lung Carcinoma | 150 |
| B16-F10 | Melanoma | 200 |
| CT26 | Colon Carcinoma | 125 |
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| This compound | 1000 | 33.3 |
| Anti-PD-1 Antibody | 900 | 40.0 |
| This compound + Anti-PD-1 | 300 | 80.0 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, the checkpoint inhibitor antibody (with an appropriate secondary antibody for cross-linking if necessary), or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Syngeneic Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., CT26) into the flank of immunocompetent mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Drug Administration: Administer this compound and the anti-PD-1 antibody according to the predetermined dosing and schedule. For example, this compound at 25 mg/kg intraperitoneally twice a week and anti-PD-1 antibody at 10 mg/kg intraperitoneally every 3 days.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Analyze tumor growth inhibition and perform downstream analyses such as flow cytometry or immunohistochemistry.
Visualizations
Technical Support Center: Asudemotide-Specific T-Cell Activation
This guide provides troubleshooting strategies and frequently asked questions for researchers working to enhance T-cell activation specific to Asudemotide.
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting concentration for this compound in T-cell stimulation assays?
The optimal concentration of this compound for stimulating T-cells can vary depending on the specific assay, the type of antigen-presenting cells (APCs) used, and the donor variability. We recommend performing a dose-response titration to determine the optimal concentration for your experimental system.
Recommended Titration Range: A starting point for titration is typically between 0.1 µM and 10 µM. A suggested titration series is outlined below.
Table 1: Example this compound Titration for T-Cell Proliferation Assay
| This compound Concentration (µM) | Mean Proliferation Index (n=3) | % Viable CD8+ T-Cells |
| 0 (Negative Control) | 1.2 | 98% |
| 0.1 | 3.5 | 97% |
| 1.0 | 8.9 | 95% |
| 5.0 | 9.3 | 91% |
| 10.0 | 7.1 | 85% |
| 20.0 | 4.2 | 78% |
| Note: Data is illustrative. Optimal concentrations should be determined empirically. A drop in proliferation and viability at higher concentrations may indicate peptide-induced cell death (PICD). |
FAQ 2: Which type of Antigen-Presenting Cells (APCs) should I use for optimal this compound presentation?
The choice of APCs is critical for inducing a robust T-cell response.
-
Dendritic Cells (DCs): Monocyte-derived dendritic cells (mo-DCs) are considered the most potent APCs for activating naive T-cells due to their high expression of MHC class I and II molecules and co-stimulatory signals (e.g., CD80, CD86).
-
Peripheral Blood Mononuclear Cells (PBMCs): Using whole PBMCs is a simpler approach, as they contain monocytes (which act as APCs) and lymphocytes. This is often sufficient for activating memory T-cells.
-
B-Cells: Epstein-Barr virus (EBV)-transformed B-cells (LCLs) can also be effective APCs, particularly for CD4+ T-cell activation.
For novel or weak responses, we recommend starting with mo-DCs to maximize the chance of detecting this compound-specific T-cells.
Troubleshooting Guide
Problem 1: Low or no detectable T-cell activation (e.g., low IFN-γ production in ELISpot, poor proliferation).
This is a common issue that can stem from multiple factors in the experimental workflow.
Workflow for Troubleshooting Low T-Cell Activation
Technical Support Center: Asudemotide-Specific T-Cell Activation
This guide provides troubleshooting strategies and frequently asked questions for researchers working to enhance T-cell activation specific to Asudemotide.
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting concentration for this compound in T-cell stimulation assays?
The optimal concentration of this compound for stimulating T-cells can vary depending on the specific assay, the type of antigen-presenting cells (APCs) used, and the donor variability. We recommend performing a dose-response titration to determine the optimal concentration for your experimental system.
Recommended Titration Range: A starting point for titration is typically between 0.1 µM and 10 µM. A suggested titration series is outlined below.
Table 1: Example this compound Titration for T-Cell Proliferation Assay
| This compound Concentration (µM) | Mean Proliferation Index (n=3) | % Viable CD8+ T-Cells |
| 0 (Negative Control) | 1.2 | 98% |
| 0.1 | 3.5 | 97% |
| 1.0 | 8.9 | 95% |
| 5.0 | 9.3 | 91% |
| 10.0 | 7.1 | 85% |
| 20.0 | 4.2 | 78% |
| Note: Data is illustrative. Optimal concentrations should be determined empirically. A drop in proliferation and viability at higher concentrations may indicate peptide-induced cell death (PICD). |
FAQ 2: Which type of Antigen-Presenting Cells (APCs) should I use for optimal this compound presentation?
The choice of APCs is critical for inducing a robust T-cell response.
-
Dendritic Cells (DCs): Monocyte-derived dendritic cells (mo-DCs) are considered the most potent APCs for activating naive T-cells due to their high expression of MHC class I and II molecules and co-stimulatory signals (e.g., CD80, CD86).
-
Peripheral Blood Mononuclear Cells (PBMCs): Using whole PBMCs is a simpler approach, as they contain monocytes (which act as APCs) and lymphocytes. This is often sufficient for activating memory T-cells.
-
B-Cells: Epstein-Barr virus (EBV)-transformed B-cells (LCLs) can also be effective APCs, particularly for CD4+ T-cell activation.
For novel or weak responses, we recommend starting with mo-DCs to maximize the chance of detecting this compound-specific T-cells.
Troubleshooting Guide
Problem 1: Low or no detectable T-cell activation (e.g., low IFN-γ production in ELISpot, poor proliferation).
This is a common issue that can stem from multiple factors in the experimental workflow.
Workflow for Troubleshooting Low T-Cell Activation
Technical Support Center: Large-Scale Synthesis of Asudemotide Peptides
Disclaimer: Publicly available information on the specific large-scale synthesis of Asudemotide is limited. This technical support guide is based on established principles and common challenges encountered during the large-scale synthesis of peptides with similar characteristics. The protocols and troubleshooting advice provided are general and may require optimization for your specific process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: Large-scale peptide synthesis, including for peptides like this compound, presents several key challenges:
-
Achieving High Purity: Removing closely related impurities and by-products formed during synthesis can be difficult.[1]
-
Process Scalability: Transferring a synthesis process from a lab to a manufacturing scale often requires significant optimization to maintain yield and purity.[2]
-
Raw Material Sourcing and Quality: Ensuring a consistent and high-quality supply of amino acids and reagents is crucial for reproducible manufacturing.
-
Solvent Consumption: Large volumes of solvents are used in both the synthesis and purification steps, which has environmental and cost implications.
-
Peptide Aggregation: The peptide chain can aggregate during synthesis and purification, leading to lower yields and purification difficulties.[3][4]
Q2: Which synthesis strategy is recommended for large-scale production of this compound, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?
A2: Both SPPS and LPPS have their advantages for large-scale production.
-
SPPS is generally preferred for its automation capabilities and the ease of removing excess reagents and by-products through simple washing steps.[2] This makes it well-suited for the synthesis of long and complex peptides.
-
LPPS can be more cost-effective for shorter peptides and may be advantageous when specific modifications or purifications are needed at intermediate steps.
The choice depends on the specific sequence of this compound, the required scale, and the cost considerations. For many therapeutic peptides, a well-optimized SPPS process is often the method of choice.
Q3: What are the most common impurities encountered during this compound synthesis?
A3: Common impurities in peptide synthesis include:
-
Deletion Sequences: Resulting from incomplete coupling reactions.
-
Truncated Sequences: Formed due to premature termination of the synthesis.
-
Side-Reaction Products: Modifications of amino acid side chains, such as oxidation of methionine or deamidation of asparagine.
-
Racemized Products: Epimerization of chiral centers during activation and coupling steps.
-
Residual Solvents and Reagents: Trace amounts of chemicals used during the synthesis and purification process.
Q4: How can peptide aggregation be minimized during this compound synthesis and purification?
A4: Strategies to minimize aggregation include:
-
Optimizing the Amino Acid Sequence: If possible, modifying the sequence to include "gatekeeper" residues can help prevent aggregation.
-
Adjusting pH: Moving the pH of the solution away from the peptide's isoelectric point (pI) can increase electrostatic repulsion and reduce aggregation.
-
Using Chaotropic Agents or Organic Co-solvents: Additives like guanidine (B92328) hydrochloride or small amounts of organic solvents such as DMSO can help to disrupt intermolecular interactions.
-
Low Temperature: Performing purification steps at lower temperatures can often reduce the rate of aggregation.
Troubleshooting Guides
Low Synthesis Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | Increase coupling time and/or temperature. Use a different coupling reagent or a higher excess of amino acid and coupling reagents. Perform double coupling for difficult amino acids. |
| Peptide Aggregation on Resin | Switch to a resin with a lower substitution level. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). Incorporate pseudoproline dipeptides or other structure-breaking elements into the sequence if possible. |
| Premature Cleavage from Resin | Ensure the linker is stable to the deprotection conditions. For Fmoc/tBu strategy, ensure the piperidine (B6355638) solution is free of acidic contaminants. |
| Steric Hindrance | As the peptide chain grows, steric hindrance can slow down reactions. Optimize coupling times and consider using microwave-assisted synthesis to enhance reaction kinetics. |
Low Purity of Crude Peptide
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Optimize protecting group strategy to minimize side reactions like aspartimide formation or oxidation. Use scavengers during the final cleavage step to protect sensitive residues. |
| Incomplete Deprotection | Increase deprotection time or use a stronger deprotection reagent if the standard conditions are insufficient. Monitor the completion of the deprotection step. |
| Racemization | Use a base with lower pKa for activation. Optimize the coupling reagent and conditions to minimize the formation of oxazolone (B7731731) intermediates. |
| Co-elution of Impurities during Purification | Optimize the HPLC gradient to improve the separation of the target peptide from closely eluting impurities. Consider using a different stationary phase or a multi-step purification process involving different chromatography modes (e.g., ion-exchange followed by reversed-phase). |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual SPPS. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like DMF or NMP for at least 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin if it comes with a pre-loaded Fmoc-protected amino acid.
-
Activate the C-terminal Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin extensively with DMF to remove piperidine.
-
Coupling: Activate the next Fmoc-amino acid (3-5 equivalents) and couple it to the resin as described in step 2.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide under vacuum.
-
Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Gradient Elution: Inject the dissolved crude peptide onto the column and start a linear gradient of increasing Solvent B concentration to elute the peptide. The gradient will need to be optimized for the specific peptide.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the UV absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for peptide synthesis and purification.
Caption: Postulated signaling pathway for this compound's mechanism of action.
References
Technical Support Center: Large-Scale Synthesis of Asudemotide Peptides
Disclaimer: Publicly available information on the specific large-scale synthesis of Asudemotide is limited. This technical support guide is based on established principles and common challenges encountered during the large-scale synthesis of peptides with similar characteristics. The protocols and troubleshooting advice provided are general and may require optimization for your specific process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: Large-scale peptide synthesis, including for peptides like this compound, presents several key challenges:
-
Achieving High Purity: Removing closely related impurities and by-products formed during synthesis can be difficult.[1]
-
Process Scalability: Transferring a synthesis process from a lab to a manufacturing scale often requires significant optimization to maintain yield and purity.[2]
-
Raw Material Sourcing and Quality: Ensuring a consistent and high-quality supply of amino acids and reagents is crucial for reproducible manufacturing.
-
Solvent Consumption: Large volumes of solvents are used in both the synthesis and purification steps, which has environmental and cost implications.
-
Peptide Aggregation: The peptide chain can aggregate during synthesis and purification, leading to lower yields and purification difficulties.[3][4]
Q2: Which synthesis strategy is recommended for large-scale production of this compound, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?
A2: Both SPPS and LPPS have their advantages for large-scale production.
-
SPPS is generally preferred for its automation capabilities and the ease of removing excess reagents and by-products through simple washing steps.[2] This makes it well-suited for the synthesis of long and complex peptides.
-
LPPS can be more cost-effective for shorter peptides and may be advantageous when specific modifications or purifications are needed at intermediate steps.
The choice depends on the specific sequence of this compound, the required scale, and the cost considerations. For many therapeutic peptides, a well-optimized SPPS process is often the method of choice.
Q3: What are the most common impurities encountered during this compound synthesis?
A3: Common impurities in peptide synthesis include:
-
Deletion Sequences: Resulting from incomplete coupling reactions.
-
Truncated Sequences: Formed due to premature termination of the synthesis.
-
Side-Reaction Products: Modifications of amino acid side chains, such as oxidation of methionine or deamidation of asparagine.
-
Racemized Products: Epimerization of chiral centers during activation and coupling steps.
-
Residual Solvents and Reagents: Trace amounts of chemicals used during the synthesis and purification process.
Q4: How can peptide aggregation be minimized during this compound synthesis and purification?
A4: Strategies to minimize aggregation include:
-
Optimizing the Amino Acid Sequence: If possible, modifying the sequence to include "gatekeeper" residues can help prevent aggregation.
-
Adjusting pH: Moving the pH of the solution away from the peptide's isoelectric point (pI) can increase electrostatic repulsion and reduce aggregation.
-
Using Chaotropic Agents or Organic Co-solvents: Additives like guanidine hydrochloride or small amounts of organic solvents such as DMSO can help to disrupt intermolecular interactions.
-
Low Temperature: Performing purification steps at lower temperatures can often reduce the rate of aggregation.
Troubleshooting Guides
Low Synthesis Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | Increase coupling time and/or temperature. Use a different coupling reagent or a higher excess of amino acid and coupling reagents. Perform double coupling for difficult amino acids. |
| Peptide Aggregation on Resin | Switch to a resin with a lower substitution level. Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF). Incorporate pseudoproline dipeptides or other structure-breaking elements into the sequence if possible. |
| Premature Cleavage from Resin | Ensure the linker is stable to the deprotection conditions. For Fmoc/tBu strategy, ensure the piperidine solution is free of acidic contaminants. |
| Steric Hindrance | As the peptide chain grows, steric hindrance can slow down reactions. Optimize coupling times and consider using microwave-assisted synthesis to enhance reaction kinetics. |
Low Purity of Crude Peptide
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Optimize protecting group strategy to minimize side reactions like aspartimide formation or oxidation. Use scavengers during the final cleavage step to protect sensitive residues. |
| Incomplete Deprotection | Increase deprotection time or use a stronger deprotection reagent if the standard conditions are insufficient. Monitor the completion of the deprotection step. |
| Racemization | Use a base with lower pKa for activation. Optimize the coupling reagent and conditions to minimize the formation of oxazolone intermediates. |
| Co-elution of Impurities during Purification | Optimize the HPLC gradient to improve the separation of the target peptide from closely eluting impurities. Consider using a different stationary phase or a multi-step purification process involving different chromatography modes (e.g., ion-exchange followed by reversed-phase). |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual SPPS. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like DMF or NMP for at least 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the resin if it comes with a pre-loaded Fmoc-protected amino acid.
-
Activate the C-terminal Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin extensively with DMF to remove piperidine.
-
Coupling: Activate the next Fmoc-amino acid (3-5 equivalents) and couple it to the resin as described in step 2.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Dry the crude peptide under vacuum.
-
Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Gradient Elution: Inject the dissolved crude peptide onto the column and start a linear gradient of increasing Solvent B concentration to elute the peptide. The gradient will need to be optimized for the specific peptide.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the UV absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: General workflow for peptide synthesis and purification.
Caption: Postulated signaling pathway for this compound's mechanism of action.
References
Technical Support Center: Asudemotide (S-588410) In Vivo Delivery and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery and efficacy of Asudemotide (S-588410), a cancer peptide vaccine.
Frequently Asked Questions (FAQs)
1. What is this compound (S-588410)?
This compound, also known as S-588410, is a cancer peptide vaccine composed of five Human Leukocyte Antigen (HLA)-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2] It is designed to induce a specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing these antigens.[1][3][4]
2. What is the mechanism of action for this compound?
This compound works by introducing specific tumor-associated peptide antigens into the body. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then present the peptides on their surface via MHC class I molecules. This presentation activates CD8+ T cells, which differentiate into cytotoxic T-lymphocytes (CTLs). These CTLs can then recognize and kill tumor cells that present the same peptides. The vaccine is emulsified with an adjuvant, Montanide™ ISA 51VG, to enhance this immune response.
3. What is Montanide™ ISA 51VG and why is it used?
Montanide™ ISA 51VG is a water-in-oil (W/O) emulsion adjuvant. It is used to enhance the immunogenicity of the peptide vaccine by creating an "antigen depot" at the injection site. This allows for a slow release of the peptides, prolonging their interaction with the immune system and leading to a more robust and sustained CTL response.
4. What is the expected CTL induction rate with this compound?
In clinical trials, this compound has demonstrated a high rate of CTL induction. For instance, a phase 3 study in esophageal squamous cell carcinoma patients reported CTL induction against at least one of the five peptides in 98.5% of patients who received the vaccine. A phase 2 study in urothelial carcinoma patients showed a CTL induction rate of 93.3%.
5. What are the common adverse events associated with this compound administration?
The most frequently reported treatment-related adverse event is injection site reactions, such as redness, swelling, and pain. These reactions are generally mild to moderate in severity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation, administration, and evaluation of this compound.
Guide 1: Vaccine Emulsion Preparation and Stability
Issue: Inconsistent or unstable emulsion (phase separation).
-
Question: My this compound/Montanide™ ISA 51VG emulsion is separating into aqueous and oil phases. What could be the cause?
-
Answer: An unstable emulsion can be due to several factors:
-
Incorrect Ratio: The typical ratio for a stable water-in-oil emulsion with Montanide™ ISA 51VG is 1:1 (v/v) of the aqueous peptide solution to the adjuvant. Ensure you are using equal volumes.
-
Improper Mixing Technique: Insufficient or improper mixing can lead to a poor emulsion. A standardized method using two syringes and a connector is recommended to provide the necessary shear force.
-
Temperature of Components: Ensure both the peptide solution and Montanide™ ISA 51VG are at room temperature before mixing.
-
Syringe Type: Use of silicone-free syringes is recommended as silicone oil can interfere with emulsion stability.
-
Issue: High viscosity of the emulsion.
-
Question: The prepared emulsion is too thick to be administered easily. How can I resolve this?
-
Answer: High viscosity can be a result of over-emulsification or incorrect temperature.
-
Mixing Cycles: Adhere to the recommended number of mixing cycles. Over-mixing can create an overly viscous emulsion. The standard protocol often involves a set number of slow and rapid cycles.
-
Temperature: As mentioned, ensure components are at room temperature. Cold reagents can increase viscosity.
-
Guide 2: In Vivo Efficacy and CTL Response
Issue: Low or no detectable CTL response in ELISPOT assay.
-
Question: I am not observing the expected frequency of IFN-γ secreting cells in my ELISPOT assay after vaccination. What are the potential reasons?
-
Answer: A weak or absent CTL response can stem from issues with the vaccine itself or the assay.
-
Vaccine Administration: Ensure the subcutaneous injection was performed correctly to allow for proper depot formation.
-
Cell Viability: The viability of the peripheral blood mononuclear cells (PBMCs) used in the assay is critical. Ensure proper handling and, if using cryopreserved cells, optimal thawing procedures.
-
Peptide Concentration: Use the optimal concentration of the peptide for in vitro stimulation. A concentration of 10 μg/mL is commonly used.
-
Incubation Time: The incubation time for cell stimulation is crucial. Typically, 18 to 24 hours is recommended.
-
Assay Controls: Ensure that your positive control (e.g., PHA stimulation) is yielding a strong response and your negative control has a low background.
-
Issue: High background in ELISPOT assay wells.
-
Question: My negative control wells in the ELISPOT assay show a high number of spots, making the results difficult to interpret. What can I do?
-
Answer: High background can be caused by several factors:
-
Cell Culture Medium: The use of human serum can sometimes lead to high background due to the presence of cytokines or heterophilic antibodies. Switching to fetal bovine serum (FBS) may help.
-
Inadequate Washing: Insufficient washing of the plate at various steps can lead to non-specific binding.
-
Contamination: Bacterial or fungal contamination of reagents or cell cultures can trigger non-specific cytokine release.
-
DMSO Concentration: If peptides are dissolved in DMSO, ensure the final concentration in the well is low (under 0.5%) as higher concentrations can damage the plate membrane.
-
Data Presentation
Table 1: this compound (S-588410) Composition
| Component | Description |
| Peptides | Five HLA-A*24:02-restricted peptides from cancer-testis antigens (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1). |
| Adjuvant | Montanide™ ISA 51VG (water-in-oil emulsion). |
Table 2: Clinical Trial Dosage and Administration Summary
| Parameter | Description |
| Dosage | 1 mL of emulsion containing 1 mg of each of the five peptides. |
| Route of Administration | Subcutaneous injection. |
| Injection Sites | Inguinal, axillary, or cervical regions. |
| Dosing Schedule | Once weekly for 12 weeks, followed by once every 2 weeks. |
Table 3: Summary of CTL Induction Rates from Clinical Trials
| Clinical Trial Phase | Cancer Type | CTL Induction Rate | Reference |
| Phase 3 | Esophageal Squamous Cell Carcinoma | 98.5% (132/134 patients) | |
| Phase 2 | Urothelial Carcinoma | 93.3% (42/45 patients) |
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion with Montanide™ ISA 51VG
Materials:
-
Lyophilized this compound peptides
-
Sterile, pyrogen-free saline solution (e.g., 0.9% NaCl)
-
Montanide™ ISA 51VG adjuvant
-
Two sterile, silicone-free Luer-lock syringes (e.g., 2 mL)
-
A sterile I-connector or 3-way stopcock
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptides in the saline solution to the desired final concentration (e.g., if the final emulsion is 1mg of each peptide per mL, and the ratio is 1:1, the aqueous solution should be 2mg of each peptide per mL).
-
Syringe Loading:
-
Draw one volume of the peptide solution into the first syringe (e.g., 1 mL).
-
Draw an equal volume of Montanide™ ISA 51VG into the second syringe (e.g., 1 mL).
-
-
Connecting Syringes: Securely attach both syringes to the I-connector.
-
Emulsification:
-
Perform 20 slow cycles of mixing by gently pushing the plunger of one syringe to transfer the contents to the other, and then back. Each full cycle should take approximately 4 seconds.
-
Follow this with at least 40 rapid cycles to ensure a fine and stable emulsion.
-
-
Quality Control (Drop Test):
-
To confirm a water-in-oil emulsion, dispense a single drop into a beaker of water. The drop should remain intact and not disperse. If it disperses, it is likely an oil-in-water emulsion and the process should be repeated.
-
-
Administration: The stable emulsion is now ready for subcutaneous administration.
Protocol 2: IFN-γ ELISPOT Assay for Measuring CTL Response
Materials:
-
PVDF membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
PBMCs isolated from vaccinated subjects
-
This compound peptides for stimulation (10 µg/mL)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Complete RPMI medium
Procedure:
-
Plate Preparation:
-
Pre-wet the PVDF membrane with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile water.
-
Coat the wells with the anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
Wash the plate and block with complete RPMI medium for at least 30 minutes at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a suspension of PBMCs. A starting concentration of 250,000 cells per well is recommended.
-
Add 50 µL of the peptide solution (or PHA for positive control, or medium for negative control) to the appropriate wells.
-
Add 50 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plates during incubation.
-
Detection:
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates again and add the substrate. Allow spots to develop until they are distinct with sharp borders.
-
-
Analysis:
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.
-
Visualizations
Caption: Mechanism of action of this compound cancer vaccine.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for low CTL response.
References
- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asudemotide (S-588410) In Vivo Delivery and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery and efficacy of Asudemotide (S-588410), a cancer peptide vaccine.
Frequently Asked Questions (FAQs)
1. What is this compound (S-588410)?
This compound, also known as S-588410, is a cancer peptide vaccine composed of five Human Leukocyte Antigen (HLA)-A*24:02-restricted peptides derived from five cancer-testis antigens: DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1.[1][2] It is designed to induce a specific cytotoxic T-lymphocyte (CTL) response against cancer cells expressing these antigens.[1][3][4]
2. What is the mechanism of action for this compound?
This compound works by introducing specific tumor-associated peptide antigens into the body. These peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells, which then present the peptides on their surface via MHC class I molecules. This presentation activates CD8+ T cells, which differentiate into cytotoxic T-lymphocytes (CTLs). These CTLs can then recognize and kill tumor cells that present the same peptides. The vaccine is emulsified with an adjuvant, Montanide™ ISA 51VG, to enhance this immune response.
3. What is Montanide™ ISA 51VG and why is it used?
Montanide™ ISA 51VG is a water-in-oil (W/O) emulsion adjuvant. It is used to enhance the immunogenicity of the peptide vaccine by creating an "antigen depot" at the injection site. This allows for a slow release of the peptides, prolonging their interaction with the immune system and leading to a more robust and sustained CTL response.
4. What is the expected CTL induction rate with this compound?
In clinical trials, this compound has demonstrated a high rate of CTL induction. For instance, a phase 3 study in esophageal squamous cell carcinoma patients reported CTL induction against at least one of the five peptides in 98.5% of patients who received the vaccine. A phase 2 study in urothelial carcinoma patients showed a CTL induction rate of 93.3%.
5. What are the common adverse events associated with this compound administration?
The most frequently reported treatment-related adverse event is injection site reactions, such as redness, swelling, and pain. These reactions are generally mild to moderate in severity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation, administration, and evaluation of this compound.
Guide 1: Vaccine Emulsion Preparation and Stability
Issue: Inconsistent or unstable emulsion (phase separation).
-
Question: My this compound/Montanide™ ISA 51VG emulsion is separating into aqueous and oil phases. What could be the cause?
-
Answer: An unstable emulsion can be due to several factors:
-
Incorrect Ratio: The typical ratio for a stable water-in-oil emulsion with Montanide™ ISA 51VG is 1:1 (v/v) of the aqueous peptide solution to the adjuvant. Ensure you are using equal volumes.
-
Improper Mixing Technique: Insufficient or improper mixing can lead to a poor emulsion. A standardized method using two syringes and a connector is recommended to provide the necessary shear force.
-
Temperature of Components: Ensure both the peptide solution and Montanide™ ISA 51VG are at room temperature before mixing.
-
Syringe Type: Use of silicone-free syringes is recommended as silicone oil can interfere with emulsion stability.
-
Issue: High viscosity of the emulsion.
-
Question: The prepared emulsion is too thick to be administered easily. How can I resolve this?
-
Answer: High viscosity can be a result of over-emulsification or incorrect temperature.
-
Mixing Cycles: Adhere to the recommended number of mixing cycles. Over-mixing can create an overly viscous emulsion. The standard protocol often involves a set number of slow and rapid cycles.
-
Temperature: As mentioned, ensure components are at room temperature. Cold reagents can increase viscosity.
-
Guide 2: In Vivo Efficacy and CTL Response
Issue: Low or no detectable CTL response in ELISPOT assay.
-
Question: I am not observing the expected frequency of IFN-γ secreting cells in my ELISPOT assay after vaccination. What are the potential reasons?
-
Answer: A weak or absent CTL response can stem from issues with the vaccine itself or the assay.
-
Vaccine Administration: Ensure the subcutaneous injection was performed correctly to allow for proper depot formation.
-
Cell Viability: The viability of the peripheral blood mononuclear cells (PBMCs) used in the assay is critical. Ensure proper handling and, if using cryopreserved cells, optimal thawing procedures.
-
Peptide Concentration: Use the optimal concentration of the peptide for in vitro stimulation. A concentration of 10 μg/mL is commonly used.
-
Incubation Time: The incubation time for cell stimulation is crucial. Typically, 18 to 24 hours is recommended.
-
Assay Controls: Ensure that your positive control (e.g., PHA stimulation) is yielding a strong response and your negative control has a low background.
-
Issue: High background in ELISPOT assay wells.
-
Question: My negative control wells in the ELISPOT assay show a high number of spots, making the results difficult to interpret. What can I do?
-
Answer: High background can be caused by several factors:
-
Cell Culture Medium: The use of human serum can sometimes lead to high background due to the presence of cytokines or heterophilic antibodies. Switching to fetal bovine serum (FBS) may help.
-
Inadequate Washing: Insufficient washing of the plate at various steps can lead to non-specific binding.
-
Contamination: Bacterial or fungal contamination of reagents or cell cultures can trigger non-specific cytokine release.
-
DMSO Concentration: If peptides are dissolved in DMSO, ensure the final concentration in the well is low (under 0.5%) as higher concentrations can damage the plate membrane.
-
Data Presentation
Table 1: this compound (S-588410) Composition
| Component | Description |
| Peptides | Five HLA-A*24:02-restricted peptides from cancer-testis antigens (DEPDC1, MPHOSPH1, URLC10, CDCA1, KOC1). |
| Adjuvant | Montanide™ ISA 51VG (water-in-oil emulsion). |
Table 2: Clinical Trial Dosage and Administration Summary
| Parameter | Description |
| Dosage | 1 mL of emulsion containing 1 mg of each of the five peptides. |
| Route of Administration | Subcutaneous injection. |
| Injection Sites | Inguinal, axillary, or cervical regions. |
| Dosing Schedule | Once weekly for 12 weeks, followed by once every 2 weeks. |
Table 3: Summary of CTL Induction Rates from Clinical Trials
| Clinical Trial Phase | Cancer Type | CTL Induction Rate | Reference |
| Phase 3 | Esophageal Squamous Cell Carcinoma | 98.5% (132/134 patients) | |
| Phase 2 | Urothelial Carcinoma | 93.3% (42/45 patients) |
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion with Montanide™ ISA 51VG
Materials:
-
Lyophilized this compound peptides
-
Sterile, pyrogen-free saline solution (e.g., 0.9% NaCl)
-
Montanide™ ISA 51VG adjuvant
-
Two sterile, silicone-free Luer-lock syringes (e.g., 2 mL)
-
A sterile I-connector or 3-way stopcock
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptides in the saline solution to the desired final concentration (e.g., if the final emulsion is 1mg of each peptide per mL, and the ratio is 1:1, the aqueous solution should be 2mg of each peptide per mL).
-
Syringe Loading:
-
Draw one volume of the peptide solution into the first syringe (e.g., 1 mL).
-
Draw an equal volume of Montanide™ ISA 51VG into the second syringe (e.g., 1 mL).
-
-
Connecting Syringes: Securely attach both syringes to the I-connector.
-
Emulsification:
-
Perform 20 slow cycles of mixing by gently pushing the plunger of one syringe to transfer the contents to the other, and then back. Each full cycle should take approximately 4 seconds.
-
Follow this with at least 40 rapid cycles to ensure a fine and stable emulsion.
-
-
Quality Control (Drop Test):
-
To confirm a water-in-oil emulsion, dispense a single drop into a beaker of water. The drop should remain intact and not disperse. If it disperses, it is likely an oil-in-water emulsion and the process should be repeated.
-
-
Administration: The stable emulsion is now ready for subcutaneous administration.
Protocol 2: IFN-γ ELISPOT Assay for Measuring CTL Response
Materials:
-
PVDF membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
PBMCs isolated from vaccinated subjects
-
This compound peptides for stimulation (10 µg/mL)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Complete RPMI medium
Procedure:
-
Plate Preparation:
-
Pre-wet the PVDF membrane with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coat the wells with the anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
Wash the plate and block with complete RPMI medium for at least 30 minutes at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a suspension of PBMCs. A starting concentration of 250,000 cells per well is recommended.
-
Add 50 µL of the peptide solution (or PHA for positive control, or medium for negative control) to the appropriate wells.
-
Add 50 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plates during incubation.
-
Detection:
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates again and add the substrate. Allow spots to develop until they are distinct with sharp borders.
-
-
Analysis:
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.
-
Visualizations
Caption: Mechanism of action of this compound cancer vaccine.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for low CTL response.
References
- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of Asundexian (Asudemotide) In Vitro: A Comparative Guide to Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro methods used to validate the mechanism of action of Asundexian (formerly known as Asudemotide), a direct, oral, small-molecule inhibitor of activated Factor XI (FXIa). Asundexian is a promising antithrombotic agent under investigation for its potential to prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1][2][3] Its therapeutic effect stems from the targeted inhibition of FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][4]
This document outlines the experimental protocols for key in vitro assays and presents a comparison of Asundexian's performance with other notable FXIa inhibitors, including Milvexian, Abelacimab, and Osocimab. The data is intended to provide researchers with a clear, objective overview to support drug development and comparative studies in the field of anticoagulation.
The Coagulation Cascade and the Role of Factor XIa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. The intrinsic pathway is initiated by contact activation and involves a cascade of serine proteases, with Factor XIa playing a crucial role in amplifying thrombin generation. By selectively inhibiting FXIa, drugs like Asundexian aim to modulate thrombus formation without significantly impairing hemostasis.
Below is a diagram illustrating the intrinsic pathway of the coagulation cascade and the point of intervention for FXIa inhibitors.
Comparative In Vitro Performance of FXIa Inhibitors
The following tables summarize the in vitro potency and anticoagulant activity of Asundexian and its alternatives. The data is compiled from various preclinical studies and presented for comparative purposes.
Table 1: In Vitro Potency Against Human Factor XIa
| Compound | Type | Target | IC50 (nM) | Ki (nM) |
| Asundexian | Small Molecule | FXIa | 1.0 ± 0.17 | - |
| Milvexian | Small Molecule | FXIa | - | 0.11 |
| Abelacimab | Monoclonal Antibody | FXI and FXIa | - | - |
| Osocimab | Monoclonal Antibody | FXIa | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.
Table 2: In Vitro Anticoagulant Activity in Human Plasma
| Compound | aPTT Assay (EC150/EC2x in µM) | Thrombin Generation Assay |
| Asundexian | EC150: 0.20 (in final assay volume) | Reduces thrombin generation triggered by contact activation |
| Milvexian | Prolongs aPTT in a concentration-dependent manner | - |
| Abelacimab | Prolongs aPTT | - |
| Osocimab | Prolongs aPTT (1.8 mg/kg increased aPTT to ~1.6x normal) | - |
aPTT: Activated Partial Thromboplastin Time. EC150/EC2x: Effective concentration to prolong clotting time by 50% or two-fold, respectively.
Experimental Protocols for In Vitro Validation
The following are detailed methodologies for the key experiments cited in this guide.
Factor XIa (FXIa) Inhibition Assay
This assay determines the direct inhibitory activity of a compound on purified human FXIa.
Objective: To quantify the potency (IC50 or Ki) of a test compound in inhibiting the enzymatic activity of FXIa.
Principle: The assay measures the cleavage of a fluorogenic or chromogenic substrate by FXIa in the presence and absence of the inhibitor. The reduction in substrate cleavage is proportional to the inhibitory activity of the compound.
Materials:
-
Purified human Factor XIa
-
Fluorogenic or chromogenic FXIa substrate (e.g., a peptide substrate linked to aminomethylcoumarin - AMC)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, containing BSA)
-
Test compound (e.g., Asundexian) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human FXIa to each well of the microplate.
-
Add the diluted test compound to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FXIa substrate to all wells.
-
Monitor the fluorescence or absorbance at regular intervals using a plate reader. The signal generated is proportional to the amount of substrate cleaved.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of a compound on the intrinsic and common pathways of the coagulation cascade in plasma.
Objective: To measure the prolongation of clotting time in human plasma induced by the test compound.
Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., kaolin, ellagic acid) and phospholipids (B1166683) to citrated plasma. Inhibitors of the intrinsic pathway, such as FXIa inhibitors, will prolong the aPTT.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and cephalin)
-
Calcium chloride (CaCl2) solution
-
Test compound (e.g., Asundexian)
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Procedure:
-
Prepare different concentrations of the test compound in a suitable solvent and spike them into aliquots of human plasma.
-
Pre-warm the plasma samples containing the test compound and the CaCl2 solution to 37°C.
-
Pipette a volume of the plasma sample into a cuvette or test tube.
-
Add the aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed. This can be detected automatically by a coagulometer or visually in the manual method.
-
Record the clotting time in seconds.
-
Plot the clotting time against the concentration of the test compound to evaluate the dose-dependent effect.
Thrombin Generation Assay (TGA)
This assay provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.
Objective: To evaluate the effect of a test compound on the dynamics of thrombin generation, including the lag time, peak thrombin concentration, and total thrombin potential (Endogenous Thrombin Potential - ETP).
Principle: The assay measures the generation of thrombin over time in plasma after the initiation of coagulation. A fluorogenic substrate for thrombin is used, and the continuous monitoring of its cleavage allows for the calculation of the thrombin generation curve.
Materials:
-
Platelet-poor or platelet-rich human plasma
-
Tissue factor (TF) and phospholipids to trigger coagulation
-
Fluorogenic thrombin substrate
-
Calcium chloride (CaCl2) solution
-
Calibrator plasma with a known amount of thrombin-α2-macroglobulin complex
-
Test compound (e.g., Asundexian)
-
Fluorometer with a dispenser
Procedure:
-
Spike plasma samples with various concentrations of the test compound.
-
Add the plasma samples to the wells of a 96-well plate.
-
Dispense the trigger solution (TF and phospholipids) into the wells.
-
Initiate thrombin generation by adding the CaCl2 solution containing the fluorogenic substrate.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer and monitor the fluorescence intensity over time.
-
The first derivative of the fluorescence signal over time is proportional to the thrombin concentration.
-
Use the calibrator to convert the fluorescence signal into thrombin concentration (nM).
-
Plot the thrombin concentration against time to obtain the thrombin generation curve.
-
From this curve, determine key parameters such as lag time, peak height, time to peak, and the area under the curve (ETP).
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for the in vitro validation of a novel FXIa inhibitor.
Conclusion
The in vitro validation of Asundexian's mechanism of action relies on a series of well-established assays that confirm its potent and selective inhibition of Factor XIa. The data presented in this guide demonstrates that Asundexian effectively inhibits its target and modulates coagulation in a manner consistent with its proposed therapeutic benefits. The comparative data with other FXIa inhibitors such as Milvexian, Abelacimab, and Osocimab provide a valuable context for researchers in the field of antithrombotic drug discovery and development. The detailed experimental protocols offer a practical resource for laboratories aiming to conduct similar validation studies. Asundexian and other FXIa inhibitors represent a promising new class of anticoagulants with the potential to improve the safety and efficacy of thrombosis prevention.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Validating the Mechanism of Action of Asundexian (Asudemotide) In Vitro: A Comparative Guide to Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro methods used to validate the mechanism of action of Asundexian (formerly known as Asudemotide), a direct, oral, small-molecule inhibitor of activated Factor XI (FXIa). Asundexian is a promising antithrombotic agent under investigation for its potential to prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1][2][3] Its therapeutic effect stems from the targeted inhibition of FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][4]
This document outlines the experimental protocols for key in vitro assays and presents a comparison of Asundexian's performance with other notable FXIa inhibitors, including Milvexian, Abelacimab, and Osocimab. The data is intended to provide researchers with a clear, objective overview to support drug development and comparative studies in the field of anticoagulation.
The Coagulation Cascade and the Role of Factor XIa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. The intrinsic pathway is initiated by contact activation and involves a cascade of serine proteases, with Factor XIa playing a crucial role in amplifying thrombin generation. By selectively inhibiting FXIa, drugs like Asundexian aim to modulate thrombus formation without significantly impairing hemostasis.
Below is a diagram illustrating the intrinsic pathway of the coagulation cascade and the point of intervention for FXIa inhibitors.
Comparative In Vitro Performance of FXIa Inhibitors
The following tables summarize the in vitro potency and anticoagulant activity of Asundexian and its alternatives. The data is compiled from various preclinical studies and presented for comparative purposes.
Table 1: In Vitro Potency Against Human Factor XIa
| Compound | Type | Target | IC50 (nM) | Ki (nM) |
| Asundexian | Small Molecule | FXIa | 1.0 ± 0.17 | - |
| Milvexian | Small Molecule | FXIa | - | 0.11 |
| Abelacimab | Monoclonal Antibody | FXI and FXIa | - | - |
| Osocimab | Monoclonal Antibody | FXIa | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.
Table 2: In Vitro Anticoagulant Activity in Human Plasma
| Compound | aPTT Assay (EC150/EC2x in µM) | Thrombin Generation Assay |
| Asundexian | EC150: 0.20 (in final assay volume) | Reduces thrombin generation triggered by contact activation |
| Milvexian | Prolongs aPTT in a concentration-dependent manner | - |
| Abelacimab | Prolongs aPTT | - |
| Osocimab | Prolongs aPTT (1.8 mg/kg increased aPTT to ~1.6x normal) | - |
aPTT: Activated Partial Thromboplastin Time. EC150/EC2x: Effective concentration to prolong clotting time by 50% or two-fold, respectively.
Experimental Protocols for In Vitro Validation
The following are detailed methodologies for the key experiments cited in this guide.
Factor XIa (FXIa) Inhibition Assay
This assay determines the direct inhibitory activity of a compound on purified human FXIa.
Objective: To quantify the potency (IC50 or Ki) of a test compound in inhibiting the enzymatic activity of FXIa.
Principle: The assay measures the cleavage of a fluorogenic or chromogenic substrate by FXIa in the presence and absence of the inhibitor. The reduction in substrate cleavage is proportional to the inhibitory activity of the compound.
Materials:
-
Purified human Factor XIa
-
Fluorogenic or chromogenic FXIa substrate (e.g., a peptide substrate linked to aminomethylcoumarin - AMC)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, containing BSA)
-
Test compound (e.g., Asundexian) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of human FXIa to each well of the microplate.
-
Add the diluted test compound to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FXIa substrate to all wells.
-
Monitor the fluorescence or absorbance at regular intervals using a plate reader. The signal generated is proportional to the amount of substrate cleaved.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the effect of a compound on the intrinsic and common pathways of the coagulation cascade in plasma.
Objective: To measure the prolongation of clotting time in human plasma induced by the test compound.
Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., kaolin, ellagic acid) and phospholipids to citrated plasma. Inhibitors of the intrinsic pathway, such as FXIa inhibitors, will prolong the aPTT.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and cephalin)
-
Calcium chloride (CaCl2) solution
-
Test compound (e.g., Asundexian)
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
Procedure:
-
Prepare different concentrations of the test compound in a suitable solvent and spike them into aliquots of human plasma.
-
Pre-warm the plasma samples containing the test compound and the CaCl2 solution to 37°C.
-
Pipette a volume of the plasma sample into a cuvette or test tube.
-
Add the aPTT reagent to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
Simultaneously, start a timer and measure the time until a fibrin clot is formed. This can be detected automatically by a coagulometer or visually in the manual method.
-
Record the clotting time in seconds.
-
Plot the clotting time against the concentration of the test compound to evaluate the dose-dependent effect.
Thrombin Generation Assay (TGA)
This assay provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.
Objective: To evaluate the effect of a test compound on the dynamics of thrombin generation, including the lag time, peak thrombin concentration, and total thrombin potential (Endogenous Thrombin Potential - ETP).
Principle: The assay measures the generation of thrombin over time in plasma after the initiation of coagulation. A fluorogenic substrate for thrombin is used, and the continuous monitoring of its cleavage allows for the calculation of the thrombin generation curve.
Materials:
-
Platelet-poor or platelet-rich human plasma
-
Tissue factor (TF) and phospholipids to trigger coagulation
-
Fluorogenic thrombin substrate
-
Calcium chloride (CaCl2) solution
-
Calibrator plasma with a known amount of thrombin-α2-macroglobulin complex
-
Test compound (e.g., Asundexian)
-
Fluorometer with a dispenser
Procedure:
-
Spike plasma samples with various concentrations of the test compound.
-
Add the plasma samples to the wells of a 96-well plate.
-
Dispense the trigger solution (TF and phospholipids) into the wells.
-
Initiate thrombin generation by adding the CaCl2 solution containing the fluorogenic substrate.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer and monitor the fluorescence intensity over time.
-
The first derivative of the fluorescence signal over time is proportional to the thrombin concentration.
-
Use the calibrator to convert the fluorescence signal into thrombin concentration (nM).
-
Plot the thrombin concentration against time to obtain the thrombin generation curve.
-
From this curve, determine key parameters such as lag time, peak height, time to peak, and the area under the curve (ETP).
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for the in vitro validation of a novel FXIa inhibitor.
Conclusion
The in vitro validation of Asundexian's mechanism of action relies on a series of well-established assays that confirm its potent and selective inhibition of Factor XIa. The data presented in this guide demonstrates that Asundexian effectively inhibits its target and modulates coagulation in a manner consistent with its proposed therapeutic benefits. The comparative data with other FXIa inhibitors such as Milvexian, Abelacimab, and Osocimab provide a valuable context for researchers in the field of antithrombotic drug discovery and development. The detailed experimental protocols offer a practical resource for laboratories aiming to conduct similar validation studies. Asundexian and other FXIa inhibitors represent a promising new class of anticoagulants with the potential to improve the safety and efficacy of thrombosis prevention.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Preclinical Reproducibility of Asudemotide: A Comparative Analysis
It is important to note that publicly available preclinical data for Asudemotide (S-588410) is limited. The majority of accessible information pertains to clinical trial outcomes. Therefore, a direct quantitative comparison with an alternative preclinical candidate is not feasible at this time. This guide will present the available clinical findings for this compound and, for comparative context, will feature preclinical data from a multi-epitope mRNA vaccine candidate for Esophageal Squamous Cell Carcinoma (ESCC), a similar indication for which this compound has been investigated.
This compound: An Overview
This compound is a cancer vaccine composed of five HLA-A*24:02-restricted peptides derived from five distinct cancer-testis antigens. Its proposed mechanism of action involves the induction of a robust anti-tumor immune response, primarily mediated by cytotoxic T-lymphocytes (CTLs). Clinical studies have explored its application in esophageal and urothelial cancers.
Comparative Preclinical Data
As a substitute for direct preclinical comparison, this section details the preclinical performance of a multi-epitope mRNA vaccine for ESCC, as reported in a recent conference abstract.[1][2] This serves to illustrate the typical preclinical evaluation of a cancer vaccine.
| Metric | Multi-epitope mRNA Vaccine (Preclinical) | This compound (Clinical - for reference) |
| Efficacy Model | HLA-A2.1 and HLA-A11.1 transgenic mouse models of ESCC[1][2] | Phase 2 & 3 clinical trials in urothelial and esophageal cancer patients |
| Tumor Growth Inhibition | Significant suppression of tumor growth in therapeutic models.[1] | Not directly measured in preclinical models (data unavailable). |
| Survival | Median survival increased to 44.5 days vs. 31 days in the control group (p < 0.05). | Phase 3 (ESCC): Median Relapse-Free Survival of 84.3 weeks vs 84.1 weeks in placebo. |
| Immune Response | Significant IFN-γ secretion in response to peptide pools (p < 0.001). 3.4-fold increase in cytotoxic CD8+ T cell infiltration with PD-1 blockade. | Phase 3 (ESCC): CTL induction was observed in 98.5% of patients. |
| Prophylactic Effect | Tumor incidence reduced by 100% in prophylactic models (p < 0.001). | Not applicable (therapeutic vaccine). |
| Combination Therapy | Tumor reduction rate of 85% when combined with PD-1 blockade. | Clinical trials have suggested potential synergy with anti-PD-(L)1 antibodies. |
Experimental Protocols
Detailed preclinical experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating cancer vaccines, the following protocols would be representative of the key experiments conducted.
In Vivo Tumor Models
-
Animal Models: To evaluate a vaccine like this compound, which is designed for a specific human leukocyte antigen (HLA) type (HLA-A*24:02), transgenic mice expressing this HLA allele would be used.
-
Tumor Cell Implantation: Human esophageal or urothelial cancer cell lines expressing the target antigens and the corresponding HLA type are implanted subcutaneously or orthotopically into the transgenic mice.
-
Vaccination and Monitoring: Mice are immunized with the vaccine candidate (e.g., this compound with an adjuvant) at specified intervals. Tumor growth is monitored regularly by measuring tumor volume. Animal body weight and general health are also recorded.
-
Efficacy Endpoints: The primary endpoints typically include tumor growth inhibition and overall survival.
Cytotoxic T-Lymphocyte (CTL) Response Assay (ELISpot)
-
Objective: To quantify the antigen-specific T-cell response induced by the vaccine.
-
Methodology:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated and control mice.
-
The cells are stimulated in vitro with the specific peptides included in the vaccine.
-
An ELISpot (Enzyme-Linked Immunospot) assay is performed to detect the number of cells secreting cytokines, such as interferon-gamma (IFN-γ), which is a key indicator of a CTL response.
-
Analysis of the Tumor Microenvironment
-
Objective: To assess the infiltration and activation of immune cells within the tumor.
-
Methodology:
-
Tumors are harvested from vaccinated and control animals at the end of the study.
-
The tumors are processed to create single-cell suspensions or are prepared for immunohistochemistry.
-
Flow cytometry or immunohistochemistry is used to identify and quantify different immune cell populations, such as CD8+ T cells, CD4+ T cells, regulatory T cells, and myeloid-derived suppressor cells. The expression of activation markers (e.g., Granzyme B) and checkpoint molecules (e.g., PD-1, PD-L1) is also analyzed.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for a Peptide-Based Cancer Vaccine
References
Preclinical Reproducibility of Asudemotide: A Comparative Analysis
It is important to note that publicly available preclinical data for Asudemotide (S-588410) is limited. The majority of accessible information pertains to clinical trial outcomes. Therefore, a direct quantitative comparison with an alternative preclinical candidate is not feasible at this time. This guide will present the available clinical findings for this compound and, for comparative context, will feature preclinical data from a multi-epitope mRNA vaccine candidate for Esophageal Squamous Cell Carcinoma (ESCC), a similar indication for which this compound has been investigated.
This compound: An Overview
This compound is a cancer vaccine composed of five HLA-A*24:02-restricted peptides derived from five distinct cancer-testis antigens. Its proposed mechanism of action involves the induction of a robust anti-tumor immune response, primarily mediated by cytotoxic T-lymphocytes (CTLs). Clinical studies have explored its application in esophageal and urothelial cancers.
Comparative Preclinical Data
As a substitute for direct preclinical comparison, this section details the preclinical performance of a multi-epitope mRNA vaccine for ESCC, as reported in a recent conference abstract.[1][2] This serves to illustrate the typical preclinical evaluation of a cancer vaccine.
| Metric | Multi-epitope mRNA Vaccine (Preclinical) | This compound (Clinical - for reference) |
| Efficacy Model | HLA-A2.1 and HLA-A11.1 transgenic mouse models of ESCC[1][2] | Phase 2 & 3 clinical trials in urothelial and esophageal cancer patients |
| Tumor Growth Inhibition | Significant suppression of tumor growth in therapeutic models.[1] | Not directly measured in preclinical models (data unavailable). |
| Survival | Median survival increased to 44.5 days vs. 31 days in the control group (p < 0.05). | Phase 3 (ESCC): Median Relapse-Free Survival of 84.3 weeks vs 84.1 weeks in placebo. |
| Immune Response | Significant IFN-γ secretion in response to peptide pools (p < 0.001). 3.4-fold increase in cytotoxic CD8+ T cell infiltration with PD-1 blockade. | Phase 3 (ESCC): CTL induction was observed in 98.5% of patients. |
| Prophylactic Effect | Tumor incidence reduced by 100% in prophylactic models (p < 0.001). | Not applicable (therapeutic vaccine). |
| Combination Therapy | Tumor reduction rate of 85% when combined with PD-1 blockade. | Clinical trials have suggested potential synergy with anti-PD-(L)1 antibodies. |
Experimental Protocols
Detailed preclinical experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating cancer vaccines, the following protocols would be representative of the key experiments conducted.
In Vivo Tumor Models
-
Animal Models: To evaluate a vaccine like this compound, which is designed for a specific human leukocyte antigen (HLA) type (HLA-A*24:02), transgenic mice expressing this HLA allele would be used.
-
Tumor Cell Implantation: Human esophageal or urothelial cancer cell lines expressing the target antigens and the corresponding HLA type are implanted subcutaneously or orthotopically into the transgenic mice.
-
Vaccination and Monitoring: Mice are immunized with the vaccine candidate (e.g., this compound with an adjuvant) at specified intervals. Tumor growth is monitored regularly by measuring tumor volume. Animal body weight and general health are also recorded.
-
Efficacy Endpoints: The primary endpoints typically include tumor growth inhibition and overall survival.
Cytotoxic T-Lymphocyte (CTL) Response Assay (ELISpot)
-
Objective: To quantify the antigen-specific T-cell response induced by the vaccine.
-
Methodology:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated and control mice.
-
The cells are stimulated in vitro with the specific peptides included in the vaccine.
-
An ELISpot (Enzyme-Linked Immunospot) assay is performed to detect the number of cells secreting cytokines, such as interferon-gamma (IFN-γ), which is a key indicator of a CTL response.
-
Analysis of the Tumor Microenvironment
-
Objective: To assess the infiltration and activation of immune cells within the tumor.
-
Methodology:
-
Tumors are harvested from vaccinated and control animals at the end of the study.
-
The tumors are processed to create single-cell suspensions or are prepared for immunohistochemistry.
-
Flow cytometry or immunohistochemistry is used to identify and quantify different immune cell populations, such as CD8+ T cells, CD4+ T cells, regulatory T cells, and myeloid-derived suppressor cells. The expression of activation markers (e.g., Granzyme B) and checkpoint molecules (e.g., PD-1, PD-L1) is also analyzed.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for a Peptide-Based Cancer Vaccine
References
A Comparative Analysis of Asudemotide and Personalized Neoantigen Vaccines in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic mechanisms, experimental protocols, and clinical efficacy of asudemotide versus personalized neoantigen vaccines.
The field of cancer immunotherapy is rapidly evolving, with vaccine-based strategies at the forefront of innovative treatments. This guide delves into a comparative analysis of two distinct approaches: this compound, a peptide vaccine targeting shared tumor-associated antigens, and personalized neoantigen vaccines, a bespoke strategy tailored to the unique mutational landscape of an individual's tumor.
At a Glance: this compound vs. Personalized Neoantigen Vaccines
| Feature | This compound | Personalized Neoantigen Vaccines |
| Antigen Source | Pre-defined, shared cancer-testis antigens (CTAs) | Patient-specific neoantigens derived from tumor mutations |
| Target Population | Patients with specific HLA types expressing the target antigens (e.g., HLA-A*24:02) | Broad applicability to patients with sufficient tumor mutations |
| Manufacturing | "Off-the-shelf" synthesis of specific peptides | Complex, individualized manufacturing process for each patient |
| Mechanism of Action | Induces cytotoxic T lymphocyte (CTL) response against cells expressing the targeted CTAs | Primes and expands a polyclonal T-cell response against a range of tumor-specific neoantigens |
| Clinical Development Stage | Phase 3 trials completed for certain indications | Multiple Phase 1 and 2 trials ongoing and have reported promising results |
Mechanism of Action
This compound: Targeting Shared Tumor Antigens
This compound is a cancer vaccine composed of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various cancers and have limited expression in normal adult tissues. This "off-the-shelf" vaccine is designed to be administered to patients who possess a specific Human Leukocyte Antigen (HLA) type, HLA-A*24:02, which is necessary for the presentation of these peptides to the immune system. The core mechanism involves the introduction of these peptides to stimulate a cytotoxic T lymphocyte (CTL) response specifically directed against tumor cells that present these antigens on their surface.
Personalized Neoantigen Vaccines: A Tailored Immune Attack
Personalized neoantigen vaccines represent a paradigm shift in cancer immunotherapy, moving from a one-size-fits-all to a completely individualized approach. These vaccines are developed based on the unique set of mutations present in a patient's tumor. The process involves sequencing the tumor and normal tissue DNA to identify tumor-specific mutations, which are then translated into neoantigens. These neoantigens are peptides that are not present in normal cells and are therefore highly immunogenic. Various platforms, including messenger RNA (mRNA), synthetic long peptides, and dendritic cells, are used to deliver these neoantigens to the patient's immune system. The goal is to induce a broad and robust T-cell response against multiple neoantigens, leading to the specific recognition and elimination of cancer cells.
Experimental Protocols
A direct comparison of experimental protocols is challenging due to the differing nature of the vaccines and the specific designs of their clinical trials. However, a summary of the key methodological aspects from prominent trials is provided below.
This compound (S-588410) Phase 3 Trial in Esophageal Squamous Cell Carcinoma (NCT02410369)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[1][2][3]
-
Patient Population: HLA-A*24:02-positive patients with completely resected esophageal squamous cell carcinoma (ESCC) who had received neoadjuvant therapy.[1][3]
-
Intervention: Subcutaneous administration of S-588410 emulsified with Montanide ISA 51VG adjuvant.
-
Primary Endpoint: Relapse-Free Survival (RFS).
-
Secondary Endpoints: Overall Survival (OS), cytotoxic T-lymphocyte (CTL) induction, and safety.
Personalized Neoantigen Vaccine Trials (Exemplars)
-
Study Design: An investigator-initiated, single-center, phase 1 trial.
-
Patient Population: Patients with resected PDAC.
-
Intervention: Adjuvant treatment with autogene cevumeran in sequential combination with the anti-PD-L1 immune checkpoint inhibitor atezolizumab and standard-of-care chemotherapy.
-
Primary Endpoint: Safety.
-
Secondary Endpoints: Feasibility, vaccine response, and recurrence-free survival (RFS).
-
Study Design: A multicenter, open-label, randomized, two-arm Phase 1 trial.
-
Patient Population: Patients with locally advanced, resected, HPV-negative HNSCC.
-
Intervention: Patients were randomized to receive TG4050 immediately after standard of care or at the time of relapse. The vaccine was administered subcutaneously weekly for 6 weeks, then every 3 weeks for a total of 20 doses.
-
Endpoints: Safety, efficacy, and immunogenicity.
-
Study Design: A randomized, open-label, phase 2b trial.
-
Patient Population: Patients with high-risk, resected stage III or IV melanoma.
-
Intervention: Combination of mRNA-4157 and pembrolizumab (B1139204) versus pembrolizumab alone.
-
Primary Endpoint: Recurrence-Free Survival (RFS).
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data for this compound versus personalized neoantigen vaccines is not available. Therefore, this comparison is based on the results from their respective clinical trials.
This compound Efficacy Data
| Trial | Cancer Type | Phase | N | Primary Endpoint | Result |
| NCT02410369 | Esophageal Squamous Cell Carcinoma | 3 | 276 | Relapse-Free Survival (RFS) | No significant difference compared to placebo (Median RFS: 84.3 vs 84.1 weeks). |
| EudraCT 2013-005274-22 | Urothelial Carcinoma | 2 | 45 (S-588410 group) | CTL Induction Rate | 93.3% CTL induction rate. Modest clinical response (Response Rate: 8.9% vs 0% in observation group). |
In the pivotal Phase 3 trial for esophageal cancer, this compound did not meet its primary endpoint of improving RFS, despite demonstrating a high rate of CTL induction. This suggests that while the vaccine could elicit an immune response, this did not translate into a significant clinical benefit in this patient population.
Personalized Neoantigen Vaccine Efficacy Data
The efficacy data for personalized neoantigen vaccines is derived from earlier phase trials but has shown promising signals, particularly in terms of inducing immune responses that correlate with clinical outcomes.
| Vaccine | Cancer Type | Phase | N | Key Efficacy Results |
| Autogene Cevumeran | Pancreatic Ductal Adenocarcinoma | 1 | 16 | Vaccine responders (8 patients) had a significantly longer median RFS (not reached) compared to non-responders (13.4 months) at a median follow-up of 3.2 years. 75% of responders remained disease-free after three years. |
| TG4050 | Head and Neck Squamous Cell Carcinoma | 1 | 16 (treatment arm) | After a median follow-up of 24.1 months, all 16 patients who received TG4050 remained disease-free, whereas 3 out of 16 patients in the observation arm relapsed. |
| mRNA-4157 | Melanoma | 2b | 107 (combination arm) | At 18 months, the recurrence-free survival rate was 79% in the combination group (mRNA-4157 + pembrolizumab) versus 62% in the pembrolizumab alone group. |
These early results for personalized neoantigen vaccines suggest that they can induce durable immune responses that may lead to improved clinical outcomes, such as delayed tumor recurrence.
Conclusion
This compound and personalized neoantigen vaccines represent two distinct strategies in the quest for effective cancer immunotherapies. This compound, an "off-the-shelf" peptide vaccine, targets shared antigens in a specific patient population. While it has demonstrated the ability to induce an immune response, its clinical efficacy in a Phase 3 trial for esophageal cancer was not superior to placebo.
In contrast, personalized neoantigen vaccines, tailored to the individual's tumor mutational profile, have shown promising results in early-phase clinical trials across various cancer types. The observed correlation between vaccine-induced immune responses and improved clinical outcomes, such as prolonged recurrence-free survival, is encouraging. However, the complexity and cost of manufacturing a unique vaccine for each patient remain significant hurdles to widespread clinical implementation.
For researchers and drug development professionals, the comparison of these two approaches highlights a critical question in cancer vaccine development: the trade-off between the scalability of targeting shared antigens and the potential for greater efficacy with a personalized approach. Future research, including larger randomized controlled trials for personalized neoantigen vaccines, will be crucial to further delineate their clinical utility and solidify their place in the armamentarium of cancer treatments.
References
A Comparative Analysis of Asudemotide and Personalized Neoantigen Vaccines in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic mechanisms, experimental protocols, and clinical efficacy of asudemotide versus personalized neoantigen vaccines.
The field of cancer immunotherapy is rapidly evolving, with vaccine-based strategies at the forefront of innovative treatments. This guide delves into a comparative analysis of two distinct approaches: this compound, a peptide vaccine targeting shared tumor-associated antigens, and personalized neoantigen vaccines, a bespoke strategy tailored to the unique mutational landscape of an individual's tumor.
At a Glance: this compound vs. Personalized Neoantigen Vaccines
| Feature | This compound | Personalized Neoantigen Vaccines |
| Antigen Source | Pre-defined, shared cancer-testis antigens (CTAs) | Patient-specific neoantigens derived from tumor mutations |
| Target Population | Patients with specific HLA types expressing the target antigens (e.g., HLA-A*24:02) | Broad applicability to patients with sufficient tumor mutations |
| Manufacturing | "Off-the-shelf" synthesis of specific peptides | Complex, individualized manufacturing process for each patient |
| Mechanism of Action | Induces cytotoxic T lymphocyte (CTL) response against cells expressing the targeted CTAs | Primes and expands a polyclonal T-cell response against a range of tumor-specific neoantigens |
| Clinical Development Stage | Phase 3 trials completed for certain indications | Multiple Phase 1 and 2 trials ongoing and have reported promising results |
Mechanism of Action
This compound: Targeting Shared Tumor Antigens
This compound is a cancer vaccine composed of five synthetic peptides derived from cancer-testis antigens that are overexpressed in various cancers and have limited expression in normal adult tissues. This "off-the-shelf" vaccine is designed to be administered to patients who possess a specific Human Leukocyte Antigen (HLA) type, HLA-A*24:02, which is necessary for the presentation of these peptides to the immune system. The core mechanism involves the introduction of these peptides to stimulate a cytotoxic T lymphocyte (CTL) response specifically directed against tumor cells that present these antigens on their surface.
Personalized Neoantigen Vaccines: A Tailored Immune Attack
Personalized neoantigen vaccines represent a paradigm shift in cancer immunotherapy, moving from a one-size-fits-all to a completely individualized approach. These vaccines are developed based on the unique set of mutations present in a patient's tumor. The process involves sequencing the tumor and normal tissue DNA to identify tumor-specific mutations, which are then translated into neoantigens. These neoantigens are peptides that are not present in normal cells and are therefore highly immunogenic. Various platforms, including messenger RNA (mRNA), synthetic long peptides, and dendritic cells, are used to deliver these neoantigens to the patient's immune system. The goal is to induce a broad and robust T-cell response against multiple neoantigens, leading to the specific recognition and elimination of cancer cells.
Experimental Protocols
A direct comparison of experimental protocols is challenging due to the differing nature of the vaccines and the specific designs of their clinical trials. However, a summary of the key methodological aspects from prominent trials is provided below.
This compound (S-588410) Phase 3 Trial in Esophageal Squamous Cell Carcinoma (NCT02410369)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[1][2][3]
-
Patient Population: HLA-A*24:02-positive patients with completely resected esophageal squamous cell carcinoma (ESCC) who had received neoadjuvant therapy.[1][3]
-
Intervention: Subcutaneous administration of S-588410 emulsified with Montanide ISA 51VG adjuvant.
-
Primary Endpoint: Relapse-Free Survival (RFS).
-
Secondary Endpoints: Overall Survival (OS), cytotoxic T-lymphocyte (CTL) induction, and safety.
Personalized Neoantigen Vaccine Trials (Exemplars)
-
Study Design: An investigator-initiated, single-center, phase 1 trial.
-
Patient Population: Patients with resected PDAC.
-
Intervention: Adjuvant treatment with autogene cevumeran in sequential combination with the anti-PD-L1 immune checkpoint inhibitor atezolizumab and standard-of-care chemotherapy.
-
Primary Endpoint: Safety.
-
Secondary Endpoints: Feasibility, vaccine response, and recurrence-free survival (RFS).
-
Study Design: A multicenter, open-label, randomized, two-arm Phase 1 trial.
-
Patient Population: Patients with locally advanced, resected, HPV-negative HNSCC.
-
Intervention: Patients were randomized to receive TG4050 immediately after standard of care or at the time of relapse. The vaccine was administered subcutaneously weekly for 6 weeks, then every 3 weeks for a total of 20 doses.
-
Endpoints: Safety, efficacy, and immunogenicity.
-
Study Design: A randomized, open-label, phase 2b trial.
-
Patient Population: Patients with high-risk, resected stage III or IV melanoma.
-
Intervention: Combination of mRNA-4157 and pembrolizumab versus pembrolizumab alone.
-
Primary Endpoint: Recurrence-Free Survival (RFS).
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trial data for this compound versus personalized neoantigen vaccines is not available. Therefore, this comparison is based on the results from their respective clinical trials.
This compound Efficacy Data
| Trial | Cancer Type | Phase | N | Primary Endpoint | Result |
| NCT02410369 | Esophageal Squamous Cell Carcinoma | 3 | 276 | Relapse-Free Survival (RFS) | No significant difference compared to placebo (Median RFS: 84.3 vs 84.1 weeks). |
| EudraCT 2013-005274-22 | Urothelial Carcinoma | 2 | 45 (S-588410 group) | CTL Induction Rate | 93.3% CTL induction rate. Modest clinical response (Response Rate: 8.9% vs 0% in observation group). |
In the pivotal Phase 3 trial for esophageal cancer, this compound did not meet its primary endpoint of improving RFS, despite demonstrating a high rate of CTL induction. This suggests that while the vaccine could elicit an immune response, this did not translate into a significant clinical benefit in this patient population.
Personalized Neoantigen Vaccine Efficacy Data
The efficacy data for personalized neoantigen vaccines is derived from earlier phase trials but has shown promising signals, particularly in terms of inducing immune responses that correlate with clinical outcomes.
| Vaccine | Cancer Type | Phase | N | Key Efficacy Results |
| Autogene Cevumeran | Pancreatic Ductal Adenocarcinoma | 1 | 16 | Vaccine responders (8 patients) had a significantly longer median RFS (not reached) compared to non-responders (13.4 months) at a median follow-up of 3.2 years. 75% of responders remained disease-free after three years. |
| TG4050 | Head and Neck Squamous Cell Carcinoma | 1 | 16 (treatment arm) | After a median follow-up of 24.1 months, all 16 patients who received TG4050 remained disease-free, whereas 3 out of 16 patients in the observation arm relapsed. |
| mRNA-4157 | Melanoma | 2b | 107 (combination arm) | At 18 months, the recurrence-free survival rate was 79% in the combination group (mRNA-4157 + pembrolizumab) versus 62% in the pembrolizumab alone group. |
These early results for personalized neoantigen vaccines suggest that they can induce durable immune responses that may lead to improved clinical outcomes, such as delayed tumor recurrence.
Conclusion
This compound and personalized neoantigen vaccines represent two distinct strategies in the quest for effective cancer immunotherapies. This compound, an "off-the-shelf" peptide vaccine, targets shared antigens in a specific patient population. While it has demonstrated the ability to induce an immune response, its clinical efficacy in a Phase 3 trial for esophageal cancer was not superior to placebo.
In contrast, personalized neoantigen vaccines, tailored to the individual's tumor mutational profile, have shown promising results in early-phase clinical trials across various cancer types. The observed correlation between vaccine-induced immune responses and improved clinical outcomes, such as prolonged recurrence-free survival, is encouraging. However, the complexity and cost of manufacturing a unique vaccine for each patient remain significant hurdles to widespread clinical implementation.
For researchers and drug development professionals, the comparison of these two approaches highlights a critical question in cancer vaccine development: the trade-off between the scalability of targeting shared antigens and the potential for greater efficacy with a personalized approach. Future research, including larger randomized controlled trials for personalized neoantigen vaccines, will be crucial to further delineate their clinical utility and solidify their place in the armamentarium of cancer treatments.
References
Validating Off-Target Effects of Asudemotide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Asudemotide (S-588410) is a therapeutic cancer peptide vaccine designed to elicit a targeted immune response against tumors expressing specific cancer-testis antigens. Comprising five HLA-A*24:02-restricted peptides from the antigens DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2, its primary mechanism of action is the induction of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells. While clinical studies have established an acceptable safety profile for this compound, a detailed preclinical validation of its off-target effects is crucial for a comprehensive understanding of its therapeutic window and for comparison with alternative treatment modalities.
This guide provides a comparative overview of this compound, discussing its known safety profile and contrasting it with potential alternatives for esophageal cancer, a primary indication for this vaccine. Due to a lack of publicly available preclinical studies specifically detailing the off-target effects of this compound, this document also outlines standardized experimental protocols for future preclinical validation.
On-Target Mechanism of this compound
This compound functions by introducing specific peptide antigens to the immune system, leading to the activation of T-cells that can target and destroy tumor cells presenting these same antigens. This process is intended to be highly specific to cancer cells expressing the target antigens.
Comparison of Clinical Safety Profiles
While specific preclinical off-target data is limited, clinical trial results provide insights into the safety profiles of this compound and its alternatives. The most frequently reported adverse events for this compound are localized injection site reactions. In contrast, systemic therapies like immune checkpoint inhibitors are associated with a broader range of immune-related adverse events.
| Treatment Modality | Primary Indication (in studies) | Common Adverse Events (any grade) | Serious Adverse Events (Grade ≥3) |
| This compound (S-588410) | Esophageal Squamous Cell Carcinoma, Urothelial Carcinoma | Injection site reactions (redness, swelling, pain)[1][2][3] | Rare; primarily severe injection site reactions.[2] |
| Immune Checkpoint Inhibitors (e.g., Nivolumab, Pembrolizumab) | Esophageal Cancer | Fatigue, rash, diarrhea, nausea, pruritus, hypothyroidism. | Pneumonitis, colitis, hepatitis, endocrinopathies, nephritis. |
| Targeted Therapies (e.g., Ramucirumab) | Esophageal Cancer | Hypertension, diarrhea, fatigue, headache, proteinuria. | Severe hypertension, arterial thromboembolic events, gastrointestinal perforation. |
Experimental Protocols for Preclinical Off-Target Validation
To systematically evaluate the off-target effects of this compound and compare them to other therapies, a standardized set of preclinical experiments is proposed.
In Vitro T-Cell Cross-Reactivity Assay
Objective: To determine if this compound-induced T-cells recognize and react to non-target peptides or cells.
Methodology:
-
Generate this compound-specific CTLs by co-culturing dendritic cells pulsed with this compound peptides with T-cells from HLA-A*24:02 transgenic mice or human donors.
-
Establish a panel of non-target peptides with sequence homology to the this compound peptides.
-
Co-culture the activated CTLs with target cells pulsed with either the this compound peptides (positive control), non-target peptides, or an irrelevant peptide (negative control).
-
Measure T-cell activation through cytokine release assays (e.g., IFN-γ ELISpot) and cytotoxicity assays (e.g., chromium-51 (B80572) release assay).
In Vivo Biodistribution and Toxicity Studies in Humanized Mouse Models
Objective: To assess the in vivo distribution of this compound-activated T-cells and evaluate potential on-target, off-tumor toxicity in tissues that may express the target antigens at low levels.
Methodology:
-
Utilize humanized mice engrafted with a human immune system (e.g., CD34+ hematopoietic stem cells).
-
Implant human esophageal tumor xenografts expressing the target antigens.
-
Administer this compound or a control vaccine.
-
Monitor for tumor growth and signs of toxicity (e.g., weight loss, behavioral changes).
-
At study endpoint, perform a comprehensive histopathological analysis of all major organs to identify signs of immune-mediated inflammation or damage.
-
Use immunohistochemistry or flow cytometry to detect the presence of infiltrating human T-cells in non-tumor tissues.
Comparative Immunotoxicity in Non-Human Primates
Objective: To compare the systemic inflammatory response and potential for autoimmune-like toxicities of this compound with an immune checkpoint inhibitor.
Methodology:
-
Select a relevant non-human primate model (e.g., cynomolgus monkeys).
-
Administer clinically relevant doses of this compound, an immune checkpoint inhibitor, or a placebo.
-
Monitor for clinical signs of toxicity and collect blood samples at multiple time points for hematology, clinical chemistry, and cytokine profiling.
-
Perform a complete necropsy with histopathological evaluation of all tissues at the end of the study.
Conclusion
This compound represents a highly targeted approach to cancer therapy with a favorable safety profile observed in clinical trials, characterized primarily by local injection site reactions. This contrasts with the systemic immune-related adverse events associated with alternatives like immune checkpoint inhibitors. However, a definitive comparison of off-target effects at the preclinical level is hampered by the lack of specific published data for this compound. The experimental protocols outlined in this guide provide a framework for generating the necessary data to allow for a direct and quantitative comparison, which will be invaluable for the continued development and positioning of peptide-based cancer vaccines in the therapeutic landscape.
References
- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Off-Target Effects of Asudemotide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Asudemotide (S-588410) is a therapeutic cancer peptide vaccine designed to elicit a targeted immune response against tumors expressing specific cancer-testis antigens. Comprising five HLA-A*24:02-restricted peptides from the antigens DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2, its primary mechanism of action is the induction of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate cancer cells. While clinical studies have established an acceptable safety profile for this compound, a detailed preclinical validation of its off-target effects is crucial for a comprehensive understanding of its therapeutic window and for comparison with alternative treatment modalities.
This guide provides a comparative overview of this compound, discussing its known safety profile and contrasting it with potential alternatives for esophageal cancer, a primary indication for this vaccine. Due to a lack of publicly available preclinical studies specifically detailing the off-target effects of this compound, this document also outlines standardized experimental protocols for future preclinical validation.
On-Target Mechanism of this compound
This compound functions by introducing specific peptide antigens to the immune system, leading to the activation of T-cells that can target and destroy tumor cells presenting these same antigens. This process is intended to be highly specific to cancer cells expressing the target antigens.
Comparison of Clinical Safety Profiles
While specific preclinical off-target data is limited, clinical trial results provide insights into the safety profiles of this compound and its alternatives. The most frequently reported adverse events for this compound are localized injection site reactions. In contrast, systemic therapies like immune checkpoint inhibitors are associated with a broader range of immune-related adverse events.
| Treatment Modality | Primary Indication (in studies) | Common Adverse Events (any grade) | Serious Adverse Events (Grade ≥3) |
| This compound (S-588410) | Esophageal Squamous Cell Carcinoma, Urothelial Carcinoma | Injection site reactions (redness, swelling, pain)[1][2][3] | Rare; primarily severe injection site reactions.[2] |
| Immune Checkpoint Inhibitors (e.g., Nivolumab, Pembrolizumab) | Esophageal Cancer | Fatigue, rash, diarrhea, nausea, pruritus, hypothyroidism. | Pneumonitis, colitis, hepatitis, endocrinopathies, nephritis. |
| Targeted Therapies (e.g., Ramucirumab) | Esophageal Cancer | Hypertension, diarrhea, fatigue, headache, proteinuria. | Severe hypertension, arterial thromboembolic events, gastrointestinal perforation. |
Experimental Protocols for Preclinical Off-Target Validation
To systematically evaluate the off-target effects of this compound and compare them to other therapies, a standardized set of preclinical experiments is proposed.
In Vitro T-Cell Cross-Reactivity Assay
Objective: To determine if this compound-induced T-cells recognize and react to non-target peptides or cells.
Methodology:
-
Generate this compound-specific CTLs by co-culturing dendritic cells pulsed with this compound peptides with T-cells from HLA-A*24:02 transgenic mice or human donors.
-
Establish a panel of non-target peptides with sequence homology to the this compound peptides.
-
Co-culture the activated CTLs with target cells pulsed with either the this compound peptides (positive control), non-target peptides, or an irrelevant peptide (negative control).
-
Measure T-cell activation through cytokine release assays (e.g., IFN-γ ELISpot) and cytotoxicity assays (e.g., chromium-51 release assay).
In Vivo Biodistribution and Toxicity Studies in Humanized Mouse Models
Objective: To assess the in vivo distribution of this compound-activated T-cells and evaluate potential on-target, off-tumor toxicity in tissues that may express the target antigens at low levels.
Methodology:
-
Utilize humanized mice engrafted with a human immune system (e.g., CD34+ hematopoietic stem cells).
-
Implant human esophageal tumor xenografts expressing the target antigens.
-
Administer this compound or a control vaccine.
-
Monitor for tumor growth and signs of toxicity (e.g., weight loss, behavioral changes).
-
At study endpoint, perform a comprehensive histopathological analysis of all major organs to identify signs of immune-mediated inflammation or damage.
-
Use immunohistochemistry or flow cytometry to detect the presence of infiltrating human T-cells in non-tumor tissues.
Comparative Immunotoxicity in Non-Human Primates
Objective: To compare the systemic inflammatory response and potential for autoimmune-like toxicities of this compound with an immune checkpoint inhibitor.
Methodology:
-
Select a relevant non-human primate model (e.g., cynomolgus monkeys).
-
Administer clinically relevant doses of this compound, an immune checkpoint inhibitor, or a placebo.
-
Monitor for clinical signs of toxicity and collect blood samples at multiple time points for hematology, clinical chemistry, and cytokine profiling.
-
Perform a complete necropsy with histopathological evaluation of all tissues at the end of the study.
Conclusion
This compound represents a highly targeted approach to cancer therapy with a favorable safety profile observed in clinical trials, characterized primarily by local injection site reactions. This contrasts with the systemic immune-related adverse events associated with alternatives like immune checkpoint inhibitors. However, a definitive comparison of off-target effects at the preclinical level is hampered by the lack of specific published data for this compound. The experimental protocols outlined in this guide provide a framework for generating the necessary data to allow for a direct and quantitative comparison, which will be invaluable for the continued development and positioning of peptide-based cancer vaccines in the therapeutic landscape.
References
- 1. Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Asudemotide with Other Peptide Vaccines in Oncology
For Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Peptide-Based Immunotherapies for Cancer
The landscape of cancer therapy is continually evolving, with peptide vaccines emerging as a promising immunotherapeutic strategy. These vaccines utilize short amino acid sequences to elicit a targeted anti-tumor immune response. This guide provides a detailed head-to-head comparison of Asudemotide (S-588410), a five-peptide cancer vaccine, with other notable peptide vaccines that have undergone clinical investigation for similar cancer indications. We will delve into their mechanisms of action, clinical efficacy, immunogenicity, and safety profiles, supported by experimental data and detailed methodologies.
Introduction to this compound and Comparator Peptide Vaccines
This compound (S-588410) is a synthetic, multi-peptide vaccine comprising five HLA-A*24:02-restricted peptides derived from the cancer-testis antigens DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. It is designed to induce cytotoxic T-lymphocyte (CTL) responses against tumor cells expressing these antigens. This compound has been investigated in clinical trials for esophageal, bladder, and non-small cell lung cancer.
For this comparative analysis, we will focus on other peptide vaccines that have been evaluated in similar clinical settings:
-
Personalized Peptide Vaccine (PPV) : This is a tailored vaccine approach where a selection of peptides (up to four) is chosen from a pre-defined panel of 31 candidates based on the patient's HLA type and pre-existing humoral immune responses. It has been studied in bladder cancer and non-small cell lung cancer (NSCLC).
-
Three-Peptide Vaccine (URLC10, CDCA1, KOC1) : This vaccine combines three HLA-A*24-restricted peptides and has been investigated as an adjuvant therapy for esophageal squamous cell carcinoma (ESCC).
-
Multi-Peptide Vaccine (TTK, LY6K, IMP-3) : A vaccine consisting of three HLA-A24-restricted peptides from the cancer-testis antigens TTK, LY6K, and IMP-3, which has been evaluated in advanced esophageal cancer.
Mechanism of Action: A Shared Pathway to T-Cell Activation
The fundamental mechanism of action for these peptide vaccines is the stimulation of a tumor-specific CTL response. The process begins with the subcutaneous administration of the synthetic peptides, often with an adjuvant to enhance the immune response.
Caption: Mechanism of Action for Peptide Vaccines
Antigen-presenting cells (APCs) take up the administered peptides and present them on their surface via MHC class I molecules. This complex is recognized by naive CD8+ T-cells, which then become activated and proliferate into cytotoxic T-lymphocytes (CTLs). These CTLs can then identify and eliminate tumor cells that express the target antigens.[1][2]
Head-to-Head Comparison of Clinical Trial Data
The following tables summarize the key findings from clinical trials of this compound and the comparator peptide vaccines.
Table 1: Esophageal Cancer
| Feature | This compound (S-588410)[3][4] | Three-Peptide Vaccine (URLC10, CDCA1, KOC1)[5] | Multi-Peptide Vaccine (TTK, LY6K, IMP-3) |
| Trial Phase | Phase III (NCT02410369) | Phase II | Phase I/II |
| Patient Population | HLA-A24:02-positive ESCC patients after curative resection | HLA-A24:02-positive ESCC patients after curative resection with lymph node metastasis | HLA-A2402-positive advanced ESCC patients who failed standard therapy |
| Treatment Regimen | S-588410 + Montanide ISA 51VG adjuvant | 3 peptides + Montanide ISA 51VG adjuvant | 3 peptides + Incomplete Freund's Adjuvant (IFA) |
| Primary Endpoint | Relapse-Free Survival (RFS) | Relapse-Free Survival (RFS) | Safety and Immune Response |
| Efficacy Results | No significant improvement in RFS vs. placebo (median RFS: 84.3 vs 84.1 weeks) | 5-year RFS: 45.3% (vaccine group) vs. 32.5% (control group) | Median Survival Time: 6.6 months |
| Median OS: 236.3 weeks vs. not reached in placebo group | 5-year Esophageal Cancer-Specific Survival (ECSS): 60.0% vs. 32.4% | 1 patient with complete response, 1 with objective response, 3 with stable disease | |
| Immunogenicity | 98.5% CTL induction rate to at least one peptide | Recurrence rate decreased with the number of peptides inducing CTLs | 90% of patients showed a specific T-cell immune response |
| Safety | Most common AE: injection site reactions (97.9%) | No severe adverse events reported | No grade 3 or 4 treatment-associated adverse events |
Table 2: Bladder Cancer
| Feature | This compound (S-588410) | Personalized Peptide Vaccine (PPV) |
| Trial Phase | Phase II (EudraCT 2013-005274-22) | Phase II |
| Patient Population | HLA-A*24:02-positive patients with advanced or metastatic urothelial carcinoma after platinum-based chemotherapy | Patients with progressive bladder cancer after first-line platinum-based chemotherapy |
| Treatment Regimen | S-588410 + Montanide ISA 51VG adjuvant | Up to 4 peptides selected from 31 candidates + best supportive care (BSC) |
| Primary Endpoint | CTL induction rate | Progression-Free Survival (PFS) |
| Efficacy Results | Antitumor response rate: 8.9% vs. 0% in observation group | No significant improvement in PFS vs. BSC |
| Median PFS: 18.1 vs. 12.5 weeks | Median OS: 7.9 months vs. 4.1 months | |
| Immunogenicity | 93.3% CTL induction rate | Peptide-specific IgG or CTL responses observed in a majority of patients |
| Safety | Most frequent TEAE: injection site reactions (93.3%) | Well tolerated, without serious adverse drug reactions |
Table 3: Non-Small Cell Lung Cancer (NSCLC)
| Feature | Personalized Peptide Vaccine (PPV) |
| Trial Phase | Phase II |
| Patient Population | Refractory NSCLC patients who failed chemotherapy and/or targeted therapy |
| Treatment Regimen | Up to 4 peptides selected from 31 candidates |
| Primary Endpoint | Overall Survival (OS) |
| Efficacy Results | Median OS: 304 days (10.1 months) |
| One-year survival rate: 42% | |
| Immunogenicity | CTL responses to vaccinated peptides detected in 42-58% of patients |
| Safety | Main toxicity: skin reactions at injection sites; no serious adverse events |
Experimental Protocols
A critical aspect of evaluating and comparing clinical trial data is understanding the methodologies employed. Below are the detailed experimental protocols for key assays used in the assessment of these peptide vaccines.
Experimental Workflow: From Patient Selection to Response Assessment
Caption: General Experimental Workflow for Peptide Vaccine Clinical Trials
Cytotoxic T-Lymphocyte (CTL) Response Assessment: ELISpot Assay
The enzyme-linked immunosorbent spot (ELISpot) assay is a widely used method for quantifying the frequency of cytokine-secreting cells at the single-cell level, making it a valuable tool for monitoring T-cell responses in vaccine trials.
Protocol for IFN-γ ELISpot Assay:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the coated wells.
-
Stimulation: Cells are stimulated with the vaccine peptides (or a negative control peptide and a positive control mitogen) and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added to the wells.
-
Signal Development: Streptavidin-alkaline phosphatase and a substrate are added, leading to the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. An increase in the number of spot-forming cells in response to the vaccine peptides compared to the pre-vaccination baseline indicates a positive CTL response.
Discussion and Future Directions
The data presented in this guide highlight both the promise and the challenges of peptide vaccine therapy. This compound has demonstrated a high rate of CTL induction and an acceptable safety profile across multiple cancer types. However, its Phase III trial in esophageal cancer did not meet the primary endpoint of improved RFS, despite showing a trend towards prolonged overall survival in certain patient subgroups.
In comparison, the three-peptide vaccine for esophageal cancer and the personalized peptide vaccine for bladder cancer have shown encouraging signals of clinical efficacy in Phase II trials, with improvements in esophageal cancer-specific survival and overall survival, respectively. The personalized approach of the PPV, which tailors the vaccine to the individual's pre-existing immunity, is a particularly interesting avenue for future development.
A commonality among all these vaccines is their favorable safety profile, with injection site reactions being the most frequently reported adverse event. This makes them attractive candidates for combination therapies, potentially with immune checkpoint inhibitors, to further enhance anti-tumor immunity.
Future research in the field of peptide vaccines will likely focus on:
-
Optimizing peptide selection: Identifying the most immunogenic and clinically relevant tumor antigens.
-
Improving vaccine adjuvants: Enhancing the magnitude and quality of the induced T-cell response.
-
Combination strategies: Combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors, to overcome tumor-induced immunosuppression.
-
Personalized approaches: Further refining personalized vaccine strategies based on individual tumor and immune characteristics.
By addressing these key areas, the full therapeutic potential of peptide vaccines in the fight against cancer may be realized.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Personalized peptide vaccination: a new approach for advanced cancer as therapeutic cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Cancer Vaccines for Immunotherapy - Creative Peptides [creative-peptides.com]
- 4. Personalized peptide vaccination: A novel immunotherapeutic approach for advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer peptide vaccine to suppress postoperative recurrence in esophageal SCC patients with induction of antigen-specific CD8+ T cell. - ASCO [asco.org]
A Head-to-Head Comparison of Asudemotide with Other Peptide Vaccines in Oncology
For Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Peptide-Based Immunotherapies for Cancer
The landscape of cancer therapy is continually evolving, with peptide vaccines emerging as a promising immunotherapeutic strategy. These vaccines utilize short amino acid sequences to elicit a targeted anti-tumor immune response. This guide provides a detailed head-to-head comparison of Asudemotide (S-588410), a five-peptide cancer vaccine, with other notable peptide vaccines that have undergone clinical investigation for similar cancer indications. We will delve into their mechanisms of action, clinical efficacy, immunogenicity, and safety profiles, supported by experimental data and detailed methodologies.
Introduction to this compound and Comparator Peptide Vaccines
This compound (S-588410) is a synthetic, multi-peptide vaccine comprising five HLA-A*24:02-restricted peptides derived from the cancer-testis antigens DEPDC1, MPHOSPH1, URLC10, CDCA1, and KOC1. It is designed to induce cytotoxic T-lymphocyte (CTL) responses against tumor cells expressing these antigens. This compound has been investigated in clinical trials for esophageal, bladder, and non-small cell lung cancer.
For this comparative analysis, we will focus on other peptide vaccines that have been evaluated in similar clinical settings:
-
Personalized Peptide Vaccine (PPV) : This is a tailored vaccine approach where a selection of peptides (up to four) is chosen from a pre-defined panel of 31 candidates based on the patient's HLA type and pre-existing humoral immune responses. It has been studied in bladder cancer and non-small cell lung cancer (NSCLC).
-
Three-Peptide Vaccine (URLC10, CDCA1, KOC1) : This vaccine combines three HLA-A*24-restricted peptides and has been investigated as an adjuvant therapy for esophageal squamous cell carcinoma (ESCC).
-
Multi-Peptide Vaccine (TTK, LY6K, IMP-3) : A vaccine consisting of three HLA-A24-restricted peptides from the cancer-testis antigens TTK, LY6K, and IMP-3, which has been evaluated in advanced esophageal cancer.
Mechanism of Action: A Shared Pathway to T-Cell Activation
The fundamental mechanism of action for these peptide vaccines is the stimulation of a tumor-specific CTL response. The process begins with the subcutaneous administration of the synthetic peptides, often with an adjuvant to enhance the immune response.
Caption: Mechanism of Action for Peptide Vaccines
Antigen-presenting cells (APCs) take up the administered peptides and present them on their surface via MHC class I molecules. This complex is recognized by naive CD8+ T-cells, which then become activated and proliferate into cytotoxic T-lymphocytes (CTLs). These CTLs can then identify and eliminate tumor cells that express the target antigens.[1][2]
Head-to-Head Comparison of Clinical Trial Data
The following tables summarize the key findings from clinical trials of this compound and the comparator peptide vaccines.
Table 1: Esophageal Cancer
| Feature | This compound (S-588410)[3][4] | Three-Peptide Vaccine (URLC10, CDCA1, KOC1)[5] | Multi-Peptide Vaccine (TTK, LY6K, IMP-3) |
| Trial Phase | Phase III (NCT02410369) | Phase II | Phase I/II |
| Patient Population | HLA-A24:02-positive ESCC patients after curative resection | HLA-A24:02-positive ESCC patients after curative resection with lymph node metastasis | HLA-A2402-positive advanced ESCC patients who failed standard therapy |
| Treatment Regimen | S-588410 + Montanide ISA 51VG adjuvant | 3 peptides + Montanide ISA 51VG adjuvant | 3 peptides + Incomplete Freund's Adjuvant (IFA) |
| Primary Endpoint | Relapse-Free Survival (RFS) | Relapse-Free Survival (RFS) | Safety and Immune Response |
| Efficacy Results | No significant improvement in RFS vs. placebo (median RFS: 84.3 vs 84.1 weeks) | 5-year RFS: 45.3% (vaccine group) vs. 32.5% (control group) | Median Survival Time: 6.6 months |
| Median OS: 236.3 weeks vs. not reached in placebo group | 5-year Esophageal Cancer-Specific Survival (ECSS): 60.0% vs. 32.4% | 1 patient with complete response, 1 with objective response, 3 with stable disease | |
| Immunogenicity | 98.5% CTL induction rate to at least one peptide | Recurrence rate decreased with the number of peptides inducing CTLs | 90% of patients showed a specific T-cell immune response |
| Safety | Most common AE: injection site reactions (97.9%) | No severe adverse events reported | No grade 3 or 4 treatment-associated adverse events |
Table 2: Bladder Cancer
| Feature | This compound (S-588410) | Personalized Peptide Vaccine (PPV) |
| Trial Phase | Phase II (EudraCT 2013-005274-22) | Phase II |
| Patient Population | HLA-A*24:02-positive patients with advanced or metastatic urothelial carcinoma after platinum-based chemotherapy | Patients with progressive bladder cancer after first-line platinum-based chemotherapy |
| Treatment Regimen | S-588410 + Montanide ISA 51VG adjuvant | Up to 4 peptides selected from 31 candidates + best supportive care (BSC) |
| Primary Endpoint | CTL induction rate | Progression-Free Survival (PFS) |
| Efficacy Results | Antitumor response rate: 8.9% vs. 0% in observation group | No significant improvement in PFS vs. BSC |
| Median PFS: 18.1 vs. 12.5 weeks | Median OS: 7.9 months vs. 4.1 months | |
| Immunogenicity | 93.3% CTL induction rate | Peptide-specific IgG or CTL responses observed in a majority of patients |
| Safety | Most frequent TEAE: injection site reactions (93.3%) | Well tolerated, without serious adverse drug reactions |
Table 3: Non-Small Cell Lung Cancer (NSCLC)
| Feature | Personalized Peptide Vaccine (PPV) |
| Trial Phase | Phase II |
| Patient Population | Refractory NSCLC patients who failed chemotherapy and/or targeted therapy |
| Treatment Regimen | Up to 4 peptides selected from 31 candidates |
| Primary Endpoint | Overall Survival (OS) |
| Efficacy Results | Median OS: 304 days (10.1 months) |
| One-year survival rate: 42% | |
| Immunogenicity | CTL responses to vaccinated peptides detected in 42-58% of patients |
| Safety | Main toxicity: skin reactions at injection sites; no serious adverse events |
Experimental Protocols
A critical aspect of evaluating and comparing clinical trial data is understanding the methodologies employed. Below are the detailed experimental protocols for key assays used in the assessment of these peptide vaccines.
Experimental Workflow: From Patient Selection to Response Assessment
Caption: General Experimental Workflow for Peptide Vaccine Clinical Trials
Cytotoxic T-Lymphocyte (CTL) Response Assessment: ELISpot Assay
The enzyme-linked immunosorbent spot (ELISpot) assay is a widely used method for quantifying the frequency of cytokine-secreting cells at the single-cell level, making it a valuable tool for monitoring T-cell responses in vaccine trials.
Protocol for IFN-γ ELISpot Assay:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples and plated in the coated wells.
-
Stimulation: Cells are stimulated with the vaccine peptides (or a negative control peptide and a positive control mitogen) and incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added to the wells.
-
Signal Development: Streptavidin-alkaline phosphatase and a substrate are added, leading to the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISpot reader. An increase in the number of spot-forming cells in response to the vaccine peptides compared to the pre-vaccination baseline indicates a positive CTL response.
Discussion and Future Directions
The data presented in this guide highlight both the promise and the challenges of peptide vaccine therapy. This compound has demonstrated a high rate of CTL induction and an acceptable safety profile across multiple cancer types. However, its Phase III trial in esophageal cancer did not meet the primary endpoint of improved RFS, despite showing a trend towards prolonged overall survival in certain patient subgroups.
In comparison, the three-peptide vaccine for esophageal cancer and the personalized peptide vaccine for bladder cancer have shown encouraging signals of clinical efficacy in Phase II trials, with improvements in esophageal cancer-specific survival and overall survival, respectively. The personalized approach of the PPV, which tailors the vaccine to the individual's pre-existing immunity, is a particularly interesting avenue for future development.
A commonality among all these vaccines is their favorable safety profile, with injection site reactions being the most frequently reported adverse event. This makes them attractive candidates for combination therapies, potentially with immune checkpoint inhibitors, to further enhance anti-tumor immunity.
Future research in the field of peptide vaccines will likely focus on:
-
Optimizing peptide selection: Identifying the most immunogenic and clinically relevant tumor antigens.
-
Improving vaccine adjuvants: Enhancing the magnitude and quality of the induced T-cell response.
-
Combination strategies: Combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors, to overcome tumor-induced immunosuppression.
-
Personalized approaches: Further refining personalized vaccine strategies based on individual tumor and immune characteristics.
By addressing these key areas, the full therapeutic potential of peptide vaccines in the fight against cancer may be realized.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Personalized peptide vaccination: a new approach for advanced cancer as therapeutic cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Cancer Vaccines for Immunotherapy - Creative Peptides [creative-peptides.com]
- 4. Personalized peptide vaccination: A novel immunotherapeutic approach for advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer peptide vaccine to suppress postoperative recurrence in esophageal SCC patients with induction of antigen-specific CD8+ T cell. - ASCO [asco.org]
Asudemotide's Efficacy in Diverse Tumor Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Asudemotide (S-588410), a synthetic peptide vaccine, has emerged as a novel immunotherapeutic agent targeting multiple tumor-associated antigens. This guide provides a comprehensive cross-validation of this compound's efficacy in different tumor models, juxtaposed with current standard-of-care and alternative therapies. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action: Targeting Multiple Tumor Antigens
This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from the following tumor-associated antigens: DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2. By presenting these peptides to the immune system, this compound aims to induce a robust cytotoxic T-lymphocyte (CTL) response specifically directed against cancer cells overexpressing these proteins. This multi-pronged attack minimizes the potential for tumor escape through single-antigen downregulation.
Signaling Pathways of this compound's Targets
The oncogenic roles of this compound's target proteins are linked to several critical signaling pathways that drive tumor growth, proliferation, and survival. Understanding these pathways provides a mechanistic basis for the vaccine's intended therapeutic effects.
Asudemotide's Efficacy in Diverse Tumor Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Asudemotide (S-588410), a synthetic peptide vaccine, has emerged as a novel immunotherapeutic agent targeting multiple tumor-associated antigens. This guide provides a comprehensive cross-validation of this compound's efficacy in different tumor models, juxtaposed with current standard-of-care and alternative therapies. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action: Targeting Multiple Tumor Antigens
This compound is a cancer vaccine comprising five HLA-A*24:02-restricted peptides derived from the following tumor-associated antigens: DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2. By presenting these peptides to the immune system, this compound aims to induce a robust cytotoxic T-lymphocyte (CTL) response specifically directed against cancer cells overexpressing these proteins. This multi-pronged attack minimizes the potential for tumor escape through single-antigen downregulation.
Signaling Pathways of this compound's Targets
The oncogenic roles of this compound's target proteins are linked to several critical signaling pathways that drive tumor growth, proliferation, and survival. Understanding these pathways provides a mechanistic basis for the vaccine's intended therapeutic effects.
Benchmarking Asudemotide's Immunogenicity Against Standard Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The immunogenicity of a cancer therapy is a critical determinant of its efficacy and safety. For novel immunotherapies like asudemotide (S-588410), a cancer peptide vaccine, understanding its immunogenic profile in relation to established treatments is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's immunogenicity with standard-of-care cancer therapies for esophageal cancer, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a five-peptide cancer vaccine, is designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against tumor cells. Its immunogenicity is therefore a desired outcome and is measured by the induction of this targeted T-cell response. In contrast, the immunogenicity of standard cancer therapies, such as monoclonal antibodies (e.g., pembrolizumab (B1139204), nivolumab) and chemotherapy, is often an undesired effect, manifesting as the formation of anti-drug antibodies (ADAs) or other immune-related adverse events that can impact treatment efficacy and patient safety. This fundamental difference in the nature of immunogenicity—desired versus undesired—necessitates a nuanced comparison.
This guide presents a comparative analysis of the immunogenic profiles of this compound, immune checkpoint inhibitors, and chemotherapy, focusing on data from clinical trials in esophageal cancer. We provide quantitative data where available, detailed experimental protocols for key immunogenicity assays, and visualizations of the underlying biological and experimental workflows.
Comparative Immunogenicity Data
The following tables summarize the available immunogenicity data for this compound and standard cancer therapies used in the treatment of esophageal cancer.
Table 1: Immunogenicity Profile of this compound (S-588410)
| Immunogenicity Parameter | Finding | Cancer Type | Clinical Trial |
| CTL Induction Rate | 98.5% (132/134 patients) within 12 weeks[1] | Esophageal Squamous Cell Carcinoma (ESCC) | Phase 3 |
| 93.3% (42/45 patients) at 12 weeks[2] | Urothelial Carcinoma | Phase 2 | |
| Most Frequent Adverse Event | Injection site reactions (97.9% of patients)[1] | ESCC | Phase 3 |
| Injection site reactions (93.3% of patients)[2] | Urothelial Carcinoma | Phase 2 |
Table 2: Immunogenicity Profile of Immune Checkpoint Inhibitors (Pembrolizumab & Nivolumab)
| Therapy | Immunogenicity Parameter | Finding | Cancer Type | Clinical Trial |
| Pembrolizumab (Keytruda®) | Immune-Mediated Adverse Events (Grade ≥3) | 7.0% with Pembrolizumab + Chemo vs. 2.2% with Chemo alone[3] | Advanced Esophageal Cancer | KEYNOTE-590 |
| Nivolumab (Opdivo®) | Treatment-Related Adverse Events (Grade 3/4) with Potential Immunologic Etiology | ≤ 6% with Nivolumab + Chemo and Nivolumab + Ipilimumab | Advanced ESCC | CheckMate 648 |
Table 3: Immunogenicity Profile of Chemotherapy
| Therapy | Immunogenicity Parameter | Finding |
| Platinum and Fluoropyrimidine-based Chemotherapy | T-cell Response | Pre-existing immunity and tumor-infiltrating T-cells may influence response to neoadjuvant chemotherapy in esophageal adenocarcinoma. Chemotherapy can induce immunogenic cell death, potentially enhancing anti-tumor immunity. |
| Anti-Drug Antibodies (ADAs) | Generally considered to have low immunogenicity in terms of ADA formation due to their small molecule nature. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are generalized protocols for the key assays used to evaluate the immunogenicity of this compound and standard biologic therapies.
Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for CTL Response
This protocol is used to quantify the frequency of antigen-specific, cytokine-secreting T-cells, providing a measure of the CTL response induced by vaccines like this compound.
Objective: To determine the number of peptide-specific IFN-γ-producing T-cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF-membrane plates pre-coated with anti-IFN-γ capture antibody
-
PBMCs isolated from patient blood samples
-
This compound-specific peptides
-
Positive control (e.g., phytohemagglutinin) and negative control (culture medium)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate solution
-
Automated ELISPOT reader
Procedure:
-
Plate Preparation: Pre-coated 96-well plates are washed with sterile PBS.
-
Cell Plating: PBMCs are plated at a concentration of 2-5 x 10^5 cells/well.
-
Stimulation: Specific peptides (e.g., from this compound), positive control, or negative control are added to the respective wells.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection:
-
Cells are lysed and washed away.
-
Biotinylated detection antibody is added and incubated for 2 hours.
-
After washing, streptavidin-alkaline phosphatase is added and incubated for 1 hour.
-
The plate is washed again, and the substrate solution is added, leading to the formation of dark spots at the sites of cytokine secretion.
-
-
Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of antigen-specific IFN-γ-secreting cells.
Protocol 2: Bridging Electrochemiluminescence (ECL) Immunoassay for Anti-Drug Antibodies (ADAs)
This protocol is a common method for detecting ADAs against therapeutic monoclonal antibodies like pembrolizumab and nivolumab.
Objective: To detect and confirm the presence of ADAs in patient serum or plasma.
Materials:
-
Biotinylated and Ruthenium-labeled therapeutic drug
-
Patient serum/plasma samples
-
Positive and negative control ADA samples
-
Streptavidin-coated microplates
-
Wash buffer and read buffer
-
ECL instrument (e.g., Meso Scale Discovery)
Procedure:
-
Sample Preparation: Patient samples are pre-treated (e.g., with acid) to dissociate pre-existing drug-ADA complexes.
-
Bridging Complex Formation: Samples are incubated with a mixture of biotinylated and ruthenium-labeled drug. If ADAs are present, they will form a "bridge" between the two labeled drug molecules.
-
Capture: The mixture is transferred to a streptavidin-coated plate, where the biotinylated drug binds to the streptavidin, immobilizing the complex.
-
Washing: Unbound material is washed away.
-
Detection: Read buffer is added, and the plate is read on an ECL instrument. An electrical stimulus induces the ruthenium to emit light, and the intensity of the light is proportional to the amount of ADA present.
-
Confirmation: Positive samples are re-assayed in the presence of an excess of unlabeled drug. A significant reduction in the signal confirms the specificity of the ADAs.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key immunogenicity assays.
References
Benchmarking Asudemotide's Immunogenicity Against Standard Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The immunogenicity of a cancer therapy is a critical determinant of its efficacy and safety. For novel immunotherapies like asudemotide (S-588410), a cancer peptide vaccine, understanding its immunogenic profile in relation to established treatments is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's immunogenicity with standard-of-care cancer therapies for esophageal cancer, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, a five-peptide cancer vaccine, is designed to elicit a specific cytotoxic T-lymphocyte (CTL) response against tumor cells. Its immunogenicity is therefore a desired outcome and is measured by the induction of this targeted T-cell response. In contrast, the immunogenicity of standard cancer therapies, such as monoclonal antibodies (e.g., pembrolizumab, nivolumab) and chemotherapy, is often an undesired effect, manifesting as the formation of anti-drug antibodies (ADAs) or other immune-related adverse events that can impact treatment efficacy and patient safety. This fundamental difference in the nature of immunogenicity—desired versus undesired—necessitates a nuanced comparison.
This guide presents a comparative analysis of the immunogenic profiles of this compound, immune checkpoint inhibitors, and chemotherapy, focusing on data from clinical trials in esophageal cancer. We provide quantitative data where available, detailed experimental protocols for key immunogenicity assays, and visualizations of the underlying biological and experimental workflows.
Comparative Immunogenicity Data
The following tables summarize the available immunogenicity data for this compound and standard cancer therapies used in the treatment of esophageal cancer.
Table 1: Immunogenicity Profile of this compound (S-588410)
| Immunogenicity Parameter | Finding | Cancer Type | Clinical Trial |
| CTL Induction Rate | 98.5% (132/134 patients) within 12 weeks[1] | Esophageal Squamous Cell Carcinoma (ESCC) | Phase 3 |
| 93.3% (42/45 patients) at 12 weeks[2] | Urothelial Carcinoma | Phase 2 | |
| Most Frequent Adverse Event | Injection site reactions (97.9% of patients)[1] | ESCC | Phase 3 |
| Injection site reactions (93.3% of patients)[2] | Urothelial Carcinoma | Phase 2 |
Table 2: Immunogenicity Profile of Immune Checkpoint Inhibitors (Pembrolizumab & Nivolumab)
| Therapy | Immunogenicity Parameter | Finding | Cancer Type | Clinical Trial |
| Pembrolizumab (Keytruda®) | Immune-Mediated Adverse Events (Grade ≥3) | 7.0% with Pembrolizumab + Chemo vs. 2.2% with Chemo alone[3] | Advanced Esophageal Cancer | KEYNOTE-590 |
| Nivolumab (Opdivo®) | Treatment-Related Adverse Events (Grade 3/4) with Potential Immunologic Etiology | ≤ 6% with Nivolumab + Chemo and Nivolumab + Ipilimumab | Advanced ESCC | CheckMate 648 |
Table 3: Immunogenicity Profile of Chemotherapy
| Therapy | Immunogenicity Parameter | Finding |
| Platinum and Fluoropyrimidine-based Chemotherapy | T-cell Response | Pre-existing immunity and tumor-infiltrating T-cells may influence response to neoadjuvant chemotherapy in esophageal adenocarcinoma. Chemotherapy can induce immunogenic cell death, potentially enhancing anti-tumor immunity. |
| Anti-Drug Antibodies (ADAs) | Generally considered to have low immunogenicity in terms of ADA formation due to their small molecule nature. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of immunogenicity studies. Below are generalized protocols for the key assays used to evaluate the immunogenicity of this compound and standard biologic therapies.
Protocol 1: Enzyme-Linked Immunospot (ELISPOT) Assay for CTL Response
This protocol is used to quantify the frequency of antigen-specific, cytokine-secreting T-cells, providing a measure of the CTL response induced by vaccines like this compound.
Objective: To determine the number of peptide-specific IFN-γ-producing T-cells in peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF-membrane plates pre-coated with anti-IFN-γ capture antibody
-
PBMCs isolated from patient blood samples
-
This compound-specific peptides
-
Positive control (e.g., phytohemagglutinin) and negative control (culture medium)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate solution
-
Automated ELISPOT reader
Procedure:
-
Plate Preparation: Pre-coated 96-well plates are washed with sterile PBS.
-
Cell Plating: PBMCs are plated at a concentration of 2-5 x 10^5 cells/well.
-
Stimulation: Specific peptides (e.g., from this compound), positive control, or negative control are added to the respective wells.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.
-
Detection:
-
Cells are lysed and washed away.
-
Biotinylated detection antibody is added and incubated for 2 hours.
-
After washing, streptavidin-alkaline phosphatase is added and incubated for 1 hour.
-
The plate is washed again, and the substrate solution is added, leading to the formation of dark spots at the sites of cytokine secretion.
-
-
Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of antigen-specific IFN-γ-secreting cells.
Protocol 2: Bridging Electrochemiluminescence (ECL) Immunoassay for Anti-Drug Antibodies (ADAs)
This protocol is a common method for detecting ADAs against therapeutic monoclonal antibodies like pembrolizumab and nivolumab.
Objective: To detect and confirm the presence of ADAs in patient serum or plasma.
Materials:
-
Biotinylated and Ruthenium-labeled therapeutic drug
-
Patient serum/plasma samples
-
Positive and negative control ADA samples
-
Streptavidin-coated microplates
-
Wash buffer and read buffer
-
ECL instrument (e.g., Meso Scale Discovery)
Procedure:
-
Sample Preparation: Patient samples are pre-treated (e.g., with acid) to dissociate pre-existing drug-ADA complexes.
-
Bridging Complex Formation: Samples are incubated with a mixture of biotinylated and ruthenium-labeled drug. If ADAs are present, they will form a "bridge" between the two labeled drug molecules.
-
Capture: The mixture is transferred to a streptavidin-coated plate, where the biotinylated drug binds to the streptavidin, immobilizing the complex.
-
Washing: Unbound material is washed away.
-
Detection: Read buffer is added, and the plate is read on an ECL instrument. An electrical stimulus induces the ruthenium to emit light, and the intensity of the light is proportional to the amount of ADA present.
-
Confirmation: Positive samples are re-assayed in the presence of an excess of unlabeled drug. A significant reduction in the signal confirms the specificity of the ADAs.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key immunogenicity assays.
References
Validating the Expression of Asudemotide's Target Proteins in Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expression of Asudemotide's target proteins—DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2—in various human tumors. It includes a comparison of their expression levels, detailed experimental protocols for validation, and visual representations of associated signaling pathways and workflows.
This compound, a cancer peptide vaccine, elicits a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing five specific cancer-testis antigens. The validation of the expression of these target proteins in different tumor types is crucial for identifying suitable cancer indications for this compound-based therapies and for understanding its mechanism of action. This guide offers a comparative analysis of the expression of these five proteins and standardized methods for their detection and quantification in tumor tissues.
Comparative Expression of this compound's Target Proteins in Human Tumors
The following tables summarize the expression of DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2 across a range of common human cancers. The data is compiled from various sources, including The Cancer Genome Atlas (TCGA), The Human Protein Atlas, and peer-reviewed publications. Expression levels are presented as the percentage of positive cases detected by immunohistochemistry (IHC) and messenger RNA (mRNA) expression levels (FPKM/TPM) from RNA sequencing data.
Table 1: DEPDC1 Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Bladder Carcinoma | High | Significantly Upregulated | [1] |
| Breast Cancer | High | Significantly Upregulated | [1][2] |
| Cervical Cancer | High | Significantly Upregulated | [2] |
| Colorectal Cancer | High | Significantly Upregulated | [3] |
| Esophageal Cancer | High | Significantly Upregulated | |
| Head and Neck Cancer | Medium | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Ovarian Cancer | Medium | Significantly Upregulated | |
| Pancreatic Cancer | Medium | Significantly Upregulated | |
| Prostate Cancer | Medium | Significantly Upregulated | |
| Stomach Cancer | High | Significantly Upregulated |
Table 2: IGF2BP3 Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Breast Cancer | 11.4% | Significantly Upregulated | |
| Colorectal Cancer | High | Significantly Upregulated | |
| Gastric Cancer | High | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Melanoma | High (correlates with progression) | Significantly Upregulated | |
| Ovarian Cancer | High | Significantly Upregulated | |
| Pancreatic Cancer | High | Significantly Upregulated |
Table 3: KIF20B Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Breast Cancer | 57.8% | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Pancreatic Cancer | High | Significantly Upregulated |
Table 4: LY6K Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Bladder Cancer | High | Significantly Upregulated | |
| Breast Cancer | High | Significantly Upregulated | |
| Cervical Cancer | High | Significantly Upregulated | |
| Esophageal Cancer | High | Significantly Upregulated | |
| Head and Neck Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Oral Squamous Cell Carcinoma | High | Significantly Upregulated |
Table 5: NUF2 Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Bladder Cancer | High | Significantly Upregulated | |
| Breast Cancer | High | Significantly Upregulated | |
| Cholangiocarcinoma | High | Significantly Upregulated | |
| Colorectal Cancer | High | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Ovarian Cancer | High | Significantly Upregulated | |
| Pancreatic Cancer | High | Significantly Upregulated | |
| Renal Cell Carcinoma | High | Significantly Upregulated |
Experimental Protocols for Target Protein Validation
Accurate validation of the expression of this compound's target proteins is essential. The following are standardized protocols for three common techniques: Immunohistochemistry (IHC), Western Blotting, and Quantitative Real-Time PCR (qRT-PCR).
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tumor Tissues
IHC allows for the visualization of protein expression within the morphological context of the tumor tissue.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 changes, 5 minutes each.
- Immerse in 100% ethanol (B145695): 2 changes, 3 minutes each.
- Immerse in 95% ethanol: 2 changes, 3 minutes each.
- Immerse in 70% ethanol: 2 changes, 3 minutes each.
- Rinse with distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
3. Peroxidase Blocking:
- Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary antibody specific to the target protein (DEPDC1, IGF2BP3, KIF20B, LY6K, or NUF2) in blocking solution according to the manufacturer's recommendations.
- Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse slides with wash buffer.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
- Rinse with wash buffer.
7. Detection:
- Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.
- Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Western Blot Protocol for Tumor Tissue Lysates
Western blotting is used to detect and quantify the total amount of a specific protein in a tumor sample.
1. Protein Extraction:
- Homogenize fresh or frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
- Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE:
- Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples onto a polyacrylamide gel (SDS-PAGE) along with a molecular weight marker.
- Run the gel until adequate separation of proteins is achieved.
4. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Blocking:
- Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
6. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody (specific for DEPDC1, IGF2BP3, KIF20B, LY6K, or NUF2) diluted in blocking buffer overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation:
- Wash the membrane with TBST (3 x 5 minutes).
- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
8. Detection:
- Wash the membrane with TBST (3 x 5 minutes).
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system or X-ray film.
9. Analysis:
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
qRT-PCR is a sensitive method to quantify the mRNA expression levels of the target genes in tumor samples.
1. RNA Extraction:
- Extract total RNA from fresh or frozen tumor tissue using a commercial RNA extraction kit according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR Reaction:
- Prepare the reaction mixture containing cDNA template, forward and reverse primers specific for the target gene (DEPDC1, IGF2BP3, KIF20B, LY6K, or NUF2), and a SYBR Green or TaqMan-based qPCR master mix.
- Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.
4. Thermal Cycling:
- Perform the qRT-PCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using the ΔΔCt method or a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving the target proteins and the workflows for the experimental protocols.
Caption: Experimental workflows for IHC, Western Blot, and qRT-PCR.
Caption: Signaling pathways modulated by DEPDC1 in cancer.
Caption: IGF2BP3-mediated regulation of cancer-related pathways.
Caption: Key functions and signaling of KIF20B, LY6K, and NUF2.
References
Validating the Expression of Asudemotide's Target Proteins in Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expression of Asudemotide's target proteins—DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2—in various human tumors. It includes a comparison of their expression levels, detailed experimental protocols for validation, and visual representations of associated signaling pathways and workflows.
This compound, a cancer peptide vaccine, elicits a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing five specific cancer-testis antigens. The validation of the expression of these target proteins in different tumor types is crucial for identifying suitable cancer indications for this compound-based therapies and for understanding its mechanism of action. This guide offers a comparative analysis of the expression of these five proteins and standardized methods for their detection and quantification in tumor tissues.
Comparative Expression of this compound's Target Proteins in Human Tumors
The following tables summarize the expression of DEPDC1, IGF2BP3, KIF20B, LY6K, and NUF2 across a range of common human cancers. The data is compiled from various sources, including The Cancer Genome Atlas (TCGA), The Human Protein Atlas, and peer-reviewed publications. Expression levels are presented as the percentage of positive cases detected by immunohistochemistry (IHC) and messenger RNA (mRNA) expression levels (FPKM/TPM) from RNA sequencing data.
Table 1: DEPDC1 Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Bladder Carcinoma | High | Significantly Upregulated | [1] |
| Breast Cancer | High | Significantly Upregulated | [1][2] |
| Cervical Cancer | High | Significantly Upregulated | [2] |
| Colorectal Cancer | High | Significantly Upregulated | [3] |
| Esophageal Cancer | High | Significantly Upregulated | |
| Head and Neck Cancer | Medium | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Ovarian Cancer | Medium | Significantly Upregulated | |
| Pancreatic Cancer | Medium | Significantly Upregulated | |
| Prostate Cancer | Medium | Significantly Upregulated | |
| Stomach Cancer | High | Significantly Upregulated |
Table 2: IGF2BP3 Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Breast Cancer | 11.4% | Significantly Upregulated | |
| Colorectal Cancer | High | Significantly Upregulated | |
| Gastric Cancer | High | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Melanoma | High (correlates with progression) | Significantly Upregulated | |
| Ovarian Cancer | High | Significantly Upregulated | |
| Pancreatic Cancer | High | Significantly Upregulated |
Table 3: KIF20B Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Breast Cancer | 57.8% | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Pancreatic Cancer | High | Significantly Upregulated |
Table 4: LY6K Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Bladder Cancer | High | Significantly Upregulated | |
| Breast Cancer | High | Significantly Upregulated | |
| Cervical Cancer | High | Significantly Upregulated | |
| Esophageal Cancer | High | Significantly Upregulated | |
| Head and Neck Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Oral Squamous Cell Carcinoma | High | Significantly Upregulated |
Table 5: NUF2 Protein and mRNA Expression in Various Cancers
| Cancer Type | Protein Expression (% Positive Cases, IHC) | mRNA Expression (TCGA, TPM) | References |
| Bladder Cancer | High | Significantly Upregulated | |
| Breast Cancer | High | Significantly Upregulated | |
| Cholangiocarcinoma | High | Significantly Upregulated | |
| Colorectal Cancer | High | Significantly Upregulated | |
| Liver Cancer | High | Significantly Upregulated | |
| Lung Cancer | High | Significantly Upregulated | |
| Ovarian Cancer | High | Significantly Upregulated | |
| Pancreatic Cancer | High | Significantly Upregulated | |
| Renal Cell Carcinoma | High | Significantly Upregulated |
Experimental Protocols for Target Protein Validation
Accurate validation of the expression of this compound's target proteins is essential. The following are standardized protocols for three common techniques: Immunohistochemistry (IHC), Western Blotting, and Quantitative Real-Time PCR (qRT-PCR).
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tumor Tissues
IHC allows for the visualization of protein expression within the morphological context of the tumor tissue.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene: 2 changes, 5 minutes each.
- Immerse in 100% ethanol: 2 changes, 3 minutes each.
- Immerse in 95% ethanol: 2 changes, 3 minutes each.
- Immerse in 70% ethanol: 2 changes, 3 minutes each.
- Rinse with distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
3. Peroxidase Blocking:
- Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
4. Blocking:
- Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary antibody specific to the target protein (DEPDC1, IGF2BP3, KIF20B, LY6K, or NUF2) in blocking solution according to the manufacturer's recommendations.
- Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse slides with wash buffer.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
- Rinse with wash buffer.
7. Detection:
- Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired brown color develops.
- Rinse with distilled water to stop the reaction.
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Western Blot Protocol for Tumor Tissue Lysates
Western blotting is used to detect and quantify the total amount of a specific protein in a tumor sample.
1. Protein Extraction:
- Homogenize fresh or frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
- Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
3. Sample Preparation and SDS-PAGE:
- Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples onto a polyacrylamide gel (SDS-PAGE) along with a molecular weight marker.
- Run the gel until adequate separation of proteins is achieved.
4. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Blocking:
- Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
6. Primary Antibody Incubation:
- Incubate the membrane with the primary antibody (specific for DEPDC1, IGF2BP3, KIF20B, LY6K, or NUF2) diluted in blocking buffer overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation:
- Wash the membrane with TBST (3 x 5 minutes).
- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
8. Detection:
- Wash the membrane with TBST (3 x 5 minutes).
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system or X-ray film.
9. Analysis:
- Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis
qRT-PCR is a sensitive method to quantify the mRNA expression levels of the target genes in tumor samples.
1. RNA Extraction:
- Extract total RNA from fresh or frozen tumor tissue using a commercial RNA extraction kit according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR Reaction:
- Prepare the reaction mixture containing cDNA template, forward and reverse primers specific for the target gene (DEPDC1, IGF2BP3, KIF20B, LY6K, or NUF2), and a SYBR Green or TaqMan-based qPCR master mix.
- Include a no-template control and a reference gene (e.g., GAPDH, ACTB) for normalization.
4. Thermal Cycling:
- Perform the qRT-PCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using the ΔΔCt method or a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving the target proteins and the workflows for the experimental protocols.
Caption: Experimental workflows for IHC, Western Blot, and qRT-PCR.
Caption: Signaling pathways modulated by DEPDC1 in cancer.
Caption: IGF2BP3-mediated regulation of cancer-related pathways.
Caption: Key functions and signaling of KIF20B, LY6K, and NUF2.
References
A Comparative Analysis of Asudemotide in Combination with Diverse Adjuvants for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Asudemotide, a synthetic peptide vaccine, when theoretically combined with different adjuvants. As clinical trial data for this compound has primarily utilized the Montanide ISA 51 VG adjuvant, this document extrapolates comparative efficacy from studies involving similar peptide-based cancer vaccines. The objective is to offer a predictive insight into how various adjuvants might modulate the immunogenicity of this compound, thereby guiding future research and clinical trial design.
Executive Summary
This compound is a multi-peptide vaccine designed to elicit a robust cytotoxic T-lymphocyte (CTL) response against cancer cells expressing specific cancer-testis antigens. The choice of adjuvant is critical in maximizing the vaccine's potency. This guide compares Montanide ISA 51 VG, a water-in-oil emulsion that creates a depot effect for slow antigen release, with Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides (CpG ODN) and Polyinosinic:polycytidylic acid (Poly(I:C)), which activate innate immune signaling pathways. The comparative data, drawn from studies on analogous peptide vaccines, suggests that while Montanide ISA 51 VG is effective in inducing T-cell responses, its combination with TLR agonists may offer a synergistic effect, leading to a more potent and durable anti-tumor immune response.
Data Presentation: Immunogenicity and Safety Profiles
The following tables summarize quantitative data from various studies on peptide-based cancer vaccines, comparing the immunological efficacy and safety of Montanide ISA 51 VG, CpG ODN, and Poly(I:C). It is important to note that these studies utilize different peptide antigens and were conducted in diverse patient populations or preclinical models, which may influence the results.
Table 1: Comparative Immunological Efficacy of Adjuvants in Peptide-Based Cancer Vaccines
| Adjuvant Combination | Antigen | Study Population | Key Immunological Endpoint | Results | Citation |
| Montanide ISA 51 VG | Melanoma Peptides | Resected Melanoma Patients | IFN-γ ELISPOT | Significantly greater immunogenicity compared to dendritic cell vaccine. | [1] |
| Montanide ISA 51 VG + CpG ODN | NY-ESO-1 Peptide | Melanoma Patients | Ex vivo NY-ESO-1-specific CD8+ T cells | Rapid increase of effector-memory NY-ESO-1-specific CD8+ T cells. | [2] |
| Montanide ISA 51 VG + Poly(I:C) | NY-ESO-1 Protein | High-Risk Melanoma Patients | CD8+ T-cell responses | CD8+ T-cell responses were mainly detected in patients receiving Montanide. | [3] |
| Montanide ISA 720 vs. Poly(I:C) | Plasmodium vivax Protein | Mice | IgG Titer & CD8+ T-cell gene induction | Montanide induced higher antibody titers; Poly(I:C) induced greater CD8+ T-cell gene expression changes. | [4] |
| CpG ODN vs. No Adjuvant | Melan-A Peptide | Melanoma Patients | Melan-A-specific CD8+ T cell response | 8-fold higher CD8+ T cell response with CpG compared to no adjuvant. | [5] |
Table 2: Comparative Safety and Adverse Events of Adjuvants
| Adjuvant | Common Adverse Events (Grade 1-2) | Severe Adverse Events (Grade ≥3) | Citation |
| Montanide ISA 51 VG | Injection site reactions (pain, erythema, swelling, granuloma), fatigue, myalgia, headache, low-grade fever. | Generally low incidence. Can include severe injection site reactions, and in rare cases, systemic inflammatory responses. Some trials were stopped due to unacceptable adverse events. | |
| CpG ODN | Flu-like symptoms (fever, chills, myalgia), injection site reactions, headache. | Rare, but can include transient neutropenia. Concerns about potential for autoimmune responses exist but have not been consistently observed in clinical trials. | |
| Poly(I:C) | Flu-like symptoms, injection site reactions. | Generally well-tolerated with no grade 3 or 4 adverse events reported in some studies. |
Experimental Protocols
Detailed methodologies for key immunological assays used in the cited studies are provided below.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay is used to quantify the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
a. Plate Preparation:
-
96-well PVDF membrane plates are pre-wetted with 35% ethanol (B145695) for 1 minute, then washed five times with sterile PBS.
-
Plates are coated with a capture anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
The following day, plates are washed three times with PBS and blocked with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.
b. Cell Plating and Stimulation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Cells are resuspended in complete RPMI 1640 medium.
-
2x10^5 PBMCs are plated in each well.
-
Peptide antigens (e.g., this compound peptides) are added at a final concentration of 10 µg/mL. A negative control (medium alone) and a positive control (phytohemagglutinin) are included.
-
Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
c. Detection and Analysis:
-
Plates are washed ten times with PBS containing 0.05% Tween-20.
-
A biotinylated anti-human IFN-γ detection antibody is added to each well and incubated for 2 hours at room temperature.
-
Plates are washed, and streptavidin-alkaline phosphatase is added for 1 hour.
-
After a final wash, a substrate solution (BCIP/NBT) is added, leading to the formation of spots at the sites of IFN-γ secretion.
-
The reaction is stopped by washing with distilled water. The plates are air-dried, and spots are counted using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method identifies and quantifies cytokine-producing cells at a single-cell level.
a. Cell Stimulation:
-
1-2 x 10^6 PBMCs are stimulated with the peptide antigen (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for 6 hours at 37°C.
-
A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.
b. Surface and Intracellular Staining:
-
Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Cells are then fixed and permeabilized using a commercial fixation/permeabilization kit.
-
Following permeabilization, cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
c. Data Acquisition and Analysis:
-
Stained cells are acquired on a flow cytometer.
-
Data is analyzed using flow cytometry software to gate on specific T-cell populations and quantify the percentage of cells expressing the cytokines of interest.
Signaling Pathways and Experimental Workflows
The choice of adjuvant dictates the initial signaling pathways that are activated, which in turn shapes the downstream adaptive immune response.
Experimental Workflow for Peptide Vaccine Immunization
Caption: General experimental workflow for peptide vaccine studies.
Signaling Pathway of Montanide ISA 51 VG
Montanide ISA 51 VG, a water-in-oil emulsion, primarily functions by creating a depot at the injection site. This leads to a slow and sustained release of the antigen, enhancing its uptake by antigen-presenting cells (APCs).
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Asudemotide in Combination with Diverse Adjuvants for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of Asudemotide, a synthetic peptide vaccine, when theoretically combined with different adjuvants. As clinical trial data for this compound has primarily utilized the Montanide ISA 51 VG adjuvant, this document extrapolates comparative efficacy from studies involving similar peptide-based cancer vaccines. The objective is to offer a predictive insight into how various adjuvants might modulate the immunogenicity of this compound, thereby guiding future research and clinical trial design.
Executive Summary
This compound is a multi-peptide vaccine designed to elicit a robust cytotoxic T-lymphocyte (CTL) response against cancer cells expressing specific cancer-testis antigens. The choice of adjuvant is critical in maximizing the vaccine's potency. This guide compares Montanide ISA 51 VG, a water-in-oil emulsion that creates a depot effect for slow antigen release, with Toll-like receptor (TLR) agonists such as CpG oligodeoxynucleotides (CpG ODN) and Polyinosinic:polycytidylic acid (Poly(I:C)), which activate innate immune signaling pathways. The comparative data, drawn from studies on analogous peptide vaccines, suggests that while Montanide ISA 51 VG is effective in inducing T-cell responses, its combination with TLR agonists may offer a synergistic effect, leading to a more potent and durable anti-tumor immune response.
Data Presentation: Immunogenicity and Safety Profiles
The following tables summarize quantitative data from various studies on peptide-based cancer vaccines, comparing the immunological efficacy and safety of Montanide ISA 51 VG, CpG ODN, and Poly(I:C). It is important to note that these studies utilize different peptide antigens and were conducted in diverse patient populations or preclinical models, which may influence the results.
Table 1: Comparative Immunological Efficacy of Adjuvants in Peptide-Based Cancer Vaccines
| Adjuvant Combination | Antigen | Study Population | Key Immunological Endpoint | Results | Citation |
| Montanide ISA 51 VG | Melanoma Peptides | Resected Melanoma Patients | IFN-γ ELISPOT | Significantly greater immunogenicity compared to dendritic cell vaccine. | [1] |
| Montanide ISA 51 VG + CpG ODN | NY-ESO-1 Peptide | Melanoma Patients | Ex vivo NY-ESO-1-specific CD8+ T cells | Rapid increase of effector-memory NY-ESO-1-specific CD8+ T cells. | [2] |
| Montanide ISA 51 VG + Poly(I:C) | NY-ESO-1 Protein | High-Risk Melanoma Patients | CD8+ T-cell responses | CD8+ T-cell responses were mainly detected in patients receiving Montanide. | [3] |
| Montanide ISA 720 vs. Poly(I:C) | Plasmodium vivax Protein | Mice | IgG Titer & CD8+ T-cell gene induction | Montanide induced higher antibody titers; Poly(I:C) induced greater CD8+ T-cell gene expression changes. | [4] |
| CpG ODN vs. No Adjuvant | Melan-A Peptide | Melanoma Patients | Melan-A-specific CD8+ T cell response | 8-fold higher CD8+ T cell response with CpG compared to no adjuvant. | [5] |
Table 2: Comparative Safety and Adverse Events of Adjuvants
| Adjuvant | Common Adverse Events (Grade 1-2) | Severe Adverse Events (Grade ≥3) | Citation |
| Montanide ISA 51 VG | Injection site reactions (pain, erythema, swelling, granuloma), fatigue, myalgia, headache, low-grade fever. | Generally low incidence. Can include severe injection site reactions, and in rare cases, systemic inflammatory responses. Some trials were stopped due to unacceptable adverse events. | |
| CpG ODN | Flu-like symptoms (fever, chills, myalgia), injection site reactions, headache. | Rare, but can include transient neutropenia. Concerns about potential for autoimmune responses exist but have not been consistently observed in clinical trials. | |
| Poly(I:C) | Flu-like symptoms, injection site reactions. | Generally well-tolerated with no grade 3 or 4 adverse events reported in some studies. |
Experimental Protocols
Detailed methodologies for key immunological assays used in the cited studies are provided below.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay is used to quantify the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
a. Plate Preparation:
-
96-well PVDF membrane plates are pre-wetted with 35% ethanol for 1 minute, then washed five times with sterile PBS.
-
Plates are coated with a capture anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
The following day, plates are washed three times with PBS and blocked with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.
b. Cell Plating and Stimulation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Cells are resuspended in complete RPMI 1640 medium.
-
2x10^5 PBMCs are plated in each well.
-
Peptide antigens (e.g., this compound peptides) are added at a final concentration of 10 µg/mL. A negative control (medium alone) and a positive control (phytohemagglutinin) are included.
-
Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
c. Detection and Analysis:
-
Plates are washed ten times with PBS containing 0.05% Tween-20.
-
A biotinylated anti-human IFN-γ detection antibody is added to each well and incubated for 2 hours at room temperature.
-
Plates are washed, and streptavidin-alkaline phosphatase is added for 1 hour.
-
After a final wash, a substrate solution (BCIP/NBT) is added, leading to the formation of spots at the sites of IFN-γ secretion.
-
The reaction is stopped by washing with distilled water. The plates are air-dried, and spots are counted using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This method identifies and quantifies cytokine-producing cells at a single-cell level.
a. Cell Stimulation:
-
1-2 x 10^6 PBMCs are stimulated with the peptide antigen (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for 6 hours at 37°C.
-
A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.
b. Surface and Intracellular Staining:
-
Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Cells are then fixed and permeabilized using a commercial fixation/permeabilization kit.
-
Following permeabilization, cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
c. Data Acquisition and Analysis:
-
Stained cells are acquired on a flow cytometer.
-
Data is analyzed using flow cytometry software to gate on specific T-cell populations and quantify the percentage of cells expressing the cytokines of interest.
Signaling Pathways and Experimental Workflows
The choice of adjuvant dictates the initial signaling pathways that are activated, which in turn shapes the downstream adaptive immune response.
Experimental Workflow for Peptide Vaccine Immunization
Caption: General experimental workflow for peptide vaccine studies.
Signaling Pathway of Montanide ISA 51 VG
Montanide ISA 51 VG, a water-in-oil emulsion, primarily functions by creating a depot at the injection site. This leads to a slow and sustained release of the antigen, enhancing its uptake by antigen-presenting cells (APCs).
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term activation of TLR3 by Poly(I:C) induces inflammation and impairs lung function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for Laboratory Reagents: A General Guide
For the proper and safe disposal of any chemical, including the investigational drug asudemotide, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS is the primary source of information regarding handling, storage, and disposal. In the absence of a specific SDS for this compound, the following general procedures for the disposal of laboratory chemicals should be followed to ensure safety and compliance with regulations.
I. Pre-Disposal Considerations & Waste Identification
Before beginning any process that will generate chemical waste, a thorough understanding of the potential hazards is essential.
-
Consult the Safety Data Sheet (SDS): The SDS for each chemical used is the most critical document for determining the appropriate disposal method. It will contain a dedicated section on disposal considerations.
-
Characterize the Waste: Determine if the waste is hazardous. Waste may be classified as hazardous if it exhibits one or more of the following characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
-
-
Segregation of Waste: Never mix different types of chemical waste.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[2][3] Keep the following waste streams separate:
II. Standard Operating Procedure for Chemical Waste Disposal
The following steps provide a general framework for the safe disposal of chemical waste in a laboratory setting.
Table 1: General Chemical Waste Disposal Protocol
| Step | Action | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. |
| 2 | Waste Collection | Collect waste in a designated, compatible, and clearly labeled container. The container must be in good condition and have a secure lid. |
| 3 | Labeling | Label the waste container with "Hazardous Waste" and the full chemical names and approximate concentrations of the contents. |
| 4 | Storage | Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste. |
| 5 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. |
Experimental Workflow for Waste Disposal Decision Making
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for a laboratory chemical.
III. Accidental Spills and Emergency Procedures
In the event of an accidental spill, immediate and appropriate action is crucial to mitigate potential harm.
-
Evacuate: If the spill is large, volatile, or highly toxic, evacuate the immediate area and alert others.
-
Control: If the spill is small and you are trained to handle it, control the source of the spill.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable liquids.
-
Clean: Clean the affected area according to the procedures outlined in the SDS. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department.
IV. Environmental Considerations
The responsible disposal of chemical waste is not only a matter of safety but also of environmental stewardship. Improper disposal can lead to the contamination of soil and water systems. Following established protocols ensures that hazardous materials are handled in a way that minimizes their environmental impact.
References
Prudent Disposal Practices for Laboratory Reagents: A General Guide
For the proper and safe disposal of any chemical, including the investigational drug asudemotide, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS is the primary source of information regarding handling, storage, and disposal. In the absence of a specific SDS for this compound, the following general procedures for the disposal of laboratory chemicals should be followed to ensure safety and compliance with regulations.
I. Pre-Disposal Considerations & Waste Identification
Before beginning any process that will generate chemical waste, a thorough understanding of the potential hazards is essential.
-
Consult the Safety Data Sheet (SDS): The SDS for each chemical used is the most critical document for determining the appropriate disposal method. It will contain a dedicated section on disposal considerations.
-
Characterize the Waste: Determine if the waste is hazardous. Waste may be classified as hazardous if it exhibits one or more of the following characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
-
-
Segregation of Waste: Never mix different types of chemical waste.[1] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[2][3] Keep the following waste streams separate:
II. Standard Operating Procedure for Chemical Waste Disposal
The following steps provide a general framework for the safe disposal of chemical waste in a laboratory setting.
Table 1: General Chemical Waste Disposal Protocol
| Step | Action | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. |
| 2 | Waste Collection | Collect waste in a designated, compatible, and clearly labeled container. The container must be in good condition and have a secure lid. |
| 3 | Labeling | Label the waste container with "Hazardous Waste" and the full chemical names and approximate concentrations of the contents. |
| 4 | Storage | Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste. |
| 5 | Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. |
Experimental Workflow for Waste Disposal Decision Making
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for a laboratory chemical.
III. Accidental Spills and Emergency Procedures
In the event of an accidental spill, immediate and appropriate action is crucial to mitigate potential harm.
-
Evacuate: If the spill is large, volatile, or highly toxic, evacuate the immediate area and alert others.
-
Control: If the spill is small and you are trained to handle it, control the source of the spill.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable liquids.
-
Clean: Clean the affected area according to the procedures outlined in the SDS. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department.
IV. Environmental Considerations
The responsible disposal of chemical waste is not only a matter of safety but also of environmental stewardship. Improper disposal can lead to the contamination of soil and water systems. Following established protocols ensures that hazardous materials are handled in a way that minimizes their environmental impact.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
